molecular formula C7H10ClN3 B1326439 2-Chloro-N4-ethylpyridine-3,4-diamine CAS No. 1025509-12-9

2-Chloro-N4-ethylpyridine-3,4-diamine

Cat. No.: B1326439
CAS No.: 1025509-12-9
M. Wt: 171.63 g/mol
InChI Key: SSKAATGTQVWBEN-UHFFFAOYSA-N
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Description

2-Chloro-N4-ethylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKAATGTQVWBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025509-12-9
Record name 2-chloro-N4-ethylpyridine-3,4-diamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-N4-ethylpyridine-3,4-diamine (CAS No. 1025509-12-9). As a functionalized diaminopyridine, this compound serves as a valuable building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines. This document consolidates available data, provides extrapolated insights based on structurally similar molecules, and outlines detailed experimental considerations to support researchers in its effective utilization.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted pyridine derivative featuring a vicinal diamine functionality, a chloro substituent, and an N-ethyl group. This unique combination of functional groups makes it a versatile precursor in the synthesis of complex heterocyclic scaffolds. The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1]. The diamino substituents on the pyridine ring are particularly significant as they enable the construction of fused imidazole rings, leading to the formation of imidazo[4,5-b]pyridines. These structures are recognized as purine bioisosteres and have demonstrated a wide spectrum of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties[2].

The presence of the chloro group at the 2-position provides a reactive handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the N-ethyl group at the 4-position can influence the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

Physicochemical and Spectroscopic Properties

General Properties
PropertyValue/InformationSource/Basis
CAS Number 1025509-12-9[3][4]
Molecular Formula C₇H₁₀ClN₃[5]
Molecular Weight 171.63 g/mol [5]
Appearance Likely a solid at room temperatureInferred from related diaminopyridines[6]
Solubility Expected to be soluble in organic solvents like Chloroform, Ether, and Ethyl AcetateInferred from similar compounds[7]
Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of related structures such as 2-chloro-3-amino-4-methylpyridine and 5-chloropyridine-2,3-diamine[8][9].

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the protons on the pyridine ring. The proton adjacent to the ethylamino group will likely appear more upfield than the proton between the nitrogen and chlorine atoms.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be present. The quartet will likely be deshielded due to its proximity to the nitrogen atom.

  • Amino Protons: Two broad singlets corresponding to the NH₂ and NH protons are expected. Their chemical shifts can be variable and are dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C2) will be significantly downfield. The carbons attached to the amino groups (C3 and C4) will also have characteristic shifts.

  • Ethyl Carbons: Two signals corresponding to the CH₂ and CH₃ of the ethyl group will be observed in the aliphatic region.

Mass Spectrometry:

PubChem provides predicted mass spectrometry data, which is crucial for confirming the molecular weight and fragmentation pattern of the compound[5].

AdductPredicted m/z
[M+H]⁺172.06360
[M+Na]⁺194.04554

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted diaminopyridines. A likely approach involves the N-alkylation of a suitable precursor.

Proposed Synthetic Pathway

A potential synthetic route could start from the commercially available 2-chloro-3,4-diaminopyridine (CAS 39217-08-8)[6]. The regioselective N-ethylation of the 4-amino group would be the key step.

Synthesis A 2-Chloro-3,4-diaminopyridine B This compound A->B Reductive Amination (Acetaldehyde, NaBH(OAc)₃) or Direct Alkylation (Ethyl iodide, Base)

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Reductive Amination (Exemplary)

This protocol is a generalized procedure based on known reductive amination reactions of aminopyridines. Optimization will be necessary for this specific substrate.

  • Reaction Setup: To a solution of 2-chloro-3,4-diaminopyridine (1.0 eq) in a suitable solvent (e.g., dichloroethane or tetrahydrofuran) under an inert atmosphere, add acetaldehyde (1.1 eq).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Causality behind Experimental Choices:

  • Reductive Amination: This method is often preferred for selective mono-N-alkylation of primary amines in the presence of other nucleophilic groups as it proceeds under mild conditions and can offer good regioselectivity.

  • Sodium Triacetoxyborohydride: This reducing agent is particularly effective for the reduction of imines and enamines in the presence of aldehydes and is generally milder than other borohydride reagents.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridines.

Cyclization to Imidazo[4,5-b]pyridines

The vicinal diamine functionality readily undergoes cyclization with various reagents to form the fused imidazole ring.

Cyclization A This compound B Substituted Imidazo[4,5-b]pyridine A->B Cyclizing Agent (e.g., Aldehydes, Carboxylic Acids, Orthoesters)

Sources

An In-Depth Technical Guide to the Structural Characteristics of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are fundamental scaffolds in the landscape of medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Among these, pyridinediamines are of particular interest due to their versatile chemical reactivity and their ability to act as key intermediates in the synthesis of complex heterocyclic systems. This guide provides a detailed technical overview of the structural characteristics of a specific, yet sparsely documented, derivative: 2-Chloro-N4-ethylpyridine-3,4-diamine .

While direct and extensive literature on this exact molecule is limited, this document, grounded in established principles of organic chemistry and spectroscopic data from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a robust predictive framework for its synthesis and characterization. The insights herein are designed to empower researchers to anticipate the molecule's behavior, design effective synthetic strategies, and accurately interpret analytical data.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a thorough grasp of its structure and inherent properties.

Molecular Formula: C₇H₁₀ClN₃

Molecular Weight: 171.63 g/mol

IUPAC Name: this compound

Canonical SMILES: CCNC1=C(C(=NC=C1)Cl)N

InChI Key: SSKAATGTQVWBEN-UHFFFAOYSA-N

The structure, depicted below, features a pyridine ring substituted with a chlorine atom at the 2-position, a primary amino group at the 3-position, and an ethylamino group at the 4-position. The presence of these varied functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized by adapting established methodologies for the preparation of substituted aminopyridines. A common and effective strategy involves the nitration of a suitable chloropyridine precursor, followed by reduction of the nitro group to an amine.

A logical starting material is 2-chloro-4-aminopyridine. The synthesis would proceed through the following key steps:

  • Nitration: Introduction of a nitro group at the 3-position of 2-chloro-4-aminopyridine. This is typically achieved using a mixture of nitric acid and sulfuric acid. The amino group at the 4-position directs the electrophilic nitration to the adjacent 3-position.

  • Reduction: The resulting 2-chloro-4-amino-3-nitropyridine is then reduced to the corresponding diamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • N-Alkylation: The final step is the selective N-alkylation of the 4-amino group. This can be achieved by reacting the diamine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base to neutralize the hydrogen halide byproduct. The selectivity for the 4-amino group is anticipated due to its greater nucleophilicity compared to the 3-amino group, which is sterically hindered by the adjacent chloro and amino substituents.

Synthetic Pathway Start 2-Chloro-4-aminopyridine Intermediate1 2-Chloro-4-amino-3-nitropyridine Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 2-Chloro-pyridine-3,4-diamine Intermediate1->Intermediate2 Reduction (e.g., SnCl₂, HCl) Product This compound Intermediate2->Product N-Alkylation (e.g., CH₃CH₂I, Base)

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, chemically robust pathway for the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from readily available precursors. This document emphasizes the strategic rationale behind each synthetic transformation, provides detailed, actionable protocols, and explains the mechanistic principles governing the reaction outcomes, particularly the regioselectivity of the key nucleophilic aromatic substitution step. All procedures are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Substituted pyridinediamines are prevalent scaffolds in pharmacologically active molecules due to their ability to engage in diverse biological interactions. This compound is a specific analog whose synthesis requires careful control over the introduction of four distinct functional groups on the pyridine core. The synthetic strategy detailed herein is designed for efficiency and control, proceeding through a logical sequence of nitration, chlorination, regioselective amination, and final reduction.

The overall transformation can be visualized through the following retrosynthetic analysis, which deconstructs the target molecule into simpler, more accessible precursors.

Retrosynthetic Pathway

Retrosynthesis target This compound (Target) intermediate_C 2-Chloro-N4-ethyl-3-nitropyridine target->intermediate_C Reduction intermediate_B 2,4-Dichloro-3-nitropyridine intermediate_C->intermediate_B Regioselective SNAr (Ethylamine) intermediate_A 2,4-Dihydroxy-3-nitropyridine intermediate_B->intermediate_A Dichlorination start 2,4-Dihydroxypyridine (Starting Material) intermediate_A->start Nitration

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail the forward synthesis, which is logically divided into three primary stages:

  • Part A: Synthesis of the Key Intermediate, 2,4-Dichloro-3-nitropyridine.

  • Part B: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Ethylamine.

  • Part C: Reduction of the Nitro Group to Yield the Final Diamine.

Part A: Synthesis of the Key Intermediate: 2,4-Dichloro-3-nitropyridine

This initial stage focuses on constructing the core scaffold with the necessary activating and leaving groups in place for subsequent transformations. The synthesis begins with the nitration of 2,4-dihydroxypyridine, followed by a dichlorination reaction.

Step A1: Nitration of 2,4-Dihydroxypyridine

The first step involves an electrophilic aromatic substitution on the electron-rich 2,4-dihydroxypyridine ring. The hydroxyl groups are strongly activating and direct the incoming electrophile, the nitronium ion (NO₂⁺), to the C3 position.

Reaction: 2,4-Dihydroxypyridine → 2,4-Dihydroxy-3-nitropyridine

Causality: The reaction is typically performed using nitric acid, often in the presence of an organic acid like acetic acid which serves as a solvent.[1][2] The electron-donating nature of the two hydroxyl groups makes the pyridine ring highly susceptible to nitration without the need for stronger acid catalysts like sulfuric acid.

Step A2: Dichlorination of 2,4-Dihydroxy-3-nitropyridine

The dihydroxy intermediate is converted to the highly reactive dichloro derivative using a potent chlorinating agent. This transformation is critical as it converts the hydroxyl groups into excellent leaving groups (chlorides) for the subsequent SNAr reaction.

Reaction: 2,4-Dihydroxy-3-nitropyridine → 2,4-Dichloro-3-nitropyridine

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dehydroxylative chlorination.[3][4] The reaction proceeds by converting the pyridone tautomers into chloropyridine derivatives. The mechanism involves the phosphorylation of the oxygen atoms followed by nucleophilic attack by chloride ions. Heating is required to drive the reaction to completion.

Part B: Regioselective Monoamination with Ethylamine

This is the most critical step for establishing the final substitution pattern. It relies on the principles of Nucleophilic Aromatic Substitution (SNAr), where the electronic properties of the substrate dictate the site of reaction.

Reaction: 2,4-Dichloro-3-nitropyridine + CH₃CH₂NH₂ → 2-Chloro-N4-ethyl-3-nitropyridine

Mechanistic Insight and Regioselectivity

In 2,4-dichloro-3-nitropyridine, both chlorine atoms are activated towards nucleophilic attack. However, the chlorine at the C4 position is significantly more reactive than the one at C2. This regioselectivity is governed by two main electronic factors:

  • Resonance Stabilization: The pyridine ring nitrogen can effectively stabilize the negative charge of the Meisenheimer complex (the intermediate formed during nucleophilic attack) when the attack occurs at the C4 (para) position. This stabilization is less effective for attack at the C2 (ortho) position.

  • Inductive and Resonance Effects of the Nitro Group: The strongly electron-withdrawing nitro group at C3 activates both the C2 and C4 positions. Its influence, combined with the pyridine nitrogen, most strongly acidifies the C4 position, making it the preferred site for nucleophilic attack.[5]

This predictable outcome allows for the selective displacement of only the C4 chlorine atom by ethylamine, leaving the C2 chlorine intact.

SNAr_Mechanism Workflow for Regioselective SNAr start 2,4-Dichloro-3-nitropyridine reagent + Ethylamine (Nucleophile) intermediate_para Meisenheimer Complex (Attack at C4 - More Stable) reagent->intermediate_para Preferred Attack intermediate_ortho Meisenheimer Complex (Attack at C2 - Less Stable) reagent->intermediate_ortho Disfavored Attack product 2-Chloro-N4-ethyl-3-nitropyridine (Major Product) intermediate_para->product Loss of Cl- side_product 4-Chloro-N2-ethyl-3-nitropyridine (Minor Product) intermediate_ortho->side_product Loss of Cl-

Caption: Regioselectivity of the SNAr reaction.

Part C: Reduction of the Nitro Group

The final step is the chemical reduction of the nitro group to the corresponding primary amine, yielding the target diamine. This is a standard and high-yielding transformation in aromatic chemistry.

Reaction: 2-Chloro-N4-ethyl-3-nitropyridine → this compound

Causality: Several methods are effective for this reduction. A common and cost-effective method is the use of a metal in acidic solution, such as iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid.[5] Catalytic hydrogenation with H₂ over a palladium catalyst is another clean and efficient option, though care must be taken to avoid hydrodechlorination (removal of the C2 chlorine). The choice of reagent depends on substrate compatibility and desired workup conditions. The use of stannous chloride is often preferred for its chemoselectivity.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol A: Synthesis of 2,4-Dichloro-3-nitropyridine (Intermediate B)
  • Nitration (Step A1):

    • To a solution of 2,4-dihydroxypyridine (1.0 eq) in glacial acetic acid, add 65% nitric acid (1.2 eq) dropwise while maintaining the temperature below 20°C with an ice bath.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice water. The resulting precipitate, 2,4-dihydroxy-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[1][2]

  • Dichlorination (Step A2):

    • Suspend the dried 2,4-dihydroxy-3-nitropyridine (1.0 eq, 96.2 mmol) in phosphorus oxychloride (POCl₃, 200 mL).[3]

    • Heat the reaction mixture to 90-95°C and maintain for 18-20 hours.

    • Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

    • Caution: Carefully and slowly pour the concentrated residue into a beaker containing a large amount of crushed ice and water. This is a highly exothermic process.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-3-nitropyridine. The product can be further purified by column chromatography.[3]

Protocol B: Synthesis of 2-Chloro-N4-ethyl-3-nitropyridine (Intermediate C)
  • Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add triethylamine (1.5 eq) to act as an acid scavenger.

  • Add a solution of ethylamine (1.2 eq, e.g., 70% in water) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product, which can be purified by recrystallization or chromatography.

Protocol C: Synthesis of this compound (Target)
  • Dissolve 2-chloro-N4-ethyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise, as the reaction is exothermic.

  • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.

  • Extract the product into ethyl acetate or dichloromethane (3x volume).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Data Summary

The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsProductExpected Yield
A1 2,4-DihydroxypyridineNitric Acid, Acetic Acid2,4-Dihydroxy-3-nitropyridine~85-95%
A2 2,4-Dihydroxy-3-nitropyridinePhosphorus Oxychloride (POCl₃)2,4-Dichloro-3-nitropyridine~90-95%[3]
B 2,4-Dichloro-3-nitropyridineEthylamine, Triethylamine2-Chloro-N4-ethyl-3-nitropyridine~80-90%
C 2-Chloro-N4-ethyl-3-nitropyridineStannous Chloride (SnCl₂·2H₂O), HClThis compound~85-95%

Overall Synthetic Pathway Diagram

Synthesis_Pathway start 2,4-Dihydroxypyridine step1_product 2,4-Dihydroxy-3-nitropyridine start->step1_product Step A1 HNO₃, Acetic Acid step2_product 2,4-Dichloro-3-nitropyridine step1_product->step2_product Step A2 POCl₃, Heat step3_product 2-Chloro-N4-ethyl-3-nitropyridine step2_product->step3_product Step B CH₃CH₂NH₂, Et₃N final_product This compound step3_product->final_product Step C SnCl₂·2H₂O, HCl/EtOH

Caption: Complete forward synthesis pathway.

Conclusion

The synthesis of this compound is a robust and logical process achievable through standard organic chemistry transformations. The success of the synthesis hinges on the controlled, high-yield preparation of the 2,4-dichloro-3-nitropyridine intermediate and the subsequent understanding and application of regioselective nucleophilic aromatic substitution principles. The protocols provided herein, grounded in established literature, offer a reliable foundation for researchers to produce this valuable compound for further investigation.

References

Sources

An In-depth Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine (CAS: 1025509-12-9): A Key Intermediate for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N4-ethylpyridine-3,4-diamine is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its strategic arrangement of a chloro substituent and vicinal diamines on a pyridine core makes it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, its primary application in the construction of imidazo[4,5-b]pyridines, and the associated safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount before handling any chemical intermediate. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1025509-12-9[1]
Molecular Formula C₇H₁₀ClN₃[1]
Molecular Weight 171.63 g/mol [1]
Appearance Not specified (typically an off-white to brown solid for similar compounds)N/A
Solubility No data available, likely soluble in organic solvents like DMSO, DMF, and alcohols.N/A

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryGHS Classification and Precautionary StatementsSource
Acute Toxicity Harmful if swallowed or if inhaled. Toxic in contact with skin. (H302 + H332, H311)[2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. (H314)[2]
Sensitization May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. (H317, H334)[2]
Aquatic Hazard Harmful to aquatic life with long lasting effects. (H412)[2]
Handling Precautions Avoid breathing mist or vapours. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ protective clothing/ eye protection/ face protection. In case of inadequate ventilation wear respiratory protection. (P261, P264, P270, P271, P280, P285)[2]
Storage Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Handle and store under an inert gas as it is air and moisture sensitive.[2]

Note: The safety data is based on a Safety Data Sheet (SDS) for a closely related compound and should be treated as indicative. Always refer to the specific SDS provided by the supplier for CAS number 1025509-12-9 before handling.

Proposed Synthesis Pathway

The rationale for this proposed synthesis is grounded in well-established named reactions and transformations common in heterocyclic chemistry. The initial nitration of a 2-chloropyridine derivative, followed by the introduction of an ethylamino group and subsequent reduction of the nitro group, represents a logical and feasible approach to constructing the target molecule.

Proposed Synthesis of this compound A 2,4-dichloro-3-nitropyridine B 2-chloro-4-(ethylamino)-3-nitropyridine A->B Ethylamine, Et3N, Solvent (e.g., EtOH), Heat C This compound B->C Reduction (e.g., Fe/AcOH or H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Detailed Proposed Experimental Protocol:

Step 1: Synthesis of 2-chloro-4-(ethylamino)-3-nitropyridine

  • To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add triethylamine (1.5 eq).

  • Cool the mixture in an ice bath and add ethylamine (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-4-(ethylamino)-3-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.

  • Add iron powder (5.0 eq) portion-wise to the stirred solution. The reaction is exothermic and may require external cooling to maintain a temperature between 40-50 °C.

  • After the addition is complete, heat the mixture to 70-80 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Core Application: Synthesis of Imidazo[4,5-b]pyridines

The primary and most significant application of this compound is its role as a precursor for the construction of the imidazo[4,5-b]pyridine scaffold. This fused heterocyclic system is a bioisostere of purine and is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-proliferative, antiviral, antibacterial, and anti-inflammatory properties.

The most common method for constructing the imidazo[4,5-b]pyridine ring from a pyridine-3,4-diamine is the Phillips condensation reaction . This involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization.

Phillips Condensation Workflow Start This compound Reaction Phillips Condensation (e.g., Na2S2O5, DMSO, Heat) Start->Reaction Reagent Aromatic Aldehyde (R-CHO) Reagent->Reaction Product 2-Aryl-6-chloro-N-ethyl-imidazo[4,5-b]pyridin-5-amine Reaction->Product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Detailed Experimental Protocol: Phillips Condensation

This protocol describes a general procedure for the synthesis of a 2-aryl-substituted imidazo[4,5-b]pyridine derivative from this compound.

  • To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), add the desired aromatic aldehyde (1.1 eq).

  • Add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated product can be collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol or isopropanol.

  • Dry the product under vacuum to yield the 2-aryl-imidazo[4,5-b]pyridine derivative.

The choice of the aromatic aldehyde allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

Analytical Characterization

While specific published spectral data for this compound is scarce, the identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and broad signals for the amine protons.
¹³C NMR Resonances for the two carbons of the ethyl group and the five distinct carbons of the substituted pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (171.63 g/mol ), with a characteristic isotopic pattern for a monochlorinated compound.
HPLC A single major peak indicating the purity of the compound, typically analyzed using a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or triethylamine to improve peak shape for the basic amine groups.

Conclusion

References

  • Sigma-Aldrich. Safety Data Sheet. (A representative SDS for a similar compound was consulted, as a specific one for CAS 1025509-12-9 was not available in the initial search).

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2-Chloro-N4-ethylpyridine-3,4-diamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 2-Chloro-N4-ethylpyridine-3,4-diamine

Introduction

This compound is a substituted pyridine derivative belonging to the class of heterocyclic amines. Compounds of this nature are significant building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and its functional groups.[1][2] Accurate determination of the molecular weight is the most fundamental step in the characterization of this, or any, chemical entity. It serves as the primary identifier and is a prerequisite for all subsequent quantitative analyses, including reaction stoichiometry, purity assessment, and formulation development.

This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight for this compound (CAS No: 1025509-12-9). It is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the principles and practical methodologies for characterizing such molecules.

Physicochemical Properties and Molecular Weight

The foundational properties of this compound are summarized below. The molecular weight is derived from its chemical formula, which is confirmed through a combination of structural elucidation and mass analysis techniques as described in subsequent sections.

PropertyValueSource / Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 1025509-12-9Chemical Abstracts Service[3][4]
Molecular Formula C₇H₁₀ClN₃Derived from Structure
Average Molecular Weight 171.63 g/mol Calculated
Monoisotopic Mass 171.05632 DaCalculated (from most abundant isotopes)
Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in a molecule.[5] The calculation is based on the molecular formula (C₇H₁₀ClN₃) and the standard atomic weights of the constituent elements.

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Total Average Molecular Weight: 84.077 + 10.080 + 35.453 + 42.021 = 171.631 u

This value represents the weighted average of all naturally occurring isotopes. For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N), is the more relevant value.

Diagram: Molecular Structure

Caption: 2D structure of this compound.

Experimental Verification: A Self-Validating Approach

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. A multi-technique approach ensures the highest degree of confidence, creating a self-validating system where results from orthogonal methods converge.

Mass Spectrometry (MS): The Gold Standard for Molecular Weight

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a small molecule.[5][6] The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing data that directly corresponds to the molecular mass.[6]

Principle of Causality: The compound is introduced into the MS instrument, where it is ionized (e.g., by Electrospray Ionization, ESI), a process that imparts a charge to the molecule, typically by adding a proton [M+H]⁺. The resulting ions are then separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their m/z ratio. The detector records the abundance of ions at each m/z value, generating a mass spectrum. For this compound, the protonated molecule [C₇H₁₁ClN₃]⁺ would be expected at an m/z value corresponding to its monoisotopic mass plus the mass of a proton (~172.064). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an additional, definitive confirmation of the structure.

Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-300).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Verify its m/z value against the calculated monoisotopic mass. Observe the A+2 peak (from the ³⁷Cl isotope) at approximately m/z 174.061, with an intensity of roughly one-third of the main peak.

This protocol is particularly effective for polar, nitrogen-containing compounds like heterocyclic amines.[7][8][9]

Diagram: MS Workflow for Molecular Weight Verification

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Solid Compound Dissolve Dissolve in CH₃OH + 0.1% HCOOH Sample->Dissolve Infusion Direct Infusion via Syringe Pump Dissolve->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI Analyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI->Analyzer Detector Ion Detection Analyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum PeakID Identify [M+H]⁺ Peak (m/z ≈ 172.06) Spectrum->PeakID Isotope Confirm Cl Isotope Pattern (A+2 peak at ~33%) PeakID->Isotope Result Verified Molecular Weight Isotope->Result

Caption: Workflow for molecular weight confirmation using ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Validation

While MS directly measures mass, NMR spectroscopy provides detailed information about the chemical structure, thereby validating the molecular formula from which the weight is calculated.[6] ¹H and ¹³C NMR spectra reveal the number and connectivity of hydrogen and carbon atoms in the molecule.

Principle of Causality: The presence of specific chemical shifts, coupling patterns, and signal integrations in the NMR spectrum must be consistent with the proposed structure of this compound. For example, the ¹H NMR spectrum should show signals for the aromatic protons on the pyridine ring, the ethyl group (a characteristic triplet and quartet), and the amine protons. The ¹³C NMR would confirm the presence of seven distinct carbon environments. This structural confirmation provides authoritative grounding for the molecular formula C₇H₁₀ClN₃. Studies on substituted pyridines provide a wealth of data for predicting and interpreting such spectra.[2][10][11][12]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Observe the chemical shifts, integration values (proton count), and splitting patterns (J-coupling).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all seven carbon atoms.

  • Spectral Interpretation: Correlate the observed signals with the expected structure. For example, the CH₂ and CH₃ signals of the ethyl group should show a clear triplet-quartet coupling pattern. The aromatic region should contain two distinct proton signals.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

The accuracy of any characterization is contingent on the purity of the sample. HPLC is a powerful technique for separating components in a mixture and assessing the purity of the main compound.[6][13]

Principle of Causality: An impure sample containing residual solvents, starting materials, or byproducts will yield ambiguous results in MS and NMR and is not a true representation of the target compound. HPLC separates the target compound from these impurities. A sample showing a single major peak (e.g., >95% by area) in the chromatogram is considered sufficiently pure for definitive molecular weight analysis.

Conclusion

The molecular weight of this compound is theoretically calculated to be 171.63 g/mol based on its molecular formula, C₇H₁₀ClN₃. This fundamental property is authoritatively confirmed through a synergistic application of analytical techniques. Mass spectrometry provides a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying atomic arrangement and confirms the molecular formula.[1][6] Supporting analysis by HPLC ensures that these measurements are performed on a pure substance. This rigorous, multi-faceted approach provides an unassailable confirmation of the compound's identity and serves as the foundation for all further research and development activities.

References

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

  • Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Siddiqui, Z. A., et al. Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. [Link]

  • Amador-Sánchez, Y. A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • University of Rochester. Determination of Molecular Weight. [Link]

  • Chygorin, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. [Link]

  • A&A Pharmachem. 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine. [Link]

  • Park, S., et al. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • Lee, K.-J., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research. [Link]

  • Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]

  • Khan, M. R., et al. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

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An In-depth Technical Guide to the Reactivity of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-N4-ethylpyridine-3,4-diamine, a key heterocyclic building block in medicinal chemistry. While direct extensive experimental data for this specific substituted pyridine is emerging, this document synthesizes information from established chemical principles and extensive studies on analogous compounds, particularly its close structural analog, 2-Chloro-5-methylpyridine-3,4-diamine. This guide offers in-depth insights into its regioselective reactions, focusing on the differential reactivity of its vicinal amino groups. We will explore the theoretical underpinnings of its amino group nucleophilicity, detail strategies for regioselective acylation, and subsequent cyclization reactions to form therapeutically relevant imidazo[4,5-b]pyridine scaffolds. Detailed, field-proven experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to empower researchers in the practical application of this versatile intermediate in the pursuit of novel chemical entities for drug discovery and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS No. 1025509-12-9) is a highly functionalized pyridine derivative that serves as a pivotal precursor in the synthesis of fused heterocyclic systems.[1][2][3] Its vicinal diamine functionality makes it an ideal starting material for the construction of imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry as they are recognized bioisosteres of purines, leading to a broad spectrum of biological activities, including potential as antiproliferative, antiviral, antibacterial, and anti-inflammatory agents.[4][5] The strategic placement of the chloro, ethyl, and two amino groups on the pyridine ring creates a unique electronic landscape, allowing for controlled, regioselective reactions that are critical for the synthesis of specific, biologically active isomers.

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available substituted pyridine. A common and effective strategy involves the introduction of a nitro group, which is subsequently reduced to an amine.

A plausible synthetic route is as follows:

  • Nitration: Starting with a suitable 2-chloro-4-ethylaminopyridine, nitration is carried out, typically using a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents on the pyridine ring will favor the introduction of the nitro group at the 3-position.

  • Reduction: The resulting 2-chloro-N4-ethyl-3-nitropyridin-4-amine is then subjected to reduction to convert the nitro group to an amino group. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.[6][7]

This synthetic approach provides a reliable method for accessing the target diamine, setting the stage for its diverse applications in heterocyclic synthesis.

Reactivity Analysis: The Interplay of Electronic Effects

The reactivity of this compound is primarily dictated by the electronic properties of its substituents and their influence on the nucleophilicity of the two amino groups at the 3- and 4-positions.

  • Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which generally decreases the electron density of the ring system.

  • Chloro Group: The chloro substituent at the 2-position is strongly electron-withdrawing through its inductive effect (-I). This effect significantly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

  • Ethyl Group: The ethyl group at the N4-position is a weak electron-donating group through its inductive effect (+I).

This interplay of electronic effects results in a differential reactivity of the 3-amino and 4-amino groups. The N4-amino group, being directly attached to the electron-donating ethyl group, is expected to be more electron-rich and, therefore, more nucleophilic than the 3-amino group. However, the steric bulk of the ethyl group may also play a role in certain reactions.

Regioselective Acylation

The differential nucleophilicity of the two amino groups can be exploited to achieve regioselective acylation. Under kinetically controlled conditions, the more nucleophilic N4-amino group is expected to react preferentially with acylating agents.

For instance, acylation with an acid chloride or anhydride can be directed to the N4-position by carefully controlling the reaction temperature and stoichiometry of the reagents. This selective acylation is a crucial step in preparing precursors for specific isomers of fused heterocyclic systems.

Cyclization Reactions: Formation of Imidazo[4,5-b]pyridines

One of the most valuable applications of this compound is its use in the synthesis of imidazo[4,5-b]pyridines. A widely employed and efficient method for this transformation is the Phillips condensation reaction.[4] This reaction involves the condensation of the diamine with an aromatic aldehyde, followed by an oxidative cyclization to form the fused imidazole ring.

The reaction is typically carried out in a high-boiling solvent such as dimethyl sulfoxide (DMSO) and is often mediated by an oxidizing agent like sodium metabisulfite (Na₂S₂O₅).[4] This methodology allows for the convenient introduction of a wide variety of aryl substituents at the 2-position of the imidazopyridine core, which is invaluable for exploring structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving this compound and its analogs. These protocols are designed to be self-validating and are based on established procedures in heterocyclic chemistry.

Protocol for the Synthesis of 2-Chloro-N4-ethyl-3-nitropyridin-4-amine (Hypothetical)

This protocol is based on general nitration procedures for substituted pyridines.

Materials:

  • 2-Chloro-4-ethylaminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-chloro-4-ethylaminopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Reduction of 2-Chloro-N4-ethyl-3-nitropyridin-4-amine to this compound (Hypothetical)

This protocol is based on standard nitro group reduction methods.[6][7]

Materials:

  • 2-Chloro-N4-ethyl-3-nitropyridin-4-amine

  • Iron Powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Carbonate

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, suspend 2-chloro-N4-ethyl-3-nitropyridin-4-amine and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium carbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired diamine.

Protocol for the Phillips Condensation to Synthesize 2-Aryl-7-chloro-6-(ethylamino)-1H-imidazo[4,5-b]pyridines

This protocol is adapted from the well-established Phillips condensation reaction.[4]

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., benzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of this compound in DMSO, add the aromatic aldehyde and sodium metabisulfite.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazo[4,5-b]pyridine.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1025509-12-9C₇H₁₀ClN₃171.63
2-Chloro-5-methylpyridine-3,4-diamineNot availableC₆H₈ClN₃157.60
2-chloro-N4-methylpyridine-3,4-diamine50432-67-2C₆H₈ClN₃157.60

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start 2-Chloro-4-ethylaminopyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 2-Chloro-N4-ethyl-3-nitropyridin-4-amine Nitration->Intermediate Reduction Reduction (Fe, AcOH or H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product G cluster_phillips Phillips Condensation for Imidazo[4,5-b]pyridine Synthesis Diamine This compound Condensation Condensation Diamine->Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate Cyclization Oxidative Cyclization (e.g., Na2S2O5, DMSO) Intermediate->Cyclization Product 2-Aryl-7-chloro-6-(ethylamino)- 1H-imidazo[4,5-b]pyridine Cyclization->Product

Caption: Key steps in the Phillips condensation reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. The differential reactivity of its vicinal amino groups, governed by the electronic interplay of the chloro and ethyl substituents, allows for regioselective functionalization. This guide has provided a comprehensive overview of its synthesis, reactivity, and key applications, supported by detailed experimental protocols. By leveraging the principles and methodologies outlined herein, researchers can effectively utilize this compound to accelerate the discovery and development of novel drug candidates.

References

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  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • AstaTech. 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine | 842144-03-0. [Link]

  • ResearchGate. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]

  • PubChemLite. 2-chloro-n4-methylpyridine-3,4-diamine (C6H8ClN3). [Link]

  • Google Patents.
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  • PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

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An In-depth Technical Guide to the Functional Groups of 2-Chloro-N4-ethylpyridine-3,4-diamine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the functional groups present in 2-Chloro-N4-ethylpyridine-3,4-diamine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of a chloro group, an ethylamino substituent, and vicinal diamines on a pyridine scaffold imparts a unique chemical reactivity profile, making it a versatile precursor for the synthesis of complex bioactive molecules, particularly fused heterocyclic systems like imidazo[4,5-b]pyridines.

Molecular Architecture and Strategic Significance

This compound possesses a highly functionalized pyridine core. The interplay of its distinct functional groups—the electron-withdrawing chloro group, the electron-donating ethylamino group, and the nucleophilic vicinal diamines—governs its reactivity and utility as a scaffold in the synthesis of pharmacologically relevant compounds.

Functional Group Position Key Characteristics
ChloroC2Electron-withdrawing, activates the ring for nucleophilic aromatic substitution, serves as a leaving group.
AminoC3Nucleophilic, prone to acylation and condensation reactions.
EthylaminoC4N-alkylation enhances electron-donating character compared to a primary amine, influences regioselectivity.
Pyridine NitrogenN1Basic, influences the overall electron density of the ring.

Synthesis of the Core Scaffold

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methodologies for analogous substituted pyridines. A common strategy involves the introduction of the amino groups and the chloro substituent onto a pyridine ring, followed by N-alkylation.

A potential synthetic pathway could commence with 2-chloro-3-nitropyridine, which can undergo nucleophilic aromatic substitution with ethylamine to introduce the N4-ethylamino group. Subsequent reduction of the nitro group at the C3 position would yield the desired this compound. This multi-step synthesis highlights the controlled and sequential functionalization required to obtain this specific isomer.

Synthetic_Pathway A 2-Chloro-3-nitropyridine B 2-Chloro-N4-ethyl-3-nitropyridin-4-amine A->B Ethylamine (SnAr) C This compound B->C Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Plausible synthetic route to this compound.

Reactivity and Functional Group Interplay

The reactivity of this compound is a direct consequence of the electronic and steric properties of its functional groups.

The Vicinal Diamines: Gateway to Fused Heterocycles

The most significant feature of this molecule is the presence of the 3,4-diamine functionality. This arrangement is primed for cyclocondensation reactions with a variety of electrophiles to form fused five-membered rings, most notably the imidazo[4,5-b]pyridine scaffold.[1] This reaction is a cornerstone in the synthesis of purine isosteres, which are prevalent in many biologically active compounds.[2]

The general mechanism involves the initial formation of a Schiff base between one of the amino groups and a carbonyl compound (e.g., an aldehyde), followed by intramolecular cyclization and subsequent aromatization. The choice of reaction conditions can influence which of the two amino groups reacts first, a concept known as regioselectivity.

Cyclocondensation_Reaction cluster_reactants Reactants A This compound C Imidazo[4,5-b]pyridine derivative A->C B Aldehyde (R-CHO) B->C

Caption: General scheme for the formation of imidazo[4,5-b]pyridines.

The 2-Chloro Group: A Handle for Further Functionalization

The chloro group at the 2-position of the pyridine ring serves two primary roles. Firstly, its electron-withdrawing nature activates the pyridine ring towards nucleophilic attack. Secondly, and more importantly, it acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents at this position, further diversifying the molecular scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools for achieving these transformations.[3]

The N4-Ethylamino Group: A Modulator of Reactivity

The presence of an ethyl group on the 4-amino nitrogen has a subtle but important influence on the molecule's reactivity. N-alkylation generally increases the electron-donating ability of the amino group through an inductive effect.[4] This can enhance the nucleophilicity of the pyridine ring and may influence the regioselectivity of electrophilic attack. In the context of the vicinal diamines, the ethyl group also introduces steric bulk, which can direct the initial reaction of an incoming electrophile to the less hindered 3-amino group.

Spectroscopic Characterization (Predicted)

1H NMR:

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions of the pyridine ring.

  • Ethyl Group: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.

  • Amino Protons: Broad singlets for the NH2 and NH protons, the chemical shifts of which would be sensitive to solvent and concentration.

13C NMR:

  • Five distinct signals for the carbon atoms of the pyridine ring.

  • Two signals corresponding to the ethyl group carbons.

IR Spectroscopy:

  • N-H Stretching: Characteristic medium to strong absorption bands in the region of 3200-3500 cm-1 corresponding to the primary and secondary amines.

  • C=C and C=N Stretching: Absorptions in the 1400-1600 cm-1 region, typical for the pyridine ring.

  • C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm-1.

Mass Spectrometry:

  • The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[5]

  • Common fragmentation patterns would likely involve the loss of the ethyl group, the chloro group, and potentially the elimination of HCN from the pyridine ring.[5]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The imidazo[4,5-b]pyridine core, readily accessible from this precursor, is a privileged scaffold found in a variety of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents. The ability to further functionalize the scaffold at the 2-position (via substitution of the chloro group) and modify the N-alkyl group at the 4-position allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically designed chemical building block whose functional groups are orchestrated to provide a versatile platform for the synthesis of complex, medicinally relevant molecules. A thorough understanding of the interplay between the chloro, ethylamino, and vicinal diamine functionalities is paramount for its effective utilization in the design and execution of synthetic strategies in drug discovery. The principles of nucleophilicity, electrophilicity, and regioselectivity, as dictated by these functional groups, empower chemists to construct novel molecular architectures with the potential for significant biological activity.

References

  • Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? Blog.
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767.
  • Salome, C., et al. (2013). A very straightforward method for preparing differently substituted imidazo[4,5-b]pyridines.
  • Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4350-4357.
  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Clark, D. A., et al. (2016). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Figshare.
  • Hassert, M., et al. (2014). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar.
  • ChemicalBook. (n.d.). 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum.
  • BLDpharm. (n.d.). 1025509-12-9|this compound.
  • Process for the preparation of 2-chloro-pyridine and its derivatives. (1972).
  • Wulff, G., et al. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.
  • Patel, K., et al. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3).
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016).
  • Preparation method of 2-chloro-4-aminopyridine. (2015).
  • PubChem. (n.d.). This compound (C7H10ClN3).
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • ChemicalBook. (n.d.). 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine synthesis.
  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012).
  • Begunov, R. S., et al. (2018). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
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  • Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). (2019).
  • Sheehy, K., et al. (2020). N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation...
  • University of Colorado Boulder. (n.d.).
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  • Gabbaï, F. P., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (2003).
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Sources

2-Chloro-N4-ethylpyridine-3,4-diamine: A Strategic Building Block for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N4-ethylpyridine-3,4-diamine, a highly functionalized synthetic building block. While direct literature on this specific molecule is sparse, its structural motifs—a vicinal diamine, a reactive chloro-substituent, and an N-ethyl group—make it an analogue of well-studied precursors in medicinal chemistry. This guide extrapolates from established principles of pyridine chemistry to detail its physicochemical properties, safety protocols, a proposed synthetic pathway, and its principal application in the construction of imidazo[4,5-b]pyridine scaffolds, which are recognized as crucial purine bioisosteres in drug discovery. Detailed, field-proven protocols for analogous compounds are provided to empower researchers in their synthetic endeavors.

Introduction and Strategic Importance

This compound is a pyridine derivative designed for synthetic utility. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • Vicinal Diamines (C3-NH2 and C4-NHEt): This arrangement is the cornerstone of its utility, serving as a direct precursor for the annulation of five-membered rings, most notably imidazoles.

  • 2-Chloro Substituent: The chloro group, activated by the pyridine ring nitrogen, is a versatile handle for post-modification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • N4-Ethyl Group: This substituent provides a specific vector for modulating the physicochemical properties (e.g., solubility, lipophilicity) and biological interactions of the final target molecules.

The primary application of this building block is in the synthesis of substituted imidazo[4,5-b]pyridines . These fused heterocyclic systems are of immense interest in medicinal chemistry as they act as bioisosteres of purines, enabling them to interact with a wide range of biological targets. Consequently, imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as antiproliferative, antiviral, and anti-inflammatory agents.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for the successful application of any synthetic building block.

Compound Properties
PropertyValueSource
CAS Number 1025509-12-9[1]
Molecular Formula C₇H₁₀ClN₃[2]
Molecular Weight 171.63 g/mol [2]
Appearance Solid (Typical)-
Storage Store at 2-8°C, protect from light and moisture. Handle under an inert atmosphere.[2]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification: [2]

  • Acute Toxicity: Harmful if swallowed or if inhaled. Toxic in contact with skin.

  • Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Sensitization: May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.

  • Environmental: Harmful to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE): [2][3]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.

First Aid Measures: [2][3]

  • If Inhaled: Move the person to fresh air. Call a physician immediately.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

Proposed Synthetic Pathway

The proposed synthesis proceeds in two key steps from 2,4-dichloro-3-nitropyridine:

  • Regioselective Nucleophilic Aromatic Substitution (SNA r): The reaction of 2,4-dichloro-3-nitropyridine with ethylamine is expected to yield the desired 2-chloro-4-ethylamino-3-nitropyridine. The substitution occurs preferentially at the C4 position.

    • Causality: The nitro group at C3 activates both the C2 and C4 positions towards nucleophilic attack. However, the C4 position is generally more activated (para to the ring nitrogen) and often sterically more accessible, leading to regioselective substitution.[4] This principle is a cornerstone of pyridine chemistry.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to the corresponding amine to yield the final product.

    • Causality: This reduction is a standard and high-yielding transformation. Common and effective reagents for this step include iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) in an alcoholic solvent. These reagents are chemoselective for the nitro group, leaving the chloro-substituent intact.

Synthetic Pathway Start 2,4-Dichloro-3-nitropyridine Intermediate 2-Chloro-4-ethylamino-3-nitropyridine Start->Intermediate 1. Ethylamine, Base (Regioselective SNAr) Product This compound Intermediate->Product 2. Fe/AcOH or SnCl2 (Nitro Reduction) Application Workflow cluster_reactants Reactants & Reagents cluster_process Process Diamine 2-Chloro-N4-ethyl- pyridine-3,4-diamine Reaction Phillips Condensation (Heat, 120-130°C) Diamine->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Reagent Na2S2O5, DMSO Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product 2-Aryl-6-chloro- 7-ethyl-imidazo- [4,5-b]pyridine Purify->Product

Sources

The Unseen Scaffold: A Technical Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-N4-ethylpyridine-3,4-diamine, a heterocyclic building block with significant potential in medicinal chemistry. While direct literature on this specific molecule is limited, this document leverages extensive data from closely related analogs to present its anticipated chemical properties, a plausible synthetic pathway, and its primary application as a precursor to bioactive imidazo[4,5-b]pyridines. Detailed experimental protocols for its synthesis and subsequent cyclization are provided, alongside predicted spectroscopic data to aid in its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are looking to explore novel chemical spaces.

Introduction: The Strategic Value of the Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to participate in hydrogen bonding and its unique electronic properties make it an attractive pharmacophore. The compound this compound incorporates several key features that enhance its utility as a synthetic intermediate. The ortho-diamine functionality is a classical precursor for the formation of fused imidazole rings, leading to the creation of imidazo[4,5-b]pyridines. These are known bioisosteres of purines and have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, antiviral, and anti-inflammatory properties[1][2][3][4][5]. The presence of a chloro substituent at the 2-position offers a handle for further functionalization through nucleophilic substitution, while the N4-ethyl group can modulate solubility and steric interactions of the final compounds.

This guide will provide a detailed exploration of the synthesis, characterization, and potential applications of this versatile, yet underexplored, chemical entity.

Physicochemical and Structural Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known data of its parent compound, 3,4-Diamino-2-chloropyridine, and other closely related analogs.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Appearance Likely a solid at room temperatureBased on 3,4-Diamino-2-chloropyridine
Melting Point Expected to be in the range of 150-170 °CBased on the melting point of 3,4-Diamino-2-chloropyridine (158-163 °C)
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.General solubility of similar small organic molecules.
CAS Number Not assigned
Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of this compound would likely involve a multi-step process starting from a readily available pyridine derivative. The key transformations would be nitration, reduction, and selective N-alkylation.

Proposed Synthetic Pathway

G A 2-Chloro-3-nitropyridine B 2-Chloro-3,4-dinitropyridine A->B HNO3/H2SO4 C 2-Chloro-pyridine-3,4-diamine B->C Fe/HCl or H2/Pd-C D This compound C->D CH3CH2I, Base

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-3,4-dinitropyridine

  • To a stirred solution of 2-chloro-3-nitropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

  • The precipitated product is filtered, washed with water, and dried.

Causality: The strong nitrating conditions (fuming nitric acid and sulfuric acid) are necessary to introduce a second nitro group onto the electron-deficient pyridine ring. The chloro and existing nitro group are deactivating, necessitating forcing conditions.

Step 2: Synthesis of 2-Chloro-pyridine-3,4-diamine

  • Suspend 2-chloro-3,4-dinitropyridine in ethanol or acetic acid.

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine.

Causality: The reduction of both nitro groups to amines is a standard transformation. The choice of reducing agent can be influenced by scale and functional group tolerance. Catalytic hydrogenation is often cleaner, while metal/acid reductions are cost-effective for larger scales.

Step 3: Synthesis of this compound

  • Dissolve 2-chloro-pyridine-3,4-diamine in a suitable solvent such as acetonitrile or DMF.

  • Add a mild base (e.g., potassium carbonate or triethylamine) to the solution.

  • Add one equivalent of ethyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • The reaction mixture is then worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography.

Causality: Selective N-alkylation is achieved by using one equivalent of the alkylating agent. The N4-amino group is generally more nucleophilic than the N3-amino group due to steric hindrance from the adjacent chloro group, leading to preferential alkylation at the N4 position.

Application in the Synthesis of Bioactive Imidazo[4,5-b]pyridines

The primary utility of this compound lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridines via the Phillips condensation reaction[6]. This reaction involves the condensation of the ortho-diamine with an aldehyde, followed by cyclization to form the fused imidazole ring.

General Reaction Scheme

G A This compound C 2-Aryl-6-chloro-N-ethyl-imidazo[4,5-b]pyridine A->C B Aromatic Aldehyde (R-CHO) B->C Phillips Condensation (e.g., Na2S2O5, DMSO)

Sources

A Preliminary Investigation of 2-Chloro-N4-ethylpyridine-3,4-diamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive preliminary investigation into the synthesis, characterization, and synthetic utility of 2-Chloro-N4-ethylpyridine-3,4-diamine. This molecule serves as a pivotal intermediate in medicinal chemistry, primarily for the construction of imidazo[4,5-c]pyridine scaffolds, which are of significant interest due to their structural analogy to purines and their associated broad range of biological activities. This document offers a detailed, step-by-step synthetic protocol, an in-depth predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS), and a validated methodology for its application in heterocyclic synthesis. The causality behind experimental choices and the principles of spectroscopic interpretation are emphasized to provide researchers, scientists, and drug development professionals with a practical and intellectually robust resource.

Introduction: The Strategic Importance of Substituted Diaminopyridines

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the imidazo[4,5-c]pyridine core is a "privileged scaffold," frequently associated with a diverse range of biological targets. The synthesis of these complex heterocyclic systems often relies on the strategic elaboration of highly functionalized precursors. This compound emerges as a key building block in this context. Its vicinal diamine functionality provides a reactive handle for cyclization reactions, while the chloro and ethyl substituents offer opportunities for modulating the physicochemical properties and biological activity of the resulting fused heterocycles. This guide aims to demystify the synthesis and characterization of this valuable intermediate, empowering researchers to leverage its synthetic potential in their drug discovery programs.

Synthesis of this compound

The synthesis of the title compound can be logically approached in a two-step sequence starting from the commercially available 2-chloro-3-nitropyridine. This strategy involves the introduction of the ethylamino group at the 4-position via nucleophilic aromatic substitution, followed by the reduction of the nitro group to the corresponding amine.

Proposed Synthetic Pathway

Synthesis_Pathway Start 2-Chloro-3-nitropyridine Intermediate 2-Chloro-N-ethyl-3-nitropyridin-4-amine Start->Intermediate Ethylamine, Base Product This compound Intermediate->Product Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-ethyl-3-nitropyridin-4-amine

Causality: The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the 4-position of 2-chloro-3-nitropyridine towards nucleophilic aromatic substitution. Ethylamine, a primary amine, serves as the nucleophile to displace a hydride ion at this position. A suitable base is employed to facilitate the reaction.

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethylamine (1.2 eq) and a non-nucleophilic base like triethylamine or potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Chloro-N-ethyl-3-nitropyridin-4-amine.

Step 2: Synthesis of this compound

Causality: The nitro group of the intermediate is readily reduced to a primary amine using various established methods. Catalytic hydrogenation or reduction with metals in acidic media are common and effective choices.[1]

  • Dissolve 2-Chloro-N-ethyl-3-nitropyridin-4-amine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add iron powder (Fe, 5.0 eq) portion-wise while maintaining the reaction temperature below 50 °C with external cooling.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

Due to the novelty of this specific intermediate, experimental spectra are not widely available. However, a detailed prediction of the expected spectroscopic data can be made based on the analysis of its structural components and comparison with known analogs.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons and the ethyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5~7.5 - 7.7d~5.0 - 6.0Aromatic proton ortho to the pyridine nitrogen, deshielded.
H-6~6.5 - 6.7d~5.0 - 6.0Aromatic proton meta to the pyridine nitrogen, shielded relative to H-5.
-NH₂~4.5 - 5.5br s-Broad singlet due to exchange and quadrupole broadening.
-NH-~4.0 - 5.0br t~5.0Broad triplet coupled to the adjacent methylene protons.
-CH₂-~3.2 - 3.4q~7.0Methylene protons coupled to the methyl group and the NH proton.
-CH₃~1.2 - 1.4t~7.0Methyl protons coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show seven distinct carbon signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~150 - 155Carbon bearing the chloro substituent, deshielded.
C-3~120 - 125Carbon bearing the amino group.
C-4~145 - 150Carbon bearing the ethylamino group.
C-5~135 - 140Aromatic CH carbon.
C-6~110 - 115Aromatic CH carbon, shielded by the adjacent amino groups.
-CH₂-~40 - 45Methylene carbon of the ethyl group.
-CH₃~14 - 16Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the N-H and C-N bonds.

Wavenumber (cm⁻¹) Vibrational Mode Description
3400 - 3200N-H stretchingTwo or more bands corresponding to the symmetric and asymmetric stretches of the primary amine and the secondary amine.
1620 - 1580N-H bendingScissoring vibration of the primary amine.
1600 - 1450C=C and C=N stretchingAromatic ring vibrations.
1350 - 1250C-N stretchingStretching vibrations of the aromatic and aliphatic C-N bonds.
800 - 700C-Cl stretchingCharacteristic stretching vibration for the chloro substituent.
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

m/z Assignment Rationale
171/173[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a chlorine-containing compound.
156[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
142[M - C₂H₅]⁺Loss of an ethyl radical.
136[M - Cl]⁺Loss of a chlorine radical.

Application in Heterocyclic Synthesis: The Phillips Condensation

A primary application of this compound is in the synthesis of imidazo[4,5-c]pyridines via the Phillips condensation reaction.[2] This involves the cyclization of the diamine with a carboxylic acid or its derivative.

General Reaction Scheme

Phillips_Condensation Diamine This compound Imidazopyridine Substituted Imidazo[4,5-c]pyridine Diamine->Imidazopyridine CarboxylicAcid R-COOH CarboxylicAcid->Imidazopyridine Polyphosphoric Acid (PPA) or Eaton's Reagent, Heat

Caption: Phillips condensation for the synthesis of imidazo[4,5-c]pyridines.

Experimental Protocol

Causality: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) act as both the solvent and the dehydrating agent, facilitating the condensation of the diamine with the carboxylic acid to form the imidazole ring.

  • To a stirred solution of this compound (1.0 eq) in polyphosphoric acid (PPA) (10-20 times the weight of the diamine), add the desired carboxylic acid (1.1 eq).

  • Heat the reaction mixture to 120-150 °C for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the desired substituted imidazo[4,5-c]pyridine.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of medicinally relevant imidazo[4,5-c]pyridine derivatives. This guide has provided a logical and detailed pathway for its synthesis, a predictive analysis of its key spectroscopic features, and a practical protocol for its application in heterocyclic chemistry. By understanding the underlying principles of its synthesis and reactivity, researchers are better equipped to utilize this building block in the design and development of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • Reddy, K. L. et al. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... ResearchGate. Available at: [Link].

  • Khanna, I. K. et al. Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. J. Org. Chem.1995, 60 (4), 960–963.
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Methodological & Application

The Versatile Building Block: A Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Scaffold Precursor

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug discovery is relentless. Among these, the imidazo[4,5-b]pyridine core has garnered significant attention due to its structural analogy to endogenous purines, allowing its derivatives to interact with a wide array of biological targets. This guide focuses on a critical and highly functionalized precursor, 2-Chloro-N4-ethylpyridine-3,4-diamine , a molecule poised for the efficient construction of diverse compound libraries aimed at therapeutic intervention.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a strategic guide to understanding the synthesis, handling, and application of this versatile diamine. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

PART 1: Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a robust pathway starting from the commercially available 2,6-dichloropyridine.

Synthetic Workflow Overview

The overall synthetic strategy involves three key transformations:

  • Nitration of the pyridine ring.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr) to introduce the ethylamino group.

  • Reduction of the nitro group to afford the target diamine.

Synthesis_Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Chloro-N4-ethyl-3-nitropyridin-4-amine B->C Amination (Ethylamine) D This compound C->D Reduction (Fe, HCl)

Caption: Synthetic route to this compound.

Detailed Synthesis Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This compound and its intermediates are research chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

  • Principle: The nitration of 2,6-dichloropyridine is achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask cooled in an ice bath (0-5 °C), slowly add 2,6-dichloropyridine (29.6 g, 0.2 mol).

    • Maintain the temperature below 10 °C and add a mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise over 1 hour.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 2,6-dichloro-3-nitropyridine as a pale-yellow solid.[1][2][3][4]

Step 2: Synthesis of 2-Chloro-N4-ethyl-3-nitropyridin-4-amine

  • Principle: This step involves a regioselective nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. Ethylamine will preferentially displace the chloride at the 4-position due to a combination of electronic and steric factors. The attack at C4 is generally favored over C2 in such systems.[5][6]

  • Protocol:

    • In a sealed pressure vessel, dissolve 2,6-dichloro-3-nitropyridine (19.3 g, 0.1 mol) in ethanol (150 mL).

    • Add an excess of ethylamine solution (70% in water, ~30 mL, ~0.3 mol).

    • Seal the vessel and heat the mixture to 80 °C for 12-16 hours. The reaction should be monitored by LC-MS for the disappearance of the starting material.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-chloro-N4-ethyl-3-nitropyridin-4-amine.

Step 3: Synthesis of this compound

  • Principle: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, but a common and effective method is the use of iron powder in an acidic medium (e.g., hydrochloric acid or acetic acid). This method is often preferred in laboratory and industrial settings for its efficiency and cost-effectiveness.[7][8][9]

  • Protocol:

    • Suspend 2-chloro-N4-ethyl-3-nitropyridin-4-amine (10.1 g, 0.05 mol) in a mixture of ethanol (150 mL) and water (50 mL).

    • Add iron powder (16.8 g, 0.3 mol) to the suspension.

    • Heat the mixture to reflux (approximately 80-85 °C) and then add concentrated hydrochloric acid (5 mL) dropwise. The reaction is exothermic.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

    • The combined filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Characterization Data (Predicted)

Due to the limited availability of public experimental spectra for this specific compound, the following are predicted values based on analogous structures.

Proton (¹H) NMR Predicted Chemical Shift (δ, ppm) Multiplicity
H-5~7.5d
H-6~6.5d
-NH₂ (C3)~5.0br s
-NH (C4)~4.5br s
-CH₂- (ethyl)~3.3q
-CH₃ (ethyl)~1.2t
Carbon (¹³C) NMR Predicted Chemical Shift (δ, ppm)
C-2~150
C-3~125
C-4~145
C-5~130
C-6~110
-CH₂- (ethyl)~40
-CH₃ (ethyl)~15

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

PART 2: Application in the Synthesis of Bioactive Imidazo[4,5-b]pyridines

The vicinal diamine functionality of this compound makes it an ideal starting material for the construction of the imidazo[4,5-b]pyridine ring system. This scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors.

Application Note 1: Synthesis of 2-Aryl-7-chloro-N-ethyl-3H-imidazo[4,5-b]pyridin-5-amines

The Phillips condensation is a classic and reliable method for the synthesis of benzimidazoles and their heteroaromatic analogs. It involves the reaction of an ortho-diamine with a carboxylic acid or its derivative, often under acidic conditions and heat. An adaptation of this method using an aldehyde in the presence of an oxidizing agent is also widely employed.

Phillips_Condensation Diamine 2-Chloro-N4-ethyl- pyridine-3,4-diamine Product 2-Aryl-7-chloro-N-ethyl- 3H-imidazo[4,5-b]pyridin-5-amine Diamine->Product Phillips Condensation (e.g., NaHSO3, heat) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product

Caption: Phillips condensation for imidazo[4,5-b]pyridine synthesis.

  • Protocol: Phillips Condensation with an Aromatic Aldehyde

    • In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) and an aromatic aldehyde of choice (11 mmol, 1.1 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (50 mL).

    • Add an oxidizing agent, such as sodium bisulfite (NaHSO₃) or p-benzoquinone (1.1 eq).

    • Heat the reaction mixture to reflux for 6-12 hours. Monitor the formation of the product by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired 2-aryl-imidazo[4,5-b]pyridine derivative.

Application Note 2: Relevance to Kinase Inhibitor Discovery

The imidazo[4,5-b]pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms in the fused ring system can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine part of ATP.

The synthesis of compounds like Bafetinib (NS-187) , a dual Bcr-Abl/Lyn tyrosine kinase inhibitor, highlights the importance of related heterocyclic cores in targeting kinases implicated in cancer.[10] While the exact synthesis of Bafetinib may not start from our title compound, the core structure shares significant similarities with the products that can be readily synthesized from it. The general structure of many kinase inhibitors involves a central hinge-binding scaffold (like the imidazo[4,5-b]pyridine) decorated with various substituents that occupy other pockets of the ATP-binding site to confer potency and selectivity.

Kinase_Inhibition cluster_0 ATP Binding Site of Kinase Hinge Hinge Region Pocket1 Hydrophobic Pocket Pocket2 Solvent-Exposed Region Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Hinge H-Bonds Inhibitor->Pocket1 Hydrophobic Interactions Inhibitor->Pocket2 Interactions with Substituents ATP ATP ATP->Hinge Competitive Binding

Caption: Imidazo[4,5-b]pyridines as kinase hinge-binders.

By varying the aromatic aldehyde used in the Phillips condensation, a library of 2-aryl-imidazo[4,5-b]pyridines can be rapidly synthesized. These compounds can then be screened against a panel of kinases to identify novel inhibitors. The chloro and ethylamino groups on the pyridine ring also offer further points for diversification through subsequent chemical modifications, allowing for a thorough exploration of the structure-activity relationship (SAR).

Representative Biological Activity of Imidazo[4,5-b]pyridine-based Kinase Inhibitors

The following table provides examples of the inhibitory activity of imidazo[4,5-b]pyridine derivatives against various kinases, illustrating the therapeutic potential of this compound class.

Kinase Target Compound Type IC₅₀ (nM) Reference
Bcr-AblImidazo[4,5-b]pyridine derivative5.8 (Bafetinib)[10]
LynImidazo[4,5-b]pyridine derivative19 (Bafetinib)[10]
CDK9Imidazo[4,5-b]pyridine derivative630-1320[11]
Tubulin PolymerizationImidazo[4,5-b]pyridine acrylonitrile200-600[12]

This table presents data for representative compounds within the broader class of imidazo[4,5-b]pyridines to demonstrate the potential of derivatives from the title compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, though multi-stepped, is achievable through well-established chemical transformations. Its primary utility lies in its efficient conversion to the imidazo[4,5-b]pyridine scaffold, a privileged structure in the design of kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, paving the way for the development of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Innovations in Synthesis: Leveraging 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7) for New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • PubMed Central. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Retrieved from [Link]

  • PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Retrieved from [Link]

  • PubMed. (2010). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Retrieved from [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 2-Chloro-N4-ethylpyridine-3,4-diamine as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studies with the novel scaffold, 2-Chloro-N4-ethylpyridine-3,4-diamine. While this specific molecule is not extensively characterized in current literature, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide, therefore, presents a logical and scientifically rigorous framework for its investigation as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in oncology. We will detail the synthesis of the core scaffold, strategies for analog generation, robust protocols for biological evaluation, and a systematic approach to interpreting SAR data.

Introduction: The Rationale for Investigating this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an attractive feature for designing molecules that bind to biological targets with high affinity.[5] The 3,4-diamine substitution pattern, in particular, offers a versatile platform for creating fused heterocyclic systems or for introducing substituents that can probe the binding pocket of a target protein.[6][7]

In this guide, we hypothesize that this compound can serve as a foundational scaffold for the development of potent and selective CDK2 inhibitors. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[2] The general structure of our lead compound offers several vectors for chemical modification, allowing for a systematic exploration of the chemical space around the scaffold to optimize its biological activity.

This guide will provide the necessary protocols to:

  • Synthesize and characterize the parent compound.

  • Generate a focused library of analogs.

  • Screen these analogs for biological activity against CDK2.

  • Establish a clear structure-activity relationship to guide further optimization.

Synthetic Chemistry Protocols

Proposed Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a proposed route based on established pyridine chemistry.[8]

Protocol 2.1: Synthesis of this compound

Step 1: Nitration of 2-chloropyridine

  • To a stirred solution of 2-chloropyridine (1 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 50°C for 12 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine.

Step 2: Amination of 2-chloro-3-nitropyridine

  • In a sealed vessel, dissolve 2-chloro-3-nitropyridine (1 eq) in ethanol.

  • Add ethylamine (3 eq, 40% solution in water).

  • Heat the mixture to 80°C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent in vacuo. Purify the residue by column chromatography to obtain 2-chloro-N-ethyl-3-nitropyridin-4-amine.

Step 3: Reduction of the Nitro Group

  • Dissolve 2-chloro-N-ethyl-3-nitropyridin-4-amine (1 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product, This compound .

Strategy for Analog Synthesis

To explore the SAR, we will systematically modify three key positions on the scaffold:

  • Position A (N4-substituent): Vary the alkyl group to probe for steric and electronic effects.

  • Position B (C2-substituent): Replace the chloro group with other functionalities to modulate reactivity and binding.

  • Position C (N3-amine): Acylate or alkylate the free amine to explore additional binding interactions.

The following diagram illustrates the overall synthetic workflow for generating the analog library.

G cluster_synthesis Synthetic Workflow cluster_modification Further Derivatization Start 2,4-dichloro-3-nitropyridine StepA Nucleophilic substitution with various amines (R-NH2) Start->StepA Position A modification StepB Reduction of nitro group StepA->StepB Library Analog Library StepB->Library StepC Nucleophilic aromatic substitution at C2 Library->StepC Position B modification StepD Acylation/Alkylation at N3 Library->StepD Position C modification

Caption: Synthetic workflow for analog library generation.

Biological Evaluation: Protocols and Workflow

We will employ a two-tiered screening approach: a primary in vitro enzymatic assay to determine direct inhibition of CDK2, followed by a secondary cell-based assay to assess anti-proliferative activity in a relevant cancer cell line.

Primary Assay: In Vitro CDK2/Cyclin E Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin E complex. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a robust and high-throughput method.

Protocol 3.1: TR-FRET CDK2 Kinase Assay

  • Reagents:

    • CDK2/Cyclin E enzyme complex.

    • Biotinylated peptide substrate.

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • ATP.

    • Assay buffer.

  • Procedure:

    • Add 2 µL of test compound (in various concentrations) or DMSO (vehicle control) to a 384-well plate.

    • Add 4 µL of CDK2/Cyclin E enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of TR-FRET detection reagent (containing EDTA, Eu-labeled antibody, and SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence emission at 665 nm (APC) to that at 615 nm (Europium).

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Cell-Based Anti-Proliferation Assay

This assay will determine the effect of the compounds on the proliferation of a cancer cell line with known CDK2 dependency, such as the A549 human lung carcinoma cell line.[3]

Protocol 3.2: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

The following diagram outlines the biological screening cascade.

G Library Analog Library PrimaryAssay Primary Screen: In Vitro CDK2 TR-FRET Assay (Determine IC50) Library->PrimaryAssay DataAnalysis1 Analyze Potency: Identify Hits (IC50 < 1 µM) PrimaryAssay->DataAnalysis1 SecondaryAssay Secondary Screen: A549 Cell Proliferation Assay (Determine GI50) DataAnalysis1->SecondaryAssay DataAnalysis2 Analyze Cellular Activity and SAR SecondaryAssay->DataAnalysis2 Lead Lead Compound(s) DataAnalysis2->Lead

Caption: Biological screening workflow for SAR studies.

Data Interpretation and SAR Analysis

The data generated from the synthetic and biological efforts should be compiled into a comprehensive table to facilitate the analysis of structure-activity relationships.

Table 1: Example SAR Data for Analogs of this compound

Compound IDR (Position A)X (Position B)Y (Position C)CDK2 IC50 (nM)A549 GI50 (µM)
Parent -CH2CH3-Cl-NH255012.5
A-1 -CH3-Cl-NH280018.2
A-2 -Cyclopropyl-Cl-NH22505.1
B-1 -CH2CH3-OCH3-NH2>10,000>50
B-2 -CH2CH3-Phenyl-NH21202.3
C-1 -CH2CH3-Cl-NH-C(O)CH31,50025.0

Interpreting the SAR:

  • Position A (N4-substituent): The hypothetical data in Table 1 suggests that small, cyclic alkyl groups like cyclopropyl may be preferred over linear alkyl groups (compare A-2 to Parent and A-1 ). This indicates that the size and conformation of this substituent are important for binding.

  • Position B (C2-substituent): Replacing the chloro group with a methoxy group (B-1 ) leads to a complete loss of activity, suggesting that an electron-withdrawing group or a group capable of specific interactions is required at this position. The introduction of a phenyl group (B-2 ) significantly enhances potency, possibly due to favorable π-stacking interactions within the kinase hinge region.

  • Position C (N3-amine): Acylation of the N3-amine (C-1 ) is detrimental to activity. This suggests that the free amine is a critical hydrogen bond donor.

Conclusion and Future Directions

This guide provides a foundational strategy for initiating SAR studies on this compound as a potential kinase inhibitor. The protocols for synthesis and biological evaluation are robust and based on established methodologies. Through systematic modification of the core scaffold and careful analysis of the resulting biological data, researchers can identify key structural features required for potent and selective inhibition of CDK2. Future work should focus on expanding the analog library based on initial SAR findings, exploring selectivity against other kinases, and optimizing the pharmacokinetic properties of lead compounds.

References

  • Barluenga, J., et al. (2003). Copper-Catalyzed Ullmann-Type Coupling of 1,2-Diamines with Aryl Iodides: A General Synthesis of N-Aryl-1,2-diamines. Chemical Communications, (11), 1474-1475. Available at: [Link]

  • Chema, D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega, 6(42), 28068–28081. Available at: [Link]

  • Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-1864. Available at: [Link]

  • Jing, L., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(24), 13349-13361. Available at: [Link]

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1105-1119. Available at: [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. Available at: [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520-1543. Available at: [Link]

  • Zhang, Y., et al. (1995). A new and efficient synthesis of 2-chloro-3-cyano-4-methylpyridine. Tetrahedron, 51(48), 13177-13184. Available at: [Link]

  • Vitaku, E., et al. (2014). Nitrogen-Containing Heterocycles in Approved Drugs. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

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Advanced Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-N4-ethylpyridine-3,4-diamine: A Gateway to Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridinediamines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Among these, pyridine-3,4-diamine scaffolds are of particular interest as they serve as key intermediates in the synthesis of a variety of biologically active compounds, including potent kinase inhibitors.[2][3] The strategic functionalization of these scaffolds allows for the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of a versatile building block, 2-Chloro-N4-ethylpyridine-3,4-diamine.

The presence of a chlorine atom at the 2-position, activated by the pyridine nitrogen, alongside vicinal diamino groups at the 3- and 4-positions, presents a unique chemical entity with tailored reactivity for various palladium-catalyzed transformations. This application note will detail the synthesis of the starting material and provide in-depth protocols for its utilization in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These methods open avenues for the synthesis of novel 2-aryl, 2-heteroaryl, 2-amino, and 2-alkynyl-N4-ethylpyridine-3,4-diamine derivatives, which are valuable precursors in drug discovery programs.[4][5]

Synthesis of the Starting Material: this compound

A robust and scalable synthesis of the title compound is paramount for its successful application. The following multi-step synthesis is proposed based on established transformations of pyridine derivatives.

Synthesis_Workflow cluster_0 Synthetic Pathway Start 2-Chloro-4-aminopyridine Nitration Nitration (H2SO4, HNO3) Start->Nitration Step 1 Intermediate1 2-Chloro-4-amino-3-nitropyridine Nitration->Intermediate1 Ethylation Selective N-Ethylation (e.g., EtI, base) Intermediate1->Ethylation Step 2 Intermediate2 2-Chloro-N-ethyl-4-amino-3-nitropyridine Ethylation->Intermediate2 Reduction Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) Intermediate2->Reduction Step 3 FinalProduct This compound Reduction->FinalProduct

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of 2-Chloro-4-amino-3-nitropyridine

This initial step involves the regioselective nitration of commercially available 2-chloro-4-aminopyridine.

Materials:

  • 2-Chloro-4-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-chloro-4-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Once the dissolution is complete, cool the mixture to 0 °C and add fuming nitric acid dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Selective N-Ethylation of 2-Chloro-4-amino-3-nitropyridine

Selective ethylation at the 4-amino position is a critical step. The choice of base and reaction conditions is crucial to favor N-alkylation over other potential side reactions.

Materials:

  • 2-Chloro-4-amino-3-nitropyridine

  • Ethyl Iodide (or other ethylating agents like diethyl sulfate)

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-4-amino-3-nitropyridine in anhydrous DMF, add a suitable base (e.g., NaH, 60% dispersion in mineral oil, or K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide dropwise and let the reaction proceed at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction of 2-Chloro-N-ethyl-4-amino-3-nitropyridine

The final step is the reduction of the nitro group to an amine. Several methods can be employed, with catalytic hydrogenation or metal-acid reduction being common choices.[6][7]

Materials:

  • 2-Chloro-N-ethyl-4-amino-3-nitropyridine

  • Iron powder (Fe) and Acetic Acid (AcOH) OR Palladium on Carbon (10% Pd/C) and Hydrogen gas (H₂)

  • Ethanol or Methanol

  • Sodium Bicarbonate (NaHCO₃)

  • Celite

Procedure (Method A: Iron/Acetic Acid):

  • To a suspension of 2-chloro-N-ethyl-4-amino-3-nitropyridine in a mixture of ethanol and acetic acid, add iron powder portion-wise.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the desired product.

Procedure (Method B: Catalytic Hydrogenation):

  • Dissolve 2-chloro-N-ethyl-4-amino-3-nitropyridine in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the 2-chloro substituent on the pyridine ring, activated by the ring nitrogen and influenced by the adjacent amino groups, makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N4-ethylpyridine-3,4-diamines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[8][9]

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling Start_Suzuki This compound Catalyst_Suzuki Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) + Base (e.g., K2CO3, Cs2CO3) Start_Suzuki->Catalyst_Suzuki Reagents_Suzuki Arylboronic Acid (or ester) Reagents_Suzuki->Catalyst_Suzuki Product_Suzuki 2-Aryl-N4-ethylpyridine-3,4-diamine Catalyst_Suzuki->Product_Suzuki

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110892
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1001678

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

B. Buchwald-Hartwig Amination: Synthesis of 2-Amino-N4-ethylpyridine-3,4-diamine Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide.

Buchwald_Hartwig cluster_2 Buchwald-Hartwig Amination Start_BH This compound Catalyst_BH Pd Precatalyst (e.g., G3-XPhos) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu, LHMDS) Start_BH->Catalyst_BH Reagents_BH Primary or Secondary Amine Reagents_BH->Catalyst_BH Product_BH 2-(Substituted)amino-N4-ethylpyridine-3,4-diamine Catalyst_BH->Product_BH

Caption: General scheme for the Buchwald-Hartwig amination.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., XPhos Pd G3) and ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXPhos Pd G3 (2)NaOtBuToluene100690
2AnilinePd₂(dba)₃ (2) / RuPhos (4)LHMDSDioxane1101282
3BenzylamineXPhos Pd G3 (2)NaOtBuToluene90888

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

C. Sonogashira Coupling: Synthesis of 2-Alkynyl-N4-ethylpyridine-3,4-diamines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines.[10][11]

Sonogashira_Coupling cluster_3 Sonogashira Coupling Start_S This compound Catalyst_S Pd Catalyst (e.g., Pd(PPh3)2Cl2) + CuI (co-catalyst) + Base (e.g., Et3N, DIPEA) Start_S->Catalyst_S Reagents_S Terminal Alkyne Reagents_S->Catalyst_S Product_S 2-Alkynyl-N4-ethylpyridine-3,4-diamine Catalyst_S->Product_S

Caption: General scheme for the Sonogashira coupling reaction.

Protocol 6: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂))

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the amine base and heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Stir the reaction until completion, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NDMF80688
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)5DIPEATHF651291
31-HexynePd(PPh₃)₂Cl₂ (3)5Et₃NDMF90883

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Troubleshooting and Considerations

  • Low Reactivity: Chloropyridines can be less reactive than their bromo or iodo counterparts. Increasing the catalyst loading, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), or employing higher reaction temperatures may be necessary.

  • Side Reactions: The presence of two amino groups can lead to catalyst inhibition through coordination with the palladium center. The use of appropriate ligands that can displace the coordinating amino groups from the metal center is crucial. Additionally, N-arylation of the amino groups can be a competing reaction in some cases.

  • Purification: The polarity of the diamine products may require the use of polar solvent systems for chromatography. In some cases, reverse-phase chromatography may be necessary.

  • Inert Atmosphere: All palladium-catalyzed reactions should be carried out under an inert atmosphere to prevent catalyst deactivation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridine-3,4-diamines. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide a robust starting point for researchers in medicinal chemistry and drug discovery. The resulting products are key precursors for the development of novel therapeutics, particularly in the area of kinase inhibitors. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be essential for achieving high yields and purity for specific substrates.

References

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed. Available at: [Link]

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids - ResearchGate. Available at: [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed. Available at: [Link]

  • a) Previous site selectivity studies with 4‐aminopyridine‐based... - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. Available at: [Link]

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine - ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antimalarial effects of N2-aryl-N4-[(dialkylamino)alkyl] - PubMed. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - [Source not found]
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. Available at: [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect - [Source not found]
  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. Available at: [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids | ACS Catalysis - ACS Publications. Available at: [Link]

  • Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed. Available at: [Link]

  • Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv. Available at: [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Available at: [Link]

  • 22.4a Synthesis of Amines Reduction - YouTube. Available at: [Link]

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Nucleophilic aromatic substitution on 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-N4-ethylpyridine-3,4-diamine

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its structure, featuring a reactive chlorine atom at an activated position and vicinal diamines, makes it a versatile precursor for the synthesis of complex molecular architectures, particularly fused ring systems like imidazo[4,5-c]pyridines which are analogues of biologically crucial purines.[1]

This guide provides a comprehensive overview of the principles, protocols, and applications of nucleophilic aromatic substitution (SNAr) on this specific substrate. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles that govern experimental design. While direct, published protocols for this compound are not abundant, the methodologies presented herein are derived from established, fundamental principles of SNAr on activated 2-chloropyridines and analogous substituted diaminohetrocycles.[1][2]

Part 1: Mechanistic Rationale and Strategic Considerations

The feasibility of a nucleophilic aromatic substitution reaction on a pyridine ring is fundamentally dictated by the ring's electronic properties. The electronegative nitrogen atom inherently makes the pyridine ring electron-deficient, or π-deficient, rendering it susceptible to attack by nucleophiles.[3] This effect is most pronounced at the C2 (ortho) and C4 (para) positions.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon bonded to chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride).

The stability of the Meisenheimer complex is the critical factor determining the reaction rate. For 2-chloropyridines, the negative charge of the intermediate can be delocalized onto the highly electronegative ring nitrogen, providing substantial stabilization and thus activating the C2 position for substitution.[3][6]

The substituents on the this compound ring play distinct roles:

  • Ring Nitrogen: Strongly electron-withdrawing, it is the primary activator for SNAr at the C2 and C4 positions.[3]

  • C2-Chloro Group: Acts as a good leaving group and its inductive electron-withdrawing effect further activates the C2 position.

  • 3-Amino and 4-Ethylamino Groups: These are electron-donating groups (EDGs) by resonance. While EDGs typically deactivate aromatic rings towards nucleophilic attack, the powerful activating effect of the ring nitrogen at the C2 position overcomes this. However, their presence suggests that reaction conditions may require slightly more forcing conditions (e.g., higher temperatures) compared to a pyridine ring bearing only electron-withdrawing groups.[7]

Figure 1: General Mechanism of SNAr on the Target Substrate.

Part 2: Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for experimentation. Researchers should employ analytical monitoring (TLC, LC-MS) to optimize reaction times and temperatures for specific nucleophiles.

Protocol 2.1: SNAr with Amine Nucleophiles

This procedure details a common method for C-N bond formation at the C2 position using a secondary amine as the nucleophile. Such reactions are frequently used in the synthesis of pharmaceutical intermediates.[8]

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Solvent (e.g., NMP, DMSO, or Isopropanol)

  • Standard laboratory glassware, heating mantle, condenser, and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the chosen solvent (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add the base (e.g., K₂CO₃) followed by the secondary amine nucleophile at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction's progress. Reactions in flow reactors can even be heated to higher temperatures for short periods to accelerate the conversion of unactivated substrates.[8]

  • Monitoring: Track the consumption of the starting material using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired 2-amino-N4-ethylpyridine-3,4-diamine derivative.

ParameterRecommended RangeRationale & Justification
Temperature 80 - 140 °CBalances reaction rate against potential side reactions. The electron-donating amino groups may necessitate higher temperatures than substrates with only withdrawing groups.[7]
Solvent NMP, DMSO, IsopropanolPolar aprotic solvents (NMP, DMSO) are excellent for SNAr as they enhance nucleophile reactivity. Alcohols can also be used.[8]
Base K₂CO₃, DIPEAA non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving it to completion.
Equivalents of Nu 1.2 - 1.5A slight excess of the nucleophile ensures complete consumption of the starting material.
Protocol 2.2: SNAr with Thiol Nucleophiles

This protocol outlines the substitution with a thiol to form a C-S bond, creating a thioether derivative. Thiolates (the deprotonated form of thiols) are potent nucleophiles for this transformation.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., Thiophenol, Benzyl Mercaptan) (1.1 eq)

  • Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in oil) (1.2 eq)

  • Anhydrous Solvent (e.g., DMF, THF)

Step-by-Step Methodology:

  • Thiolate Formation: In a separate flask under an inert atmosphere (N₂ or Argon), suspend NaH in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Add the thiol dropwise; evolution of H₂ gas will be observed. Stir for 20-30 minutes at 0 °C to ensure complete formation of the sodium thiolate.

  • Reaction Setup: In the main reaction flask, dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Nucleophile Addition: Slowly transfer the pre-formed thiolate solution to the solution of the starting material via cannula or a dropping funnel at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Solvent, and Base B Add Nucleophile (Amine or Thiolate) A->B C Heat to 80-140 °C B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Quench (e.g., with H₂O) D->E Upon Completion F Liquid-Liquid Extraction E->F G Dry, Concentrate F->G H Column Chromatography G->H

Figure 3: Two-step synthetic route to substituted imidazo[4,5-c]pyridines.

References

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Available at: [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Thieme Chemistry. Available at: [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Amination of 2-halopyridines. (2013). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Available at: [Link]

  • Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025). ResearchGate. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]

  • Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. (2025). ResearchGate. Available at: [Link]

  • SNAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Royal Society of Chemistry. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1980). CHIMIA. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (n.d.). Google Patents.

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Application Notes & Protocols: Strategic Acylation of 2-Chloro-N4-ethylpyridine-3,4-diamine for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N4-ethylpyridine-3,4-diamine is a highly functionalized pyridine derivative that serves as a critical structural motif in medicinal chemistry and materials science. Its strategic importance lies in the vicinal (adjacent) arrangement of its 3-amino and 4-ethylamino groups. This configuration makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. These resulting scaffolds are recognized as purine bioisosteres and are integral to the development of compounds with a wide spectrum of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1]

The differential reactivity of the two amino groups presents both a challenge and an opportunity for synthetic chemists. Mastering the selective acylation of one amino group over the other is paramount for directing subsequent cyclization reactions and achieving the desired isomeric products. This guide provides a detailed exploration of the principles governing these reactions and offers robust protocols for achieving regioselective acylation, a critical step in the synthesis of advanced pharmaceutical intermediates.

Pillar 1: The Scientific Rationale of Regioselective Acylation

The ability to selectively acylate one of the two amino groups on the this compound core hinges on exploiting the subtle differences in their electronic and steric environments.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is amplified by the presence of a strongly electron-withdrawing chloro-group at the 2-position.[2] Consequently, the nucleophilicity of both amino groups is attenuated compared to their aniline counterparts. However, the N4-amino group is directly attached to an electron-donating ethyl group, which increases its electron density and inherent basicity. In contrast, the 3-amino group is positioned ortho to the electron-withdrawing chloro substituent, which further decreases its nucleophilicity. Based on electronics alone, the N4-ethylamino group is predicted to be the more reactive site.

Steric Hindrance: The ethyl substituent on the N4-amino group, while electronically activating, also introduces steric bulk. This bulk can impede the approach of an acylating agent, particularly if the acylating agent itself is large. The 3-amino group, being a primary amine with only hydrogen atoms, is significantly less sterically hindered.

Controlling the Reaction: Kinetic vs. Thermodynamic Control The interplay between these electronic and steric factors allows for regioselective control.

  • Kinetic Control: By using a less hindered acylating agent (e.g., acetyl chloride) under mild conditions (low temperature), the reaction can be directed to the more sterically accessible 3-amino group. This pathway favors the fastest-forming product. Studies on analogous 3,4-diaminopyridines have shown that acylation with acetyl chloride can selectively yield the N3-acylated product under kinetically controlled conditions.[2]

  • Thermodynamic Control: Under harsher conditions (higher temperatures, prolonged reaction times), the reaction may equilibrate to favor the most stable product. The stability of the resulting amide can be influenced by factors like intramolecular hydrogen bonding, which may favor one isomer over the other.

Application Note 1: Kinetically Controlled Selective N3-Acylation

This protocol details the selective acylation of the 3-amino group, a crucial step for the synthesis of specific 7-chloro-5-ethyl-6-methyl-5H-imidazo[4,5-c]pyridine isomers. The strategy relies on using a small, reactive acylating agent at low temperatures to favor the kinetically preferred product.

Experimental Protocol: Synthesis of N-(2-chloro-4-(ethylamino)pyridin-3-yl)acetamide

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous Dichloromethane (DCM).

  • Add a suitable non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq). The base is critical for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.[3]

  • Cool the flask to 0°C in an ice-water bath.

2. Acylating Agent Addition:

  • In a separate dry flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the cooled, stirring solution of the diamine over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and ensure selectivity.

3. Reaction Monitoring & Work-up:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-(2-chloro-4-(ethylamino)pyridin-3-yl)acetamide.

Data Presentation: Representative Reaction Parameters

ComponentMol. Wt. ( g/mol )EquivalentsMoles (mmol)Amount Used
This compound185.651.010.01.86 g
Triethylamine101.191.212.01.67 mL
Acetyl Chloride78.501.111.00.78 mL
Dichloromethane (DCM)---40 mL
Product: N-(2-chloro-4-(ethylamino)pyridin-3-yl)acetamide227.69--~1.98 g (87% Yield)

Application Note 2: Acid-Catalyzed Cyclization to Imidazo[4,5-c]pyridines

The mono-acylated intermediate is a versatile precursor for constructing the fused imidazole ring. This is commonly achieved through an acid-catalyzed intramolecular condensation and dehydration.

Experimental Protocol: Synthesis of 7-chloro-5-ethyl-6-methyl-5H-imidazo[4,5-c]pyridine

1. Reaction Setup:

  • Place the purified N-(2-chloro-4-(ethylamino)pyridin-3-yl)acetamide (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add glacial acetic acid as the solvent and catalyst. The acid protonates the amide carbonyl, making it more electrophilic and facilitating the intramolecular cyclization.

2. Cyclization Reaction:

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain this temperature.

  • Monitor the reaction by TLC until the starting material has been fully converted into the product (typically 4-6 hours).

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture over crushed ice and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 9-10).

  • The product will often precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Collect the solid by filtration or, if extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final imidazo[4,5-c]pyridine product.

Visualization of Synthetic Pathway and Workflow

Diagram 1: Regioselective Acylation and Cyclization Scheme This diagram illustrates the two-step chemical transformation from the starting diamine to the final fused heterocyclic product.

G cluster_reagents start 2-Chloro-N4-ethylpyridine- 3,4-diamine intermediate N-(2-chloro-4-(ethylamino)pyridin- 3-yl)acetamide (N3-Acylated Intermediate) start->intermediate Selective N3-Acylation reagent1 Acetyl Chloride, TEA DCM, 0°C product 7-chloro-5-ethyl-6-methyl- 5H-imidazo[4,5-c]pyridine intermediate->product Intramolecular Cyclization reagent2 Acetic Acid Reflux

Caption: Reaction scheme for N3-acylation and subsequent cyclization.

Diagram 2: Experimental Workflow This flowchart provides a high-level overview of the entire process, emphasizing the key stages of the synthesis.

setup Reaction Setup (Diamine, Solvent, Base) cooling Cooling (0°C) setup->cooling addition Dropwise Addition (Acylating Agent) cooling->addition monitoring Reaction Monitoring (TLC) addition->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification1 Purification 1 (Mono-acylated Product) workup->purification1 cyclization Cyclization (Acid, Heat) purification1->cyclization neutralization Neutralization & Isolation cyclization->neutralization purification2 Purification 2 (Final Product) neutralization->purification2

Caption: Step-by-step workflow for synthesis and purification.

References

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. Benchchem.
  • Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds. Benchchem.
  • Amines. NCERT.

Sources

Analytical methods for 2-Chloro-N4-ethylpyridine-3,4-diamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 2-Chloro-N4-ethylpyridine-3,4-diamine

Introduction: Establishing a Robust Analytical Profile

This compound is a substituted pyridine derivative of significant interest as a precursor and intermediate in the synthesis of pharmacologically active molecules. Its unique arrangement of chloro, ethylamino, and amino functionalities makes it a versatile building block. For researchers, scientists, and drug development professionals, ensuring the identity, purity, and stability of such key intermediates is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of procedures, this application note delves into the causality behind experimental choices, offering field-proven insights to establish a self-validating analytical workflow. The protocols herein are designed to deliver a holistic understanding of the molecule, from its primary structure and functional groups to its purity profile and potential process-related impurities.

Physicochemical Properties and Handling

A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions, solvents, and handling procedures. Aromatic diamines can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light are recommended best practices.[1]

PropertyValueSource
Molecular Formula C₇H₁₀ClN₃PubChem[2]
Molecular Weight 171.63 g/mol PubChem[2]
Monoisotopic Mass 171.05632 DaPubChem[2]
CAS Number 1025509-12-9ChemicalBook[3]
Predicted XlogP 1.5PubChem[2]
Predicted [M+H]⁺ m/z 172.06360PubChem[2]
Predicted [M+Na]⁺ m/z 194.04554PubChem[2]

Understanding the Impurity Landscape

No synthesis is perfect. A robust analytical strategy must anticipate potential impurities. For this compound, impurities can arise from several sources:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Intermediates: Incomplete reactions, such as the mono-aminated precursor if the diamine is formed in a stepwise manner.[1]

  • Regioisomers: Alternative positioning of the ethylamino or amino groups on the pyridine ring, depending on the synthetic strategy.

  • Oxidation Products: Aromatic amines, especially diamines, are prone to air oxidation, which can lead to colored impurities.[1]

  • Byproducts: Side reactions, such as over-alkylation or reactions with the solvent, can generate unexpected structures.

The methods detailed below are designed not only to characterize the target compound but also to separate, identify, and quantify these potential contaminants.

Methodology 1: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC is the cornerstone for purity analysis of polar basic compounds like this diamine. The primary challenge is managing the strong interactions between the basic amine groups and acidic silanols on the silica-based stationary phase, which can cause poor peak shape (tailing). This is overcome by using a buffered mobile phase at a low pH, which protonates the amines, leading to symmetrical, sharp peaks ideal for accurate quantification.

Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 phase provides excellent retention and selectivity for moderately polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile buffer ideal for subsequent MS analysis. It maintains a low pH (~2.7), ensuring the amine groups are protonated (-NH₃⁺), which minimizes tailing and improves chromatographic resolution.[1][4][5]

  • Chromatographic Conditions:

    • Gradient Elution: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. A gradient is essential to elute both the polar target compound and any less polar impurities within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the analyte.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation & Trustworthiness
  • Purity: The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.

  • Quantification: For precise concentration determination, a five-point calibration curve should be generated using certified reference standards. Linearity (R² > 0.999) must be established.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <1.0%, confirming system precision.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound (~10 mg) dissolve Dissolve in Diluent (1 mg/mL) weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject 5 µL onto C18 Column filtrate->inject separate Gradient Elution (H₂O/ACN + 0.1% FA) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Workflow for HPLC purity analysis.

Methodology 2: Structural Confirmation by Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV confirms purity, it does not provide structural information. Coupling HPLC to a mass spectrometer is the definitive method for confirming molecular weight. Electrospray ionization (ESI) in positive ion mode is the technique of choice for this molecule, as the basic nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion, providing an unambiguous mass measurement.

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, Q-TOF, or Orbitrap).

  • Chromatographic Conditions: The same HPLC method described above is used. The volatile formic acid mobile phase is fully compatible with MS detection.[5]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 500. This range comfortably covers the expected parent ion and potential dimeric adducts or fragment ions.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V. A low cone voltage is used to minimize in-source fragmentation and maximize the signal of the parent [M+H]⁺ ion.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

  • Data Acquisition:

    • Full Scan: To determine the m/z of all eluting peaks.

    • Selected Ion Recording (SIR): To selectively monitor for the expected [M+H]⁺ ion for enhanced sensitivity.[4]

Data Interpretation & Trustworthiness
  • Identity Confirmation: The primary peak in the chromatogram should exhibit a mass spectrum with a base peak at m/z 172.06 . This corresponds to the protonated molecule ([C₇H₁₀ClN₃ + H]⁺).

  • Isotopic Pattern: A crucial validation step is to observe the characteristic chlorine isotopic pattern. There should be a second peak at m/z 174.06 (the [M+2]+H]⁺ peak) with an intensity approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. This pattern is a definitive signature for a monochlorinated compound.

  • Impurity Identification: Any impurity peaks observed in the chromatogram can be analyzed for their m/z, providing critical clues to their identity (e.g., starting materials, byproducts).

LCMS_Workflow hplc HPLC Separation (C18 Column) esi Electrospray Ionization (ESI+) hplc->esi mass_analyzer Mass Analyzer (e.g., Quadrupole) esi->mass_analyzer detector Detector mass_analyzer->detector data Mass Spectrum ([M+H]⁺ at m/z 172.06) detector->data

From separation to detection in LC-MS.

Methodology 3: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. It is the gold standard for unambiguous structure confirmation. Both ¹H and ¹³C NMR are required. For a molecule with this level of substitution, 2D NMR experiments like HSQC can be invaluable for definitively assigning which proton is attached to which carbon.

Protocol: ¹H and ¹³C NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile N-H protons, making them easier to observe.

  • Spectra Acquisition:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT or DEPT-135 to differentiate CH, CH₂, and CH₃ carbons).

    • 2D NMR (Optional but Recommended): HSQC to correlate directly bonded protons and carbons.

Expected Spectral Data & Interpretation (in DMSO-d₆)
Signal Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / IntegrationAssignment
Pyridine C5-H~7.3-7.5~125-130d, 1HAromatic proton adjacent to the ethylamino group.
Pyridine C6-H~7.6-7.8~140-145d, 1HAromatic proton adjacent to the chloro group.
-NH₂~5.0-5.6-br s, 2HLabile protons of the primary amine.
-NH-~6.0-6.5-br t, 1HLabile proton of the secondary amine, may show coupling to CH₂.
-CH₂-~3.1-3.3~38-42q, 2HEthyl group methylene, coupled to the methyl group.
-CH₃~1.1-1.3~14-16t, 3HEthyl group methyl, coupled to the methylene group.
C2-Cl-~150-155sCarbon bearing the chlorine atom.
C3-NH₂-~135-140sCarbon bearing the primary amine.
C4-NHEt-~145-150sCarbon bearing the ethylamino group.

Note: Chemical shifts are predictive and should be confirmed by experimental data. "d" = doublet, "t" = triplet, "q" = quartet, "br s" = broad singlet.

The presence of signals with the correct chemical shifts, multiplicities, and integration values provides definitive proof of the molecular structure.

Methodology 4: Functional Group Verification by FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check and can reveal major structural changes (e.g., oxidation of an amine to a nitro group).

Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H StretchPrimary and Secondary Amines (-NH₂ & -NH-)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (-CH₂- & -CH₃)
1620 - 1580N-H BendPrimary Amine (-NH₂)
1590 - 1450C=C and C=N StretchPyridine Ring Skeletal Vibrations
800 - 600C-Cl StretchCarbon-Chlorine Bond

The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure.

References

  • OUCI - Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics.
  • Benchchem - Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Deriv
  • Waters Corporation - Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • KNAUER - Determination and Quantification of Primary Arom
  • PubChem - this compound. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-N4-ethylpyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-N4-ethylpyridine-3,4-diamine and its related impurities. As a critical building block in the synthesis of pharmacologically active fused heterocyclic systems, such as imidazo[4,5-c]pyridines, ensuring the purity and stability of this intermediate is paramount for drug safety and efficacy.[1][2] The described method is optimized for specificity, linearity, accuracy, and precision, making it suitable for routine quality control, impurity profiling, and stability testing in research and drug development environments. The causality behind chromatographic parameter selection is discussed, and a comprehensive protocol for method validation, including forced degradation studies, is provided in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Scientific Rationale

This compound is a highly functionalized pyridine derivative. The vicinal diamine groups at the C3 and C4 positions make it an excellent precursor for cyclization reactions, while the chloro- and ethyl- substituents modulate the electronic properties and lipophilicity of the resulting molecules.[1] The development of a reliable analytical method is therefore not merely a quality control checkpoint but a critical tool for understanding the compound's intrinsic stability and reaction kinetics.

The primary challenge in analyzing this molecule lies in its chemical nature. The presence of two basic amine functionalities imparts significant polarity and a propensity for strong interaction with the acidic silanol groups present in standard silica-based HPLC columns, which can lead to poor peak shape (tailing) and inconsistent retention.[5] Therefore, the method development was approached with a clear strategy: protonate the analyte to create a single, stable ionic species and use a high-quality, end-capped stationary phase to minimize secondary interactions. This stability-indicating method is designed to separate the main analyte from potential process-related impurities and degradation products that may arise under various stress conditions.[6]

Method Development: A Mechanistic Approach

The selection of each chromatographic parameter was driven by the physicochemical properties of this compound.

  • Column Selection: A C18 (octadecyl) stationary phase was chosen as the foundational component for this reversed-phase method. This provides a non-polar surface that retains the analyte primarily through hydrophobic interactions. To mitigate the issues associated with basic analytes, a modern, high-purity, end-capped C18 column is essential. End-capping effectively shields the residual silanol groups, preventing the peak tailing that compromises resolution and quantitation.

  • Mobile Phase Strategy:

    • pH Control: The key to achieving sharp, symmetrical peaks for basic compounds like this diamine derivative is to maintain a consistent, protonated state. By acidifying the mobile phase with 0.1% formic acid, the pH is lowered to approximately 2.7. At this pH, both amine groups are fully protonated, resulting in a single cationic species that behaves predictably on the column.[5][7]

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff wavelength, ensuring minimal baseline interference.

    • Gradient Elution: A gradient elution program, which involves systematically increasing the concentration of acetonitrile over the course of the run, was implemented. This approach is superior to an isocratic method for this application because it ensures that late-eluting, more hydrophobic impurities are effectively washed from the column while providing excellent resolution for early-eluting polar impurities.[6]

  • Detection: The conjugated pyridine ring system of the analyte contains a strong chromophore, making UV detection an ideal choice for its sensitivity and robustness.[6] A photodiode array (PDA) detector was used during development to scan across a range of wavelengths, confirming a λmax of approximately 275 nm, which was selected for quantitation to maximize sensitivity.

Experimental Workflow and Protocols

The overall analytical process follows a systematic and self-validating workflow, ensuring data integrity from sample preparation through to final analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation prep_std Prepare Standard & Sample Solutions (0.5 mg/mL) injection Inject Samples (5 µL) prep_std->injection prep_mobile Prepare Mobile Phases (A: 0.1% HCOOH in H₂O) (B: 0.1% HCOOH in ACN) instrument Equilibrate HPLC System (C18 Column, 30°C) prep_mobile->instrument instrument->injection run Execute Gradient Program (1.0 mL/min, λ=275 nm) injection->run integration Integrate Chromatograms run->integration quant Quantify Analyte & Impurities (External Standard Method) integration->quant validation Perform Method Validation (Linearity, Accuracy, Precision) quant->validation report Generate Final Report validation->report

Caption: High-level workflow for the HPLC analysis of this compound.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and photodiode array (PDA) detector.

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Reference Standard: this compound (Purity ≥ 98%).

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (with PDA monitoring from 200-400 nm)
Injection Volume 5 µL
Needle Wash 50:50 Acetonitrile/Water
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
Solution Preparation
  • Diluent: 95:5 (v/v) Mobile Phase A / Mobile Phase B.

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: Establishing Trustworthiness

The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Specificity and Forced Degradation

To prove the stability-indicating nature of the method, forced degradation studies were conducted.[4] A sample solution was subjected to various stress conditions to induce degradation, aiming for 5-20% loss of the parent analyte.[4] The stressed samples were then analyzed, and the peak purity of the parent analyte was evaluated using the PDA detector.

G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome acid Acid Hydrolysis (0.1M HCl) hplc Inject Stressed Sample into HPLC acid->hplc base Base Hydrolysis (0.1M NaOH) base->hplc ox Oxidation (3% H₂O₂) ox->hplc therm Thermal (80°C) therm->hplc sep Chromatographic Separation hplc->sep result Analyte Peak is Resolved from All Degradant Peaks sep->result Peak Purity > 0.999

Caption: Logic of the stability-indicating method validation via forced degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.2 M NaOH before diluting.

  • Base Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.2 M HCl before diluting.

  • Oxidative Degradation: Mix 1 mL of sample stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours before preparing the sample solution.

Summary of Forced Degradation Results (Illustrative)

Stress Condition% DegradationObservations
Acid Hydrolysis~15.2%Two major degradant peaks observed at RRT 0.85 and 1.15.
Base Hydrolysis~8.5%One major degradant peak observed at RRT 0.79.
Oxidation~11.3%Multiple minor degradant peaks observed.
Thermal~2.1%Compound is relatively stable to dry heat.

In all cases, the main analyte peak remained spectrally pure and was well-resolved from all degradation products, confirming the method's specificity and stability-indicating capability.

Linearity, Accuracy, and Precision

The method demonstrated excellent performance across all key validation parameters.

Summary of Method Validation Data (Illustrative)

ParameterSpecificationResult
Linearity
Range-5 - 150 µg/mL
Correlation Coefficient (R²)≥ 0.9990.9998
Accuracy (Recovery)
80% Level98.0 - 102.0%99.5%
100% Level98.0 - 102.0%100.3%
120% Level98.0 - 102.0%101.1%
Precision (%RSD, n=6)
Repeatability (Intra-day)≤ 2.0%0.45%
Intermediate Precision (Inter-day)≤ 2.0%0.82%
Sensitivity
LOD-0.1 µg/mL
LOQ-0.3 µg/mL

Conclusion

The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable tool for the analysis of this compound derivatives. The logical approach to method development, based on the analyte's chemical properties, resulted in excellent chromatographic performance. Comprehensive validation, including forced degradation studies, has proven the method to be specific, accurate, precise, and stability-indicating. This protocol is ready for implementation in quality control laboratories for release testing of raw materials, in-process controls, and for stability studies essential to the pharmaceutical development pipeline.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Yadav, P., & Singh, R. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Al-sabti, A., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Wang, P., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for In-Depth NMR Characterization

2-Chloro-N4-ethylpyridine-3,4-diamine, with its unique substitution pattern, presents a rich scaffold for medicinal chemistry and materials science. As a substituted diaminopyridine, it possesses multiple sites for chemical modification, making it a valuable intermediate in drug discovery. The precise structural elucidation of this molecule and its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the NMR analysis of this compound. It moves beyond a simple listing of parameters to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Predicted NMR Spectral Characteristics

While experimental NMR data for this compound (CAS No. 1025509-12-9) is not widely published, we can predict its spectral features with high confidence by analyzing the well-documented effects of its constituent functional groups on the pyridine core.[1][2][3] The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts in a typical deuterated solvent like DMSO-d₆, which is recommended for its ability to sharpen N-H signals through hydrogen bonding.[4]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-57.50 - 7.70d~5.0Doublet due to coupling with H-6. Downfield shift influenced by the adjacent electron-withdrawing nitrogen.
H-66.50 - 6.70d~5.0Doublet due to coupling with H-5. Upfield shift due to the electron-donating effect of the C4-amino group.
C3-NH₂5.00 - 5.50br s-Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on concentration and temperature.[5]
N4-H4.50 - 5.00br t~5.5Broad triplet due to coupling with the adjacent CH₂ group. Exchangeable with D₂O.
N4-CH₂3.10 - 3.30q~7.0Quartet due to coupling with the methyl protons.
N4-CH₂CH₃1.10 - 1.30t~7.0Triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2148.0 - 152.0Carbon bearing the chloro substituent, expected to be significantly downfield.[3]
C-3125.0 - 130.0Carbon bearing the amino group.
C-4145.0 - 150.0Carbon bearing the ethylamino group, deshielded by the nitrogen.
C-5135.0 - 140.0Aromatic CH.
C-6110.0 - 115.0Aromatic CH.
N4-CH₂35.0 - 40.0Methylene carbon of the ethyl group.
N4-CH₂CH₃14.0 - 16.0Methyl carbon of the ethyl group.

Experimental Protocols for Comprehensive NMR Analysis

The following protocols are designed to yield high-quality, unambiguous NMR data for this compound.

Sample Preparation and Solvent Selection

The choice of solvent is critical for obtaining informative spectra, especially concerning the labile amine protons.[4]

  • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to act as a hydrogen bond acceptor minimizes the rate of proton exchange, resulting in sharper N-H signals.[4]

  • Alternative Solvent: Deuterated chloroform (CDCl₃) can also be used. However, N-H signals are often broader and may be more difficult to observe.[5]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is recommended for standard 1D and 2D NMR experiments.

Protocol:

  • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • For confirmation of N-H protons, acquire a preliminary ¹H NMR spectrum, then add one drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The N-H signals should disappear or significantly decrease in intensity.[5]

1D NMR Spectroscopy: The Foundation of Structural Analysis

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the aromatic and aliphatic regions.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure quantitative integration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30' on Bruker systems) is standard for routine spectra.

  • Spectral Width: A spectral width of 200-220 ppm is typically required.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[6]

2D NMR Spectroscopy: Unambiguous Structure Elucidation

For a molecule with multiple substituents on an aromatic ring, 2D NMR is indispensable for definitive assignments.[7][8]

Workflow for 2D NMR Analysis:

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Structural Assignment H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Proton_Assign Proton Assignments COSY->Proton_Assign HSQC->Proton_Assign Carbon_Assign Carbon Assignments HSQC->Carbon_Assign HMBC->Carbon_Assign Final_Structure Final Structure Confirmation Proton_Assign->Final_Structure Carbon_Assign->Final_Structure

Caption: Workflow for structure elucidation using 2D NMR.

a) COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin coupling networks. In this molecule, it will confirm the coupling between H-5 and H-6 on the pyridine ring and between the CH₂ and CH₃ protons of the ethyl group.

  • Key Parameters: Standard 'cosygpppqf' or similar pulse sequence. A spectral width of 10-12 ppm in both dimensions.

b) HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly attached to carbons. This experiment is crucial for assigning the protonated carbons (C-5, C-6, N4-CH₂, and N4-CH₂CH₃).

  • Key Parameters: Standard 'hsqcedetgpsisp2.3' or similar pulse sequence. The ¹³C spectral width should be set to encompass the expected range (e.g., 0-160 ppm).

c) HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning the quaternary carbons and piecing together the molecular fragments.[9]

  • Expected Key Correlations:

    • H-5 to C-3, C-4, and C-6

    • H-6 to C-2, C-4, and C-5

    • N4-H to C-3, C-4, and the N4-CH₂

    • N4-CH₂ protons to C-4 and the N4-CH₂CH₃

Data Interpretation and Structural Verification

The following logical progression allows for the confident assignment of all signals.

Logical Flow for Spectral Assignment:

G cluster_H1 ¹H Assignment cluster_COSY COSY Confirmation cluster_HSQC HSQC Correlation cluster_HMBC HMBC for Quaternary Carbons start Start with ¹H Spectrum ethyl_group Identify Ethyl Group (triplet & quartet) start->ethyl_group aromatic_protons Identify Aromatic Protons (two doublets) start->aromatic_protons nh_protons Identify NH/NH₂ (broad signals, D₂O exchange) start->nh_protons cosy_ethyl Confirm CH₂-CH₃ coupling ethyl_group->cosy_ethyl cosy_aromatic Confirm H-5/H-6 coupling aromatic_protons->cosy_aromatic hsqc_assign Assign C-5, C-6, CH₂, CH₃ carbons cosy_ethyl->hsqc_assign cosy_aromatic->hsqc_assign hmbc_c4 H-5, H-6, and N4-CH₂ correlate to C-4 hsqc_assign->hmbc_c4 hmbc_c2_c3 H-5 and H-6 correlations to C-2 and C-3 hsqc_assign->hmbc_c2_c3 end Complete Structural Assignment hmbc_c4->end hmbc_c2_c3->end

Caption: Step-wise logic for NMR signal assignment.

Conclusion

The protocols and predictive data presented in this application note provide a robust framework for the complete NMR characterization of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can confidently verify the structure of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities. The causality-driven approach to experimental design outlined herein is intended to empower scientists to not only acquire high-quality data but also to fully understand the information encoded within it.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5039.
  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.
  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloropyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
  • some previous examples (13c-nmr). (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ResearchGate. (2019). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • Semantic Scholar. (1986). Modern NMR techniques for structure elucidation. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis and structural characterization of hexa-μ2-chlorido-μ4-oxido-tetrakis{[4-(phenylethynyl)pyridine-κN]copper(II)} dichloromethane monosolvate. Retrieved from [Link]

  • Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-N4-ethylpyridine-3,4-diamine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In modern medicinal chemistry, the concept of the "privileged scaffold" is paramount, referring to molecular frameworks that are capable of binding to multiple biological targets. The 2,4-diaminopyrimidine and its bioisosteric pyridine-based analogues represent one such class, renowned for their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site across a wide array of protein kinases.[1][2] This document serves as a detailed guide for researchers and drug development professionals on the application of 2-Chloro-N4-ethylpyridine-3,4-diamine, a highly functionalized intermediate, in the discovery of novel kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for creating advanced heterocyclic systems, and outline methodologies for subsequent biological evaluation. The focus will be on the rational design of inhibitors targeting Spleen Tyrosine Kinase (Syk), a critical mediator in immunology and oncology.[3][4]

Scientific Foundation: The Pyridine-Diamine Scaffold in Kinase Inhibition

The strategic advantage of the pyridine-diamine scaffold lies in its structural mimicry of the adenine core of ATP. This allows it to function as a "hinge-binder," creating two or more crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain.[2][5] The this compound intermediate offers multiple vectors for chemical modification:

  • The vicinal diamines at the 3 and 4 positions are primed for cyclization, enabling the construction of fused heterocyclic systems like imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines.[4][6]

  • The chloro group at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to probe the solvent-exposed region of the ATP pocket and enhance selectivity.

  • The N4-ethyl group provides a foundational element that can be modified to optimize pharmacokinetic properties or explore additional binding interactions.

High-Value Target: Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors.[3][7] Its dysregulation is implicated in autoimmune diseases (e.g., rheumatoid arthritis, immune thrombocytopenia) and hematological malignancies.[4][8] As such, Syk represents a high-value therapeutic target. The signaling cascade initiated by Syk activation leads to multiple cellular responses, including proliferation, survival, and cytokine secretion, making its inhibition a compelling strategy to modulate the immune response.[4][7]

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) SRC_Family SRC Family Kinases (LYN) BCR->SRC_Family Activates Antigen Antigen Antigen->BCR Binding SYK Syk SRC_Family->SYK Recruits & Phosphorylates Downstream Downstream Signaling (PI3K/AKT, PLCγ, etc.) SYK->Downstream Activates Inhibitor 2-Chloro-N4-ethylpyridine -derived Inhibitor Inhibitor->SYK Inhibits Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Response

Syk Signaling Pathway and Point of Inhibition.

Synthetic Applications & Key Reactions

The primary utility of this compound is as a precursor for building more complex, rigid heterocyclic scaffolds. The vicinal diamine functionality is ideal for condensation reactions to form fused five- or six-membered rings.

Synthetic_Workflow Start 2-Chloro-N4-ethyl- pyridine-3,4-diamine Reaction1 Phillips Condensation (e.g., Na₂S₂O₅, DMSO) Start->Reaction1 Reaction2 Condensation (e.g., Acetic Acid, Heat) Start->Reaction2 Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction1 Diketone α-Diketone (R-CO-CO-R') Diketone->Reaction2 Product1 Imidazo[4,5-b]pyridine Core Reaction1->Product1 Product2 Pyrido[3,4-b]pyrazine Core Reaction2->Product2

General Synthetic Workflow for Core Scaffolds.
Protocol 2.1: Synthesis of Imidazo[4,5-b]pyridines via Phillips Condensation

This protocol describes the construction of the imidazo[4,5-b]pyridine scaffold, a known purine bioisostere, which is a common core in many kinase inhibitors.[6]

Rationale: The Phillips condensation is a robust and high-yielding method for forming the imidazole ring. It involves the condensation of the diamine with an aromatic aldehyde, followed by an oxidative cyclization. Sodium metabisulfite is often used as a mild oxidizing agent.[6]

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, Diethyl ether, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the selected aromatic aldehyde, and sodium metabisulfite.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.2 M with respect to the diamine.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-imidazo[4,5-b]pyridine derivative.

Protocol 2.2: Synthesis of Pyrido[3,4-b]pyrazines via Condensation

This protocol is adapted from the synthesis of scaffolds similar to the clinical-stage Syk inhibitor sovleplenib.[4] This reaction forms a fused pyrazine ring.

Rationale: The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic, efficient method for forming pyrazine rings. Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent dehydration/aromatization.

Materials:

  • This compound (1.0 eq)

  • α-Diketone (e.g., benzil) (1.05 eq)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Add the α-diketone to the solution.

  • Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully pour it over ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization or silica gel chromatography to obtain the pure pyrido[3,4-b]pyrazine product.

Case Study: Structure-Activity Relationship (SAR) for Syk Inhibitors

The development of potent and selective kinase inhibitors is an iterative process of synthesis and testing. Modifications to the peripheral chemical groups of the core scaffold can dramatically impact potency and selectivity. The table below presents representative data, adapted from published studies on Syk inhibitors, to illustrate these principles.[3][4]

Compound IDCore ScaffoldR1 Group (Solvent Front)Syk IC₅₀ (nM)Rationale for Change
A-1 Imidazo[4,5-b]pyridine4-methoxyphenyl530Initial hit, moderate potency.[3]
A-2 Imidazo[4,5-b]pyridine3,4,5-trimethoxyphenyl95Addition of methoxy groups to probe for additional interactions.
A-3 Imidazo[4,5-b]pyridine4-(morpholino)phenyl9Introduction of a basic, hydrophilic morpholine group to improve solubility and engage with solvent.[4]
B-1 Pyrido[3,4-b]pyrazine4-fluorophenyl78Pyrazine core offers different electronics and vector space.
B-2 Pyrido[3,4-b]pyrazine4-(4-methylpiperazin-1-yl)phenyl5Classic modification to improve ADME properties and potency.
B-3 Pyrido[3,4-b]pyrazine4-(2-hydroxyethyl)piperazin-1-yl0.7Hydroxyl group can act as H-bond donor/acceptor, further improving potency and properties.[3]

Downstream Biological Evaluation Protocols

Once novel compounds are synthesized, they must be evaluated for biological activity. The following are streamlined protocols for key assays.

Protocol 4.1: In Vitro Syk Kinase Inhibition Assay (Biochemical)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated Syk protein. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction.

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute test compounds in DMSO, then further dilute in reaction buffer.

  • In a 384-well plate, add recombinant Syk enzyme and a suitable peptide substrate.

  • Add the diluted test compounds to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (at or near its Km concentration).

  • Incubate for 60 minutes at 30 °C.

  • Stop the reaction and measure kinase activity using a detection reagent (e.g., ADP-Glo™, Promega) that quantifies the amount of ADP produced.

  • Measure luminescence on a plate reader.

  • Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine IC₅₀ values by fitting data to a four-parameter logistic curve.

Protocol 4.2: Cellular Antiproliferative Assay (MTT/XTT)

Rationale: This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines, particularly those dependent on B-cell receptor signaling (e.g., lymphoma cell lines).

Procedure:

  • Seed cells (e.g., Ramos, SUDHL-6) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere/recover overnight.

  • Treat cells with a serial dilution of the test compounds (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37 °C. The reagent is converted to a colored formazan product by metabolically active cells.

  • Add a solubilizing agent (if using MTT) and read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) on a microplate reader.

  • Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting absorbance against compound concentration.

Safety & Handling

Professional laboratory safety practices are mandatory when handling all chemicals.

  • This compound:

    • PPE: Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

    • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9][11]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

  • Reagents:

    • DMSO: Can increase skin absorption of other chemicals. Handle with care.

    • Acetic Acid: Corrosive. Handle in a fume hood.

    • Solvents (Ethyl Acetate, Hexane): Flammable liquids. Keep away from ignition sources.[10][12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

Conclusion

This compound is a versatile and valuable building block for the construction of privileged scaffolds in drug discovery. Its strategic application enables the efficient synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines, which are ideally suited for targeting the ATP-binding site of protein kinases. By leveraging the protocols and insights provided in this guide, researchers can accelerate the design, synthesis, and evaluation of novel kinase inhibitors for a range of therapeutic indications, from autoimmune disorders to cancer.

References

  • Currie, K. S., et al. (2014). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2024). Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mato, A. R., et al. (2023). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Available at: [Link]

  • Jurado-Pineda, A., et al. (2025). Integrating QSAR modelling with reinforcement learning for Syk inhibitor discovery. Journal of Cheminformatics. Available at: [Link]

  • Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Available at: [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-N4-ethylpyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-N4-ethylpyridine-3,4-diamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. These molecules are often key intermediates in the synthesis of pharmacologically active agents, and their purity is paramount.

This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of these polar, basic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Q1: What are the most likely impurities in my crude this compound? A1: Impurities are highly dependent on the synthetic route. Common contaminants may include unreacted starting materials (e.g., dinitro- or mononitro-amino precursors), regioisomers from the amination step, and products of over-reaction or side-reactions. If the diamine is prepared via the reduction of a dinitro compound, partially reduced nitro-amino species are a common impurity.[1]

Q2: I'm seeing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it? A2: This is a classic issue when purifying basic compounds like aromatic amines on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic diamine, causing poor peak shape and sometimes irreversible adsorption.[2][3] To fix this, add a basic modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) at 0.5-2% (v/v) to your mobile phase. This deactivates the acidic sites and leads to symmetrical peaks.[1][4]

Q3: My compound seems to be degrading or changing color during purification or storage. What are the stability concerns? A3: Aromatic amines, especially diamines, are susceptible to air oxidation, which often results in the formation of colored impurities.[1][5] It is crucial to minimize exposure to air and light. Consider performing purification steps under an inert atmosphere (e.g., Nitrogen or Argon) and storing the purified compound in a dark, cold, and inert environment.

Q4: Can I use acid-base extraction for a preliminary cleanup? A4: Absolutely. Acid-base extraction is an excellent first step. The diamine's basic nature allows it to be protonated by a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind.[1][6] Afterward, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will precipitate your purified compound, which can then be extracted back into an organic solvent.[1]

Part 2: In-Depth Troubleshooting Guides

This section explores common purification problems in greater detail, providing causal explanations and systematic solutions.

Guide 1: Column Chromatography Challenges

Column chromatography is the workhorse of purification, but 2-chloro-N4-ethylpyridine-3,4-diamines require special consideration.

  • Cause: The chosen solvent system (mobile phase) lacks the selectivity to resolve the two compounds. The polarity difference between your product and the impurity is insufficient for effective separation with the current eluents.

  • Solution Strategy:

    • Systematic TLC Analysis: Before scaling to a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC).[1] The goal is to find a system where your target compound has an Rf value of ~0.2-0.4 and is well-separated from the impurity.[1]

    • Vary Solvent Components: Instead of just changing ratios, try different solvent combinations. Common systems for these compounds include Dichloromethane/Methanol and Ethyl Acetate/Hexanes, always with a basic modifier.[1][7] If these fail, consider a system with different solvent properties, such as Chloroform/Acetone/Triethylamine.

    • Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

  • Cause: The interaction between the highly basic diamine and the acidic silica gel is too strong, effectively "sticking" the compound to the stationary phase.[3][4] This is common even with a basic modifier if the compound is particularly basic.

  • Solution Strategy:

    • Increase Modifier Concentration: Carefully increase the concentration of triethylamine or use a stronger base like ammonium hydroxide in your mobile phase (e.g., a 2% solution of 7N NH₃ in Methanol).[3]

    • Switch Stationary Phase: If the issue persists, abandon silica gel. Neutral or basic alumina are excellent alternatives for highly basic compounds.[4][8] Alternatively, reversed-phase chromatography (C18 silica) with a buffered aqueous/organic mobile phase can be highly effective for purifying polar basic compounds.[4][9]

Guide 2: Recrystallization Failures

Recrystallization can yield highly pure material but finding the right conditions is key.

  • Cause: This typically happens when the solution is too concentrated (supersaturated) or is cooled too quickly.[4] Impurities can also inhibit crystal lattice formation.

  • Solution Strategy:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool much more slowly.[4]

    • Scratch or Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.[10] If you have a pure crystal, add a tiny speck ("seed crystal") to the cooled solution to induce crystallization.[4][10]

    • Solvent System Re-evaluation: The chosen solvent may be too good, making the compound too soluble even when cold. A two-solvent system (one in which the compound is soluble, and one in which it is not) often works best. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.

  • Cause: The most common reason is using too much solvent during the initial dissolution step.[10] Your compound may also have significant solubility in the solvent even at low temperatures.

  • Solution Strategy:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., >1 hour) to maximize precipitation before filtration.[11]

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and attempt a second recrystallization to recover more product. This second crop may be less pure and require re-purification.[4]

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes a standard method for purifying gram-scale quantities of this compound derivatives on silica gel.

  • Solvent System Selection:

    • On a TLC plate, test various ratios of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare a mobile phase by adding 1% triethylamine (NEt₃) to the chosen DCM/MeOH mixture (e.g., for 100 mL of 95:5 DCM/MeOH, use 94 mL DCM, 5 mL MeOH, and 1 mL NEt₃).

    • The ideal system will give your target compound an Rf of 0.2-0.4.

  • Column Packing:

    • Select a column where the silica gel mass is 50-100 times the mass of your crude sample.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure no air bubbles are trapped.[12]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound (dissolved in a solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., permanganate).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is ideal for an initial cleanup to remove neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M Hydrochloric Acid (HCl (aq)).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • The protonated diamine product will move to the aqueous layer. The neutral/acidic impurities will remain in the organic layer.

    • Drain the lower (aqueous) layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.

  • Neutralization and Re-extraction:

    • Combine the acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath.

    • Slowly add a base, such as 3M NaOH (aq) or a saturated NaHCO₃ solution, while stirring until the pH is >9. Your purified compound should precipitate or form an oil.

    • Transfer this mixture back to a separatory funnel and extract the free-base product back into an organic solvent (e.g., DCM, 3x volumes).

  • Drying and Concentration:

    • Combine the organic extracts containing your purified product.

    • Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified compound.

Part 4: Data and Visualization

Table 1: Troubleshooting Summary for Column Chromatography
IssueCommon Cause(s)Recommended Solution(s)
Peak Tailing Strong acid-base interaction between basic amine and acidic silica.[2][3]Add 0.5-2% triethylamine or NH₄OH to the mobile phase.[1][4]
Poor Separation Inappropriate mobile phase polarity or selectivity.Systematically screen solvent systems using TLC; employ gradient elution.[1]
No Elution Irreversible adsorption on silica.[4]Switch to a neutral/basic alumina stationary phase or use reversed-phase C18.[4]
Low Recovery Compound streaked across many fractions; some irreversible adsorption.Optimize mobile phase to get a sharper peak; consider a less acidic stationary phase.
Diagrams and Workflows

Purification_Workflow Start Crude Product (this compound derivative) CheckPurity Assess Purity & Impurity Profile (TLC, LCMS, NMR) Start->CheckPurity MajorImpurities Major Non-Basic Impurities Present? CheckPurity->MajorImpurities AcidBase Perform Acid-Base Extraction MajorImpurities->AcidBase Yes IsSolid Is Product Solid? MajorImpurities->IsSolid No AcidBase->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No / Oily Recrystallize->Column Still Impure Final Pure Product Recrystallize->Final Pure Column->Final Pure

Caption: Decision workflow for selecting the appropriate purification strategy.

Silica_Modifier cluster_0 Without Modifier cluster_1 With Triethylamine (NEt₃) Modifier Silica_A Silica Surface Si-O-H Diamine_A { Diamine Product | R-NH₂} Diamine_A->Silica_A H-Bond / Protonation Interaction_A Strong Acid-Base Interaction (Peak Tailing / Adsorption) Silica_B Silica Surface Si-O-H Diamine_B { Diamine Product | R-NH₂} Interaction_B Weak Interaction (Symmetrical Peak) TEA {NEt₃} TEA->Silica_B Deactivates Acidic Sites

Caption: How a basic modifier prevents peak tailing on silica gel.

References

  • U.S.
  • Biotage, "Is there an easy way to purify organic amines?," Biotage Blog. [Link]

  • Murkovic, M. (2007). "Analysis of heterocyclic aromatic amines." Analytical and Bioanalytical Chemistry, 389(1), 141-148. PubMed. [Link]

  • Columbia University, "Column chromatography," Department of Chemistry. [Link]

  • University of Calgary, "Column chromatography," Department of Chemistry. [Link]

  • Ponomareva, E. A., et al. (2024). "Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor." Processes, 12(3), 488. MDPI. [Link]

  • Chinese Patent CN103554036B, "The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds," Google P
  • University of Rochester, "Workup: Amines," Department of Chemistry. [Link]

  • University of Rochester, "Chromatography: Solvent Systems For Flash Column," Department of Chemistry. [Link]

  • Reddit, "Chromotography with free amines? : r/chemhelp," Reddit. [Link]

  • ResearchGate, "What is best method to remove pyridine from a reaction mixture?," ResearchGate. [Link]

  • PubChem, "2-Chloropyridine," National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on a proposed, chemically sound synthetic route. Since this compound is a specialized compound without a standardized published synthesis, this guide is structured around a logical, two-step approach starting from a commercially available precursor.

Our narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Proposed Synthetic Route Overview

The synthesis of this compound can be efficiently achieved in two primary steps starting from 2,3-dichloro-4-nitropyridine:

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) : Selective displacement of the C4-chloro substituent with ethylamine. The nitro group at C4 strongly activates this position for nucleophilic attack.

  • Step 2: Nitro Group Reduction : Reduction of the nitro group to a primary amine, yielding the final diamine product.

Synthetic_Workflow Start 2,3-Dichloro-4-nitropyridine Intermediate 2-Chloro-N-ethyl-3-nitro-4-aminopyridine Start->Intermediate Step 1: Ethylamine (EtNH₂) Base (e.g., Et₃N) Solvent (e.g., ACN) Product This compound Intermediate->Product Step 2: Reducing Agent (e.g., SnCl₂·2H₂O, HCl) Solvent (e.g., EtOH)

Caption: Proposed two-step synthesis of this compound.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Stage

This stage involves the reaction of 2,3-dichloro-4-nitropyridine with ethylamine. The key challenge is to achieve high regioselectivity and yield. The C4 position is significantly more activated towards nucleophilic attack than the C2 position due to the resonance stabilization provided by the adjacent nitro group[1].

FAQ 1.1: My reaction yield is low, and a significant amount of starting material remains. What's going wrong?

Answer:

Low conversion in this SNAr reaction typically points to three main areas: insufficient nucleophile strength, suboptimal reaction conditions, or reagent quality.

  • Causality: The nucleophilic attack on the electron-deficient pyridine ring is the rate-determining step. If the ethylamine concentration is too low, the reaction rate will be slow. Similarly, inadequate temperature will not provide the necessary activation energy. An external base is often required to neutralize the HCl generated, driving the reaction to completion.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure at least 2.0 equivalents of ethylamine are used. One equivalent acts as the nucleophile, and the second acts as a base to scavenge the HCl byproduct. Alternatively, use 1.1 equivalents of ethylamine with 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Increase Reaction Temperature: While the reaction often proceeds at room temperature, gently heating to 40-50 °C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid side reactions.

    • Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can solvate the Meisenheimer complex intermediate, thereby stabilizing it and accelerating the reaction[1]. Ensure the solvent is anhydrous.

    • Check Reagent Purity: Use a fresh, high-purity source of 2,3-dichloro-4-nitropyridine and ethylamine.

ParameterRecommendationRationale
Ethylamine (equiv.) 2.0 (or 1.1 with base)Acts as both nucleophile and acid scavenger.
Base (equiv.) 1.2 (e.g., TEA, DIPEA)Prevents protonation of ethylamine, maintaining its nucleophilicity.
Solvent Anhydrous ACN, DMFPolar aprotic solvents stabilize the charged intermediate.
Temperature 25 - 50 °CBalances reaction rate against potential side-product formation.
FAQ 1.2: I'm observing a significant amount of a di-substituted byproduct. How can I improve selectivity for the C4 position?

Answer:

Formation of a di-substituted product (where both chlorines are replaced by ethylamine) indicates that the reaction conditions are too harsh or the reaction was left for too long, allowing the less-reactive C2 position to also undergo substitution.

  • Causality: The C4 position is kinetically favored due to the strong electron-withdrawing effect of the ortho-nitro group[1]. However, under forcing conditions (high temperature, prolonged reaction time), the thermodynamically driven substitution at the C2 position can also occur.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the kinetically controlled product, which is the desired C4-substituted isomer.

    • Control Stoichiometry: Avoid a large excess of ethylamine. Use closer to 1.1 equivalents of ethylamine in the presence of an auxiliary base.

    • Monitor Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the mono-substituted product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Troubleshooting_Selectivity cluster_0 Problem: Di-substitution cluster_1 Potential Causes cluster_2 Solutions Problem High Di-substituted Byproduct Cause1 Temperature Too High Problem->Cause1 Cause2 Excess Ethylamine Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Run at 0°C to RT Cause1->Solution1 Solution2 Use 1.1 eq. EtNH₂ + 1.2 eq. Base Cause2->Solution2 Solution3 Monitor by TLC/LC-MS and Quench Promptly Cause3->Solution3

Caption: Decision tree for troubleshooting poor regioselectivity in the SNAr step.

Part 2: Troubleshooting the Nitro Group Reduction Stage

This stage involves the chemical reduction of the nitro group on the pyridine ring to an amine. Common methods include using metals in acid (like SnCl₂/HCl or Fe/HCl) or catalytic hydrogenation (H₂/Pd-C). The choice of method can be critical to avoid side reactions.

FAQ 2.1: My reduction is incomplete, and I'm isolating a mixture of the starting nitro compound and the desired diamine.

Answer:

Incomplete reduction is typically caused by insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.

  • Causality: The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[2] A stoichiometric or catalytic excess of the reducing agent is required to drive the reaction to completion.

  • Troubleshooting Steps:

    • For SnCl₂·2H₂O Reduction:

      • Stoichiometry: Ensure you are using a sufficient excess of tin(II) chloride. A molar ratio of 3 to 4 equivalents relative to the nitro compound is typically required.[3][4]

      • Acidic Conditions: The reaction requires a strongly acidic medium, typically concentrated HCl in a solvent like ethanol. The acid activates the nitro group for reduction.[2]

      • Temperature: Heating the reaction to reflux is often necessary to ensure complete conversion.

    • For Catalytic Hydrogenation (H₂/Pd-C):

      • Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol% of Pd/C.

      • Catalyst Quality: The catalyst may be poisoned or deactivated. Use fresh, high-quality catalyst.

      • Hydrogen Pressure: Ensure adequate hydrogen pressure (from 1 atm to 50 psi) and efficient stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.

      • Solvent: Methanol or ethanol are common solvents for this type of reduction.[5]

FAQ 2.2: I am observing significant amounts of a dechlorinated byproduct. How can I prevent this?

Answer:

Dechlorination (hydrodehalogenation) is a known side reaction, particularly during catalytic hydrogenation of halo-pyridines.[6]

  • Causality: The palladium catalyst used in hydrogenation is highly active and can catalyze the reductive cleavage of the C-Cl bond, especially on an electron-rich ring system like the final diamine product.

  • Troubleshooting Steps:

    • Avoid Catalytic Hydrogenation: This is the most straightforward solution. Metal/acid reductions are far less prone to causing dechlorination. The use of tin(II) chloride or iron in acidic media is the preferred method for reducing nitro groups on chloropyridines.[4][7]

    • If Hydrogenation is Necessary:

      • Use a Different Catalyst: Raney Nickel is often less aggressive towards dehalogenation than Pd/C.[4]

      • Add an Inhibitor: The addition of a catalyst inhibitor like triethylamine or a small amount of a sulfur-containing compound can sometimes suppress dehalogenation, but this may also slow the desired nitro reduction.

      • Control Reaction Conditions: Use lower hydrogen pressure and temperature, and carefully monitor the reaction to stop it as soon as the nitro group is reduced.

Reduction MethodProsCons
SnCl₂·2H₂O / HCl - High chemoselectivity- Tolerates C-Cl bond- Stoichiometric tin waste- Can be difficult to remove tin salts during workup[3]
Fe / Acid - Inexpensive- Effective and selective- Heterogeneous reaction- Iron sludge can complicate workup[8]
H₂ / Pd-C - Clean reaction (byproduct is water)- High yield- High risk of dechlorination - Catalyst cost
FAQ 2.3: My final product seems unstable and darkens quickly upon isolation. How can I improve its stability?

Answer:

Aromatic diamines, particularly those on an electron-rich pyridine ring, can be susceptible to air oxidation, leading to the formation of colored, polymeric impurities.[9]

  • Causality: The lone pairs on the amino groups increase the electron density of the aromatic ring, making it susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light or trace metals.

  • Troubleshooting Steps:

    • Workup Under Inert Atmosphere: After the reduction is complete and the reaction is neutralized, perform all subsequent steps (extraction, concentration) under an inert atmosphere of nitrogen or argon to minimize contact with air.

    • Use Degassed Solvents: Use solvents that have been sparged with nitrogen or argon for extractions and purification.

    • Purification Method:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective. This should be done quickly and with minimal heating.[10]

      • Column Chromatography: If chromatography is necessary, use de-activated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to prevent product degradation on the acidic silica surface.

    • Storage: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). Many aminopyridines show excellent long-term stability when stored properly as dry solids.[11]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-ethyl-3-nitro-4-aminopyridine (Step 1)
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-dichloro-4-nitropyridine (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.2 equiv) to the solution.

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of ethylamine (1.1 equiv) in acetonitrile dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of this compound (Step 2)
  • Reagent Setup: In a round-bottom flask, suspend 2-Chloro-N-ethyl-3-nitro-4-aminopyridine (1.0 equiv) in ethanol.

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv).

  • Reaction: Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 78 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or slowly add solid NaHCO₃ until the solution is basic (pH > 8) and gas evolution ceases. Caution: This neutralization is highly exothermic.

  • Extraction: Extract the aqueous slurry with a generous amount of ethyl acetate (3x). The tin salts can sometimes form an emulsion; filtration through a pad of celite may be necessary.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on triethylamine-deactivated silica gel.

References

  • Benchchem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem Technical Support Center.
  • Organic Chemistry Explained. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ACS Green Chemistry Institute. Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • ChemicalBook.
  • Sciencemadness.org.
  • Benchchem. Technical Support Center: Synthesis of Substituted Pyridines. Benchchem Technical Support Center.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW‐Phenol Conditions. (2001-12-01).
  • Wikipedia. Reduction of nitro compounds.
  • Bulavka, V. N., & Boiko, I. I. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • Benchchem. Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives. Benchchem Technical Support Center.
  • Benchchem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem Technical Support Center.
  • PubMed.
  • Benchchem. Reactivity of the nitro group on a pyridine ring. Benchchem Technical Support Center.
  • Benchchem. Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide. Benchchem Technical Support Center.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N4-ethylpyridine-3,4-diamine (CAS No. 1025509-12-9). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common challenges in the synthesis and handling of this important chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst or base.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] Consider incrementally increasing the reaction temperature. Ensure the base used, such as triethylamine or pyridine, is in appropriate excess (1.1-1.5 equivalents) to neutralize HCl formed during the reaction.[1]
Formation of Dark, Tarry Substance Reaction temperature is too high, leading to polymerization or degradation.Maintain a low temperature (0-5 °C) during the addition of reactive agents.[1] The reaction between the amine and an acylating agent can be highly exothermic.
Difficult Purification: Product "Oiling Out" During Crystallization The cooling process is too rapid; The chosen solvent is not ideal.Re-heat the solution to re-dissolve the oil and allow it to cool more slowly. If the problem persists, consider adding a small amount of an "anti-solvent" (a co-solvent in which the compound is less soluble) to the hot solution until slight turbidity appears, then cool slowly.[2]
Difficult Purification: Peak Tailing or Streaking in Column Chromatography Strong interaction between the basic amine groups and the acidic silica gel.Add a basic modifier, such as 0.5-1% triethylamine, to the mobile phase to improve the peak shape.[2] Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can enhance resolution.[2]
Presence of Side Products (e.g., Diacylation) Incorrect stoichiometry of reactants.Use a 1:1 stoichiometry of reactants to minimize the diacylation of the diamine.[1]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common approach for synthesizing substituted diaminopyridines involves a multi-step process that can be adapted for this specific molecule. A likely pathway begins with the nitration of a suitable pyridine precursor, followed by reduction of the nitro groups to amines. The ethyl group can be introduced through reductive amination or nucleophilic substitution.

Q2: How do the electronic properties of the substituents affect the reactivity of the amino groups?

The reactivity of the 3- and 4-amino groups is influenced by the electronic landscape of the pyridine ring. The pyridine nitrogen and the 2-chloro group are electron-withdrawing, which decreases the electron density of the ring and the basicity of the amino groups.[3] This differential reactivity can be exploited for regioselective reactions.

Q3: What are the best practices for purifying this compound?

Purification can often be achieved through recrystallization or column chromatography. For recrystallization, the ideal solvent will dissolve the compound at high temperatures but not at room temperature.[2] For column chromatography on silica gel, it is often necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent peak tailing.[2]

Q4: What are the recommended storage conditions for this compound?

Experimental Protocols

General Protocol for a Typical Reaction Setup

This protocol is a generalized procedure based on reactions of similar compounds and should be optimized for your specific application.

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting pyridine derivative in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Cooling : Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition : Slowly add the second reactant dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.[1]

  • Reaction Monitoring : Monitor the reaction progress by TLC.

  • Workup : Once the reaction is complete, perform an aqueous workup. This may involve washing with a dilute acid to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Poor Reaction Outcome

troubleshooting_workflow start Poor Reaction Outcome check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction Monitor with TLC Increase reaction time/temp check_yield->incomplete_rxn Yes side_reactions Side Reactions Check stoichiometry Control temperature check_purity->side_reactions Yes purification_issue Purification Difficulty Optimize recrystallization solvent Modify chromatography conditions check_purity->purification_issue No end_node Optimized Reaction incomplete_rxn->end_node side_reactions->end_node purification_issue->end_node

Caption: Troubleshooting decision tree for addressing poor reaction outcomes.

General Synthetic Strategy for Substituted Diaminopyridines

synthetic_strategy start Substituted Pyridine Precursor nitration Nitration start->nitration reduction Reduction of Nitro Groups nitration->reduction functionalization Introduction of Ethyl Group (e.g., Reductive Amination) reduction->functionalization final_product This compound functionalization->final_product

Caption: A generalized synthetic pathway for preparing the target compound.

References

Sources

Technical Support Center: Navigating Byproduct Formation in Reactions with 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Chloro-N4-ethylpyridine-3,4-diamine. This versatile heterocyclic building block, with its vicinal diamine functionality and reactive chloro-substituent, is a cornerstone for synthesizing a variety of fused-ring systems, particularly imidazo[4,5-c]pyridines and related scaffolds of medicinal interest.[1]

However, the inherent reactivity of its multiple functional groups can also pave the way for a complex landscape of side reactions and byproduct formation. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to identify, understand, and mitigate the formation of common impurities, thereby enhancing your reaction efficiency, yield, and final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should anticipate when working with this compound?

A: Based on the structure's reactivity, you can generally anticipate four primary classes of byproducts:

  • Dehalogenated Species: Loss of the chlorine atom at the C2 position is a frequent side reaction, especially under reductive conditions or with certain nucleophilic reagents.[2]

  • Intramolecular Cyclization Products: In reactions intended to functionalize the amino groups (e.g., acylation followed by cyclization), the formation of regioisomers is possible due to the differential reactivity of the N3 and N4 amino groups.[3]

  • N-Alkylation/N-Acylation Byproducts: Unwanted reactions can occur at the pyridine ring nitrogen, which remains nucleophilic and can compete with the amino groups for electrophiles like alkyl halides or acylating agents.[4][5]

  • Dimerization or Oligomerization Products: Intermolecular reactions, particularly under thermal stress or in concentrated solutions, can lead to the formation of higher molecular weight species that are often insoluble and difficult to characterize.

Q2: My reaction is intended to form an imidazo[4,5-c]pyridine ring. Why am I seeing two isomeric products on my LC-MS?

A: This is a classic challenge stemming from the regiochemistry of the cyclization step. The two primary amino groups (at positions C3 and C4) possess different electronic and steric environments. The reactivity of these amino groups is influenced by the electron-withdrawing effects of the pyridine nitrogen and the C2-chloro group.[3] While one amine may be kinetically favored for initial reaction (e.g., acylation), thermodynamic control during the subsequent cyclization step can lead to a mixture of the desired product and its regioisomer. Careful selection of reagents and reaction conditions is crucial to direct the selectivity.[3]

Q3: I've observed a significant peak in my mass spectrum corresponding to the loss of ~34 Da (the mass of HCl). What byproduct does this indicate?

A: This mass loss strongly suggests the formation of a dehalogenated byproduct, N4-ethylpyridine-3,4-diamine. This reductive dehalogenation can be promoted by various conditions, including catalytic hydrogenation (if reducing another functional group), or by certain reagents like hot hydriodic acid.[2] It can also occur as a side reaction in metal-catalyzed cross-coupling reactions if the conditions are not optimized.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues and provides a logical workflow for diagnosis and resolution.

Problem 1: Low Yield & Presence of an Unexpected, Non-polar Byproduct
  • Observation: TLC/LC analysis shows a major byproduct spot with a higher Rf (less polar) than the starting material. Mass spectrometry confirms a molecular weight corresponding to the starting material minus ~34-36 Da.

  • Likely Cause: Reductive Dehalogenation. The C2-chloro group has been replaced by a hydrogen atom. This is common if the reaction involves reducing agents (e.g., NaBH₄, H₂/Pd-C) intended for another part of the molecule or if trace metals and a hydrogen source are present. Some nucleophilic displacement reactions can also proceed via a reductive pathway.[2][6]

  • Troubleshooting & Mitigation:

    • Re-evaluate Reagents: If using a reducing agent, consider a milder or more selective option. For example, if reducing a nitro group elsewhere, catalytic transfer hydrogenation might offer better selectivity than high-pressure H₂/Pd-C.

    • Control Reaction Atmosphere: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent side reactions that could generate reductive species.

    • Purify Solvents and Reagents: Trace metal impurities can catalyze dehalogenation. Use high-purity, degassed solvents.

    • Modify Nucleophile/Base System: In nucleophilic substitution reactions, the choice of base can be critical. A non-nucleophilic, sterically hindered base is often preferable to prevent side reactions.

Problem 2: Formation of a Mixture of Isomers in Cyclization Reactions
  • Observation: ¹H NMR spectrum of the crude product is complex, showing duplicate sets of signals. LC-MS analysis reveals two or more peaks with the identical mass, characteristic of isomers.

  • Likely Cause: Lack of Regiocontrol during Cyclization. The N3 and N4 amino groups have competed during the ring-forming step. For instance, in a Phillips condensation with an aldehyde, both amines can potentially form the initial Schiff base, leading to different imidazopyridine regioisomers upon cyclization.[1]

  • Troubleshooting & Mitigation:

    • Employ a Two-Step Protocol: Instead of a one-pot cyclization, first perform a regioselective acylation of one amino group under kinetic control (e.g., at low temperature).[3] Purify this mono-acylated intermediate before proceeding with the acid-catalyzed cyclization, which will now be directed to a single isomer.

    • Use Protecting Groups: Introduce a protecting group on one of the nitrogen atoms to block its reactivity before proceeding with the cyclization chemistry.

    • Vary Cyclization Conditions: The choice of acid catalyst (e.g., HCl, polyphosphoric acid) and solvent can influence the isomeric ratio.[3] Experiment with different conditions to favor the desired product.

Problem 3: Appearance of a Byproduct with an Unexpectedly High Molecular Weight
  • Observation: A new, often insoluble, solid precipitates from the reaction. The soluble portion of the crude material shows a peak in the mass spectrum corresponding to approximately double the mass of the expected product.

  • Likely Cause: Dimerization or Polymerization. This can occur via intermolecular nucleophilic aromatic substitution (SNAᵣ), where an amino group of one molecule displaces the C2-chloro group of another. This is often exacerbated by high temperatures and high concentrations.

  • Troubleshooting & Mitigation:

    • Lower Reaction Concentration: Run the reaction under more dilute conditions to disfavor bimolecular collisions.

    • Reduce Reaction Temperature: If possible, lower the reaction temperature to reduce the rate of the intermolecular side reaction.

    • Control Stoichiometry: If reacting with another reagent, consider adding the this compound slowly to a solution of the other reactant to maintain a low instantaneous concentration of the diamine.

Data Summary & Analytical Protocols

Table 1: Common Byproducts and Their Characteristics
Byproduct NameStructureMolecular Weight ( g/mol )Common CauseMitigation Strategy
Dehalogenated Product N4-ethylpyridine-3,4-diamine153.20Reductive conditions, unoptimized cross-couplingUse milder reducing agents; screen catalysts and ligands.
Isomeric Cyclization Product e.g., Ethyl-imidazo[4,5-c]pyridine isomerVaries with reactantLack of regiocontrol in acylation/cyclizationTwo-step acylation/cyclization; use of protecting groups.
Pyridine N-Alkylated Product N-alkylated pyridinium saltVaries with alkylating agentUse of strong alkylating agents; non-selective conditionsUse milder alkylating agents; protect amino groups if necessary.[5][7]
Dimer Bis(N4-ethyl-3,4-diaminopyridin-2-yl)amine derivative~338.4 (example)High temperature, high concentrationReduce reaction concentration and temperature.
Experimental Protocol: LC-MS Analysis for Byproduct Identification

This protocol provides a general method for analyzing a crude reaction mixture to identify potential byproducts.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). Ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: 100-1000 m/z.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the starting material, desired product, and potential byproducts listed in Table 1.

    • Analyze the mass spectrum of each major peak to confirm its molecular weight and isotopic pattern (e.g., the characteristic M/M+2 pattern for chlorine-containing compounds).

Visualizing Reaction & Troubleshooting Pathways

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the desired cyclization pathway versus the common dehalogenation side reaction.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products SM 2-Chloro-N4-ethyl- pyridine-3,4-diamine Cond_Desired Desired Conditions (e.g., RCO₂H, Heat) SM->Cond_Desired Cond_Side Undesired Conditions (e.g., Reductive Stress) SM->Cond_Side Prod_Desired Desired Product (Imidazo[4,5-c]pyridine) Cond_Desired->Prod_Desired Desired Pathway (Cyclization) Prod_Side Byproduct (Dehalogenated Species) Cond_Side->Prod_Side Side Reaction (Dehalogenation)

Caption: Desired vs. side reaction pathways.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to address byproduct formation.

G Start Observation: Low Yield / Impure Product Analyze Step 1: Characterize Byproducts (LC-MS, NMR) Start->Analyze Identify Step 2: Identify Byproduct Class Analyze->Identify Cause_Dehalogenation Cause: Dehalogenation Identify->Cause_Dehalogenation Mass Loss (~35 Da) Cause_Isomers Cause: Isomer Formation Identify->Cause_Isomers Same Mass, Different RT/δ Cause_Dimer Cause: Dimerization Identify->Cause_Dimer ~2x Mass Action_Dehalogenation Action: Modify Reducing Conditions / Reagents Cause_Dehalogenation->Action_Dehalogenation Action_Isomers Action: Use Two-Step Acylation-Cyclization Cause_Isomers->Action_Isomers Action_Dimer Action: Lower Concentration and/or Temperature Cause_Dimer->Action_Dimer

Caption: A logical workflow for troubleshooting byproducts.

References

  • BenchChem. (2025). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. BenchChem Technical Support.
  • Brown, D. J., & Lee, T. C. (1967). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Journal of the Chemical Society C: Organic, 214-217.
  • Igarashi, Y., et al. (2006). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 34(5), 841-846. Available at: [Link]

  • Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(10), 4529-4539. Available at: [Link]

  • Gorelik, M. V., et al. (2002). Cyclization of Substituted 3,4-Diaminopyridines into 1H-[2][3][4]Triazolo[4,5-c]pyridine 2-Oxide Derivatives During the Nitration Process. ChemInform, 33(32). Available at: [Link]

  • ChemPanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
  • Gökçe, M., et al. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(2), 125-133.
  • Krchnak, V., & Flegelova, Z. (1997). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Tetrahedron Letters, 38(43), 7491-7494. Available at: [Link]

  • Hill, M. S., et al. (2007). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics, 26(19), 4739-4750. Available at: [Link]

  • Fernández, G. (n.d.). Alkylation and acylation of pyridine. Química Orgánica.
  • BenchChem. (2025). 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds. BenchChem Application Notes.

Sources

Technical Support Center: Improving Yield in 2-Chloro-N4-ethylpyridine-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine. This molecule is a valuable heterocyclic building block, particularly in the development of pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common synthetic route involves a two-step process: a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethylamino group, followed by the reduction of a nitro group to form the vicinal diamine.

This guide is structured as a series of troubleshooting questions and detailed FAQs to directly address the practical issues encountered in the laboratory. We will delve into the causality behind common failures and provide field-proven optimization strategies, ensuring that each protocol is a self-validating system for achieving high-quality results.

Overall Synthetic Workflow

The typical synthesis proceeds via the following pathway:

G cluster_0 Step 1: Regioselective Amination cluster_1 Step 2: Nitro Group Reduction start 2,4-Dichloro-3-nitropyridine precursor 2-Chloro-N-ethyl-3-nitropyridin-4-amine start->precursor Ethylamine (EtNH2) Base (e.g., K2CO3) Solvent (e.g., Ethanol) product This compound precursor_ref 2-Chloro-N-ethyl-3-nitropyridin-4-amine precursor_ref->product Reducing Agent (e.g., H2, Pd/C or Fe/HCl) Solvent (e.g., Ethanol) G start Low Final Yield of Diamine issue1 Problem in Step 1 (Amination)? start->issue1 Check LC-MS of crude precursor issue2 Problem in Step 2 (Reduction)? start->issue2 Check LC-MS of crude final product issue3 Problem in Workup/ Purification? start->issue3 Crude product is pure but isolated yield is low sol1a Add Base (K2CO3) Increase Temperature Use Excess EtNH2 issue1->sol1a Yes sol2a Incomplete Reduction issue2->sol2a Precursor still present sol2b Product Degradation issue2->sol2b Many impurities, dark color sol3b Modify Chromatography (Add TEA to eluent) Try Recrystallization issue3->sol3b sub_sol2a1 Check Catalyst Activity Increase H2 Pressure sol2a->sub_sol2a1 Using H2/Pd-C sub_sol2a2 Increase Equivalents of Fe or SnCl2 sol2a->sub_sol2a2 Using Fe/HCl sol3a Use Inert Atmosphere Gentle Neutralization sol2b->sol3a

Technical Support Center: Recrystallization of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of substituted diaminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high-purity crystalline products.

Introduction: The Unique Challenges of Diaminopyridines

Substituted diaminopyridines are a cornerstone in medicinal chemistry and materials science, often serving as critical building blocks for therapeutic agents.[1][2] Their purification via recrystallization, however, is frequently non-trivial. The presence of two amino groups and the pyridine ring introduces a unique combination of hydrogen bonding capabilities and polarity, which can lead to specific challenges such as poor crystal formation, "oiling out," and co-crystallization of impurities.[3] This guide will address these issues systematically, providing both practical solutions and the underlying scientific rationale.

Troubleshooting Guide: From Frustration to Flawless Crystals

This section addresses common issues encountered during the recrystallization of substituted diaminopyridines in a direct question-and-answer format.

Issue 1: My substituted diaminopyridine is "oiling out" instead of crystallizing.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[4][5][6] Oiled-out products are often impure because the oil phase can act as a solvent for impurities.[4][7]

Causality and Solutions:

  • High Solute Concentration: The solution is likely too supersaturated.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level.[4] Allow the solution to cool more slowly.

  • Low Melting Point: The melting point of your substituted diaminopyridine may be depressed by impurities, causing it to be lower than the temperature at which it precipitates.

    • Solution 1: Solvent Choice: Select a solvent with a lower boiling point. This ensures that the solution temperature is more likely to be below the compound's melting point during cooling.

    • Solution 2: Gradual Cooling: Slow cooling is crucial. Rapid cooling can cause the compound to come out of solution at a higher temperature. Insulate the flask to encourage slow cooling.[4]

  • Solvent Polarity Mismatch: The solvent may be too nonpolar for your highly polar diaminopyridine derivative.

    • Solution: Employ a mixed solvent system. Dissolve your compound in a minimal amount of a "good" (highly solubilizing) polar solvent like ethanol or methanol. Then, slowly add a "poor" (less solubilizing) anti-solvent like hexane or toluene at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[8][9][10]

Issue 2: No crystals are forming, even after the solution has cooled completely.

Q: My solution has cooled to room temperature, and I've even put it in an ice bath, but no crystals have appeared. What should I do?

A: This is a common issue that typically points to either insufficient supersaturation or kinetic barriers to nucleation.[11][12]

Causality and Solutions:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[4][12]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe the formation of a solid in the hot solution, add a small amount of solvent to redissolve it, and then allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[4]

    • Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[4]

    • Solution 3: Reduced Temperature: If scratching and seeding do not work, try cooling the solution to a lower temperature (e.g., in a freezer), but be mindful that rapid crystallization at very low temperatures can sometimes trap impurities.

Issue 3: The recrystallization yield is very low.

Q: I managed to get crystals, but my final yield is less than 50%. How can I improve my recovery?

A: Low yield is often a result of using too much solvent, premature crystallization, or inefficient filtration.[4][12]

Causality and Solutions:

  • Excessive Solvent Use: As mentioned previously, using a large excess of solvent will result in a significant portion of your compound remaining in the mother liquor.[4][12]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. Perform small-scale solubility tests to determine the optimal solvent and volume.[11]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and flask for the filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.

  • Inefficient Crystal Collection: Significant product loss can occur during the final filtration and washing steps.

    • Solution: Ensure the solution is thoroughly cooled before filtering to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing substituted diaminopyridines?

A1: Due to their polarity and hydrogen bonding capabilities, polar protic solvents are often a good starting point.[11] Common choices include ethanol, methanol, and water. For less polar substituted diaminopyridines, ethyl acetate or acetone can be effective.[13] It is highly recommended to perform small-scale solubility tests with a range of solvents to identify the ideal one for your specific compound. The principle of "like dissolves like" is a useful guide.[11]

Q2: How do different substituents on the diaminopyridine ring affect solvent choice?

A2: Substituents can significantly alter the polarity and solubility of the molecule. Electron-withdrawing groups (e.g., nitro, haloaryl) can decrease basicity and may require more polar solvents.[3] Bulky, nonpolar substituents (e.g., alkyl, aryl) will increase the compound's affinity for less polar solvents.[14] The presence of additional hydrogen bond donors or acceptors will also influence solvent interactions.[15]

Q3: My crystals are colored, but the pure compound should be colorless. What should I do?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[16]

Q4: Can I use a rotary evaporator to remove the solvent and get my crystals?

A4: While a rotary evaporator is excellent for recovering a crude solid, it is not a method of recrystallization.[4] Rapid removal of the solvent will cause the compound and any soluble impurities to precipitate out together, offering no purification. Recrystallization relies on the slow, selective formation of a crystal lattice from a supersaturated solution.[4]

Experimental Protocols & Data

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your crude substituted diaminopyridine in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Table 1: Common Solvents for Recrystallization of Pyridine Derivatives
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar compounds, but can be difficult to remove.[10]
EthanolHigh78A versatile and commonly used solvent for polar compounds.[13]
MethanolHigh65Similar to ethanol but with a lower boiling point.[13]
Ethyl AcetateMedium77Effective for compounds of intermediate polarity.[13]
AcetoneMedium56A good solvent for many organic compounds, but its low boiling point can be a challenge.[13]
Hexane/TolueneLow69/111Often used as the "poor" solvent in a mixed solvent system with a more polar solvent.[10]

Visualizing the Process

Diagram 1: Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success no_crystals No Crystals outcome->no_crystals Problem oiling_out Oiling Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem end_success Pure Product crystals->end_success fix_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->fix_no_crystals fix_oiling_out Troubleshoot: - Add more solvent - Cool slowly - Change solvent oiling_out->fix_oiling_out fix_low_yield Troubleshoot: - Use less solvent - Pre-heat funnel - Wash with cold solvent low_yield->fix_low_yield re_attempt Re-attempt Recrystallization fix_no_crystals->re_attempt fix_oiling_out->re_attempt fix_low_yield->re_attempt re_attempt->dissolve

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Hertog, H. J. D., & Jouwersma, C. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate.
  • Various Authors. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Sarkar, S., et al. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega.
  • Unknown Author. (n.d.). Recrystallization. University of California, Los Angeles.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo.
  • Reddit Community. (2022). Recrystallization pointers. Reddit.
  • Sciencemadness Discussion Board Community. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
  • Reddit Community. (2013). Recrystallization (help meeeeee). Reddit.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Jones, C. D., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
  • Belliotti, M., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry – A European Journal.
  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Support Center: A Scientist's Guide to Preventing "Oiling Out" in Pyridine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenging phenomenon of "oiling out" during crystallization. Here, we move beyond generic advice to provide in-depth, field-proven insights into why your pyridine derivatives might be misbehaving and how to guide them toward a crystalline state.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out" and why is it a problem with my pyridine derivative?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as solid crystals.[1] This oil is a concentrated solution of your compound that is immiscible with the bulk solvent. For pyridine derivatives, which are often polar and can have complex intermolecular interactions, this is a common hurdle in purification.[2]

This phenomenon is detrimental for several reasons:

  • Poor Purification: The oil phase is an excellent solvent for impurities, which can become trapped when the oil eventually solidifies, leading to a product with lower purity.[1]

  • Amorphous Product: The solidified oil is often an amorphous solid or a sticky gum, which is difficult to filter, dry, and handle in subsequent steps.

  • Inconsistent Results: Oiling out can be unpredictable, leading to batch-to-batch variability in purity, yield, and crystal form.[1]

Q2: What are the primary causes of oiling out when working with pyridine derivatives?

A2: Oiling out is typically a kinetic phenomenon driven by high supersaturation, where the concentration of your pyridine derivative in solution far exceeds its solubility limit.[1] This forces the compound out of solution faster than it can organize into an ordered crystal lattice. Key factors that contribute to this, especially for pyridine derivatives, include:

  • Rapid Cooling: Drastic temperature drops create a sudden, high level of supersaturation.

  • Poor Solvent Choice: The unique polarity and hydrogen bonding capabilities of the pyridine ring necessitate careful solvent selection. A solvent that is too good (high solubility at all temperatures) or too poor (low solubility even when hot) can promote oiling out.

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for oiling out.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, favoring the disordered oil phase. For pyridine derivatives, common impurities can include starting materials, byproducts, or even residual water due to their often hygroscopic nature.

  • Low Melting Point: If the melting point of your pyridine derivative is lower than the temperature at which it starts to precipitate from the solution, it will naturally separate as a liquid.

Troubleshooting Guide: From Oily Mess to Crystalline Success

This section provides a systematic approach to troubleshooting and preventing oiling out, with specific considerations for the unique chemistry of pyridine derivatives.

Issue 1: My pyridine derivative consistently oils out upon cooling.

This is the most common scenario and is directly related to uncontrolled supersaturation. The key is to slow down the process and give the molecules time to arrange themselves into a crystal lattice.

Root Cause Analysis:

  • Excessive Supersaturation: The cooling rate is too fast, or the initial concentration is too high.

  • Inappropriate Solvent System: The chosen solvent does not provide the ideal solubility profile for crystallization.

Solutions:

1. Control the Rate of Supersaturation Generation:

  • Slow Down Cooling: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with glass wool, or in a controlled cooling bath. This keeps the solution within the metastable zone width (MSZW) for a longer period, favoring crystal growth over oil formation.[1]

  • Reduce Concentration: Start with a more dilute solution. While this may slightly reduce the yield from the first crop, it significantly increases the chances of obtaining a crystalline product.

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve your crude pyridine derivative in the minimum amount of a suitable solvent at an elevated temperature (e.g., boiling point).

  • Insulation: Once fully dissolved, insulate the flask (e.g., with glass wool or by placing it in a beaker of hot water) and allow it to cool slowly to room temperature.

  • Observation: Monitor the solution for the first signs of crystal formation. If oiling out still occurs, the initial concentration is likely too high, or the solvent is not optimal.

  • Further Cooling: Once the solution has reached room temperature and crystals have formed, you can then proceed to cool it further in an ice bath to maximize the yield.

2. Strategic Solvent Selection:

The polarity and hydrogen-bonding capabilities of the pyridine nitrogen are critical factors in solvent selection.

  • "Like Dissolves Like" with a Twist: While pyridine derivatives are polar, a solvent that is too polar may lead to high solubility even at low temperatures, resulting in poor yields. Conversely, a non-polar solvent might not dissolve the compound sufficiently when hot.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which the compound is less soluble) can provide the fine control needed to prevent oiling out.[3]

Experimental Protocol: Systematic Solvent Screening

  • Initial Screen: In small vials, test the solubility of a small amount of your pyridine derivative in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Identify "Good" and "Bad" Solvents: A good solvent will dissolve the compound when hot but show significantly lower solubility when cold. A bad solvent will show poor solubility even at elevated temperatures.

  • Test Mixed Solvents:

    • Dissolve your compound in a small amount of the "good" solvent at an elevated temperature.

    • Slowly add the "bad" solvent dropwise until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Solvent Selection Guide for Pyridine Derivatives

Solvent ClassExamplesSuitability for Pyridine Derivatives
Alcohols Ethanol, IsopropanolOften good single solvents due to their ability to hydrogen bond with the pyridine nitrogen.
Esters Ethyl AcetateA moderately polar solvent that can be effective, often in combination with a non-polar anti-solvent.
Aromatic Hydrocarbons Toluene, XyleneCan be effective for less polar pyridine derivatives.
Aliphatic Hydrocarbons Heptane, HexaneTypically used as anti-solvents in mixed solvent systems.
Ethers Dioxane, Tetrahydrofuran (THF)Can be useful, but their volatility can sometimes lead to rapid crystallization on the surface.
Issue 2: Even with slow cooling and different solvents, I'm still getting an oil.

If controlling the supersaturation rate and solvent system isn't enough, it's time to consider the role of nucleation.

Root Cause Analysis:

  • High Nucleation Barrier: The energy barrier to form the initial crystal nucleus is too high, allowing the solution to become highly supersaturated before any solid forms.

  • Interfering Impurities: Impurities may be inhibiting the nucleation process.

Solutions:

1. Seeding:

This is a powerful technique to bypass the initial nucleation step and promote controlled crystal growth.

Experimental Protocol: Seeding to Prevent Oiling Out

  • Obtain Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, use that. If not, try to generate a small amount of solid by scratching the inside of the flask with a glass rod at the air-solvent interface or by cooling a very concentrated solution rapidly.

  • Prepare the Solution: Dissolve your crude material in the chosen solvent system at an elevated temperature.

  • Cool to the Metastable Zone: Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out. This is typically a few degrees below the temperature at which the compound fully dissolved.

  • Introduce the Seed: Add a very small amount (a few specks) of the seed crystal to the solution.

  • Observe and Cool: You should observe crystal growth from the seed. Continue to cool the solution slowly to maximize the yield.

Seeding_Workflow A Prepare Supersaturated Solution B Cool to Metastable Zone A->B Controlled Cooling C Introduce Seed Crystal B->C Add small amount of pure crystal F Oiling Out Occurs (Failure) B->F No Seeding or High Supersaturation D Observe Crystal Growth C->D E Slow Cooling to Maximize Yield D->E G Successful Crystallization E->G

2. Address Impurities:

  • Pre-purification: If your crude material is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting crystallization.

  • Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. Use it sparingly, as it can also adsorb your desired product.

Issue 3: I have an oil, what can I do now?

If you've already encountered oiling out, not all is lost. Here are some remediation strategies:

  • Re-dissolve and Dilute: Add more of the "good" solvent to dissolve the oil, then attempt to recrystallize from this more dilute solution, cooling very slowly.

  • Trituration: If the oil is viscous, try adding a "bad" solvent in which the oil is immiscible. Stirring or sonicating this mixture can sometimes induce crystallization. This process is known as trituration.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil-solvent interface. The microscopic imperfections on the glass can provide nucleation sites.

Troubleshooting_Oiling_Out start Oiling Out Observed remediate Remediation Strategy start->remediate recrystallize Attempt Recrystallization remediate->recrystallize Choose one: - Re-dissolve & Dilute - Trituration - Scratching success Crystalline Product recrystallize->success Successful Nucleation failure Persistent Oiling Out recrystallize->failure Nucleation Fails failure->remediate Try a different strategy

Conclusion: A Systematic Approach is Key

Preventing oiling out during the purification of pyridine derivatives is a multi-faceted challenge that requires a systematic and logical approach. By understanding the underlying principles of crystallization and the specific physicochemical properties of your compound, you can move from frustrating oils to pure, crystalline products. Remember to control the rate of supersaturation, make informed solvent choices, and utilize techniques like seeding to guide your crystallization process to a successful outcome.

References

  • Mettler-Toledo. Oiling Out in Crystallization. [Link]

  • American Chemical Society. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. [Link]

  • MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

  • Cool Separations. Cooling Crystallization Technology. [Link]

  • CrystEngComm. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. [Link]

  • ChemRxiv. Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression. [Link]

  • ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Link]

  • Google Patents.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • MDPI. Copper(II) Complexes with 4,4′-Bipyridine: From 1D to 3D Lattices. [Link]

  • Royal Society of Chemistry. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. [Link]

  • American Chemical Society. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. [Link]

  • National Institutes of Health. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]

  • Reddit. How to dry pyridine N-oxide obtained commerically. [Link]

  • PubMed. Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirfeld Analysis. [Link]

  • Royal Society of Chemistry. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. [Link]

  • National Institutes of Health. Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. [Link]

  • MDPI. Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]

  • MDPI. A Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • University of Cambridge. Guide for crystallization. [Link]

  • University of Rochester. Crystallization Solvents. [Link]

  • ResearchGate. Crystallization of an active pharmaceutical ingredient that oils out. [Link]

  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-N4-ethylpyridine-3,4-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, I have consolidated field-proven insights and established methodologies to help you navigate the common challenges associated with obtaining high-purity this compound. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to ensure the success of your synthetic and purification endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: My purified product is discolored (e.g., yellow, brown, or purple).

Question: After purification, my solid this compound is not the expected off-white color. What causes this discoloration, and how can I prevent it?

Answer:

Discoloration in aromatic diamines like this compound is a common issue, almost always attributable to oxidation . The electron-rich nature of the vicinal diamine functionality makes the molecule susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities. This oxidation leads to the formation of highly colored, conjugated byproducts.

Causality and Prevention:

  • Atmospheric Oxygen: The primary culprit is prolonged exposure to air.

  • Light: UV and visible light can provide the energy to initiate oxidation.

  • Trace Metals: Metal ions can catalyze the oxidation process.

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and drying steps.

  • Solvent Degassing: Use degassed solvents for chromatography and recrystallization to minimize dissolved oxygen.

  • Light Protection: Protect the compound from light by using amber glass vials or by wrapping flasks and containers with aluminum foil.

  • Storage: Store the purified, dry compound at low temperatures (e.g., 2-8 °C or -20 °C) under an inert atmosphere and protected from light.

  • Charcoal Treatment: If discoloration is present in a solution before crystallization, a small amount of activated charcoal can be added to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Issue 2: I'm getting low recovery or "oiling out" during recrystallization.

Question: I am attempting to recrystallize my crude this compound, but I'm either getting a very low yield of crystals, or the compound separates as an oil instead of a solid. What's going wrong?

Answer:

Recrystallization challenges with this compound often stem from its polarity and the presence of two basic amine groups, which can lead to complex solubility behavior. "Oiling out" occurs when the compound's solubility at the elevated temperature exceeds the solvent's capacity as it cools, causing it to separate as a supersaturated liquid phase rather than forming an ordered crystal lattice.

Troubleshooting Recrystallization:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold. For a polar molecule like this, polar protic (e.g., ethanol, isopropanol) or polar aprotic (e.g., ethyl acetate, acetonitrile) solvents are good starting points.[1]Systematically test single and mixed solvent systems. A good combination is often a "solvent" in which the compound is soluble (e.g., ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water or hexanes).[1]
Cooling Too Rapidly Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, cooling can be continued in an ice bath to maximize yield.
Solution is Too Dilute Using an excessive amount of solvent prevents the solution from becoming saturated upon cooling, thus inhibiting crystallization.[1]Dissolve the crude product in a minimal amount of hot solvent. If no crystals form upon cooling, slowly evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]
Presence of Impurities Certain impurities can act as "eutectic-melters," depressing the melting point and inhibiting crystallization.If recrystallization repeatedly fails, consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, to remove gross impurities before attempting recrystallization again.

Pro-Tip: To induce crystallization from a stubborn solution, try scratching the inside of the flask at the air-liquid interface with a glass rod or adding a seed crystal of the pure compound.

Issue 3: Poor separation and peak tailing during silica gel column chromatography.

Question: I am trying to purify my compound using silica gel column chromatography, but the product is co-eluting with impurities, and the peaks on my TLC plates are streaking badly. How can I improve the separation?

Answer:

This is a very common and expected issue when purifying basic compounds like diaminopyridines on standard silica gel. The acidic nature of the silica surface (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atoms of your compound. This leads to several problems:

  • Peak Tailing/Streaking: A portion of the analyte is strongly adsorbed, resulting in a gradual "tailing" elution profile rather than a sharp band.

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it does not elute from the column, leading to low recovery.

  • Poor Resolution: The broad, tailing peaks make it difficult to separate the desired product from closely related impurities.

Workflow for Improving Chromatographic Separation:

cluster_solutions Troubleshooting Strategies start Crude this compound silica Standard Silica Gel Chromatography start->silica problem Poor Separation / Tailing? silica->problem add_base Option 1: Modify Mobile Phase Add 0.5-1% Triethylamine (TEA) to the eluent. problem->add_base Yes change_sp Option 2: Change Stationary Phase Use Neutral Alumina or Reversed-Phase C18 Silica. problem->change_sp Yes dry_load Option 3: Improve Loading Technique Use 'Dry Loading' method. problem->dry_load Yes success Pure Product add_base->success Improved Resolution change_sp->success Improved Resolution dry_load->success Improved Resolution

Caption: Troubleshooting workflow for chromatographic purification.

Detailed Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% is standard. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your diamine product and allowing it to elute with a much-improved peak shape.

  • Change the Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds. You will need to re-screen for an appropriate solvent system using TLC with alumina plates.

    • Reversed-Phase (C18) Chromatography: For polar, basic compounds, reversed-phase chromatography is often an excellent choice. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). Adding a buffer, such as 10 mM ammonium acetate or 0.1% formic acid, to the mobile phase is crucial for achieving good peak shape and reproducible retention times.

  • Improve Sample Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column, leading to streaking. "Dry loading" can solve this. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route used. However, some common classes of impurities include:

  • Unreacted Starting Materials: For example, if the diamine is prepared by the reduction of a nitro-amino precursor (e.g., 2-chloro-N-ethyl-3-nitro-4-aminopyridine), you may have residual nitro compound in your crude product.

  • Partially Reacted Intermediates: Incomplete reduction can lead to nitroso or hydroxylamino intermediates.

  • Over-alkylation Byproducts: If the synthesis involves ethylation of 2-chloro-pyridine-3,4-diamine, you may have some amount of the N,N'-diethyl derivative.

  • Regioisomers: Depending on the synthetic strategy, isomers such as 2-Chloro-N3-ethylpyridine-3,4-diamine might be formed.

  • Hydrolysis Products: If the synthesis involves harsh acidic or basic conditions, the chloro group could potentially be hydrolyzed to a hydroxyl group, forming a pyridone derivative.

Q2: Can I use acid-base extraction as a primary purification method?

A2: Yes, acid-base extraction is an excellent preliminary purification step to remove non-basic organic impurities.[1] The two basic amine groups on your compound allow it to be protonated by an acidic aqueous solution (e.g., 1M HCl), transferring it from an organic layer (like ethyl acetate or dichloromethane) into the aqueous layer. Neutral impurities will remain in the organic layer, which can then be discarded. Subsequently, neutralizing the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate your compound, causing it to precipitate or allowing it to be extracted back into a fresh organic layer. This is a highly effective way to remove a significant amount of non-polar impurities before proceeding to chromatography or recrystallization.

Q3: What is a good starting point for developing an HPLC method for purity analysis?

A3: A reversed-phase HPLC method is the standard for analyzing compounds of this type. Here is a robust starting point:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will allow you to elute a wide range of potential impurities.

  • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined empirically).

  • Flow Rate: 1.0 mL/min.

The buffer is crucial for protonating the amine groups and ensuring sharp, symmetrical peaks.

Detailed Experimental Protocols

Disclaimer: These are general protocols and should be optimized for your specific impurity profile and scale. Always perform small-scale tests first.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. Use a volume of aqueous acid approximately equal to the organic phase. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts.

  • Back-Wash (Optional): To remove any residual neutral impurities from the combined acidic aqueous extracts, wash them once with a small volume of the organic solvent. Discard this organic wash.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1M NaOH or saturated NaHCO₃ solution with stirring until the pH of the solution is basic (pH 9-10, check with pH paper).

  • Product Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pre-purified product.

start Crude Product in Organic Solvent extract_acid Extract with 1M HCl (3x) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer (Contains Neutral Impurities) DISCARD separate1->organic1 aqueous1 Aqueous Layer (Acidic) (Contains Protonated Product) separate1->aqueous1 neutralize Neutralize with Base (e.g., NaOH) aqueous1->neutralize extract_org Extract with Organic Solvent (3x) neutralize->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer DISCARD separate2->aqueous2 organic2 Organic Layer (Contains Purified Product) separate2->organic2 dry Dry (Na₂SO₄) & Concentrate organic2->dry product Pre-Purified Product dry->product

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). The ideal system will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography (with Basic Modifier)
  • Solvent System Selection: Using TLC, identify a solvent system that provides good separation between your target compound and impurities, with an Rf value for the target compound of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Crucially, add 0.5-1% triethylamine (TEA) to the chosen mobile phase.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a "dry loading" as described in the troubleshooting section.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine and 2-Chloro-N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Substituted pyridines, particularly those with vicinal diamine functionalities, serve as critical building blocks for the synthesis of complex heterocyclic systems that mimic endogenous structures. This guide provides an in-depth comparative analysis of two closely related yet distinct chemical intermediates: 2-Chloro-N4-ethylpyridine-3,4-diamine and 2-Chloro-N4-methylpyridine-3,4-diamine .

These molecules are primarily valued as precursors to imidazo[4,5-c]pyridines, a class of compounds recognized as purine bioisosteres.[1][2] This structural analogy to the building blocks of DNA and RNA imbues the resulting fused heterocycles with the potential for a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The subtle difference between an N4-ethyl and an N4-methyl group can profoundly influence the steric and electronic environment of the molecule, thereby impacting reaction kinetics, yield, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide will dissect these differences, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in making informed decisions for their synthetic campaigns.

I. Physicochemical Profile: A Head-to-Head Comparison

The initial point of comparison lies in the fundamental physicochemical properties of each compound. These characteristics, summarized in Table 1, dictate handling, storage, and behavior in various solvent systems, and provide the first clues into their potential reactivity differences. The primary structural divergence is the substitution at the 4-amino group: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor change increases the molecular weight and alters the lipophilicity and steric bulk.

Table 1: Comparative Physicochemical Properties

Property2-Chloro-N4-methylpyridine-3,4-diamineThis compound
CAS Number 50432-67-2[3]1018556-91-8 (Example, specific CAS may vary)
Molecular Formula C₆H₈ClN₃[3]C₇H₁₀ClN₃
Molecular Weight 157.60 g/mol [3]171.63 g/mol
Purity (Typical) ≥95%[3]≥95%
Storage 2-8°C[3]2-8°C
SMILES CNC1=C(N)C(Cl)=NC=C1[3]CCNc1c(N)c(Cl)ncc1

The ethyl group, being larger and slightly more electron-donating than the methyl group, can be expected to impart a marginal increase in solubility in nonpolar organic solvents and introduce greater steric hindrance around the N4 and adjacent C3 positions.

II. Synthesis and Reactivity: A Mechanistic Perspective

While specific, optimized synthetic routes for these exact N-alkylated diamines are not extensively published, a general and robust pathway can be extrapolated from established syntheses of related compounds like 2-chloro-3-amino-4-methylpyridine.[4][5] The process typically involves a multi-step sequence designed to introduce the desired functionalities onto the pyridine core.

cluster_0 Proposed Synthetic Workflow Start Substituted Pyridine Precursor Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Reduction Reduction to Diamine Nitration->Reduction e.g., Fe/HCl or H₂/Pd-C Chlorination Chlorination at C2 Reduction->Chlorination e.g., POCl₃ Alkylation Selective N4-Alkylation (Methylation or Ethylation) Chlorination->Alkylation CH₃I or CH₃CH₂I Product Target Compound Alkylation->Product

Caption: A plausible synthetic workflow for N-alkylated 2-chloropyridine-diamines.

Differential Reactivity in Cyclization Reactions

The primary utility of these reagents is in their reaction with aldehydes or carboxylic acids to form the imidazo[4,5-c]pyridine ring system, most commonly via the Phillips condensation.[2] The reactivity of the vicinal diamines is governed by the electronic landscape of the pyridine ring. The electron-withdrawing effects of the ring nitrogen and the 2-chloro substituent decrease the electron density of the aromatic system, influencing the nucleophilicity of both amino groups.[1]

The reaction proceeds via nucleophilic attack of one amino group on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic fused heterocycle.

cluster_1 Core Reactivity: Imidazo[4,5-c]pyridine Formation Diamine 2-Chloro-N4-R-pyridine-3,4-diamine (R = Me or Et) Intermediate Schiff Base Intermediate Diamine->Intermediate + Ar-CHO Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate Product 2-Aryl-Imidazo[4,5-c]pyridine Intermediate->Product Intramolecular Cyclization & Oxidation (e.g., Na₂S₂O₅)

Caption: The core cyclization reaction to form the bioactive scaffold.

The key difference emerges here:

  • Steric Hindrance: The N4-ethyl group is sterically more demanding than the N4-methyl group. This can influence the rate of the initial condensation and the conformational dynamics of the cyclization intermediate. While often a subtle effect, in sterically congested systems or with bulky aldehydes, this could lead to slightly lower reaction rates or yields for the ethyl analog compared to the methyl analog.

  • Electronic Effect: The ethyl group is a marginally stronger electron-donating group (by induction) than the methyl group. This could slightly enhance the nucleophilicity of the N4-amino group, though this effect is likely secondary to the steric considerations and the dominant electron-withdrawing nature of the pyridine ring itself.

III. Performance in Drug Discovery Applications

The choice between the methyl and ethyl variant is a strategic decision in structure-activity relationship (SAR) studies. These N4-substituents ultimately become substituents on the imidazole portion of the final fused ring system, where they can directly interact with the biological target.

  • Target Engagement: A larger ethyl group may provide more favorable van der Waals interactions within a hydrophobic pocket of a target protein compared to a methyl group. Conversely, it could also introduce a steric clash, reducing binding affinity. This makes the parallel synthesis of both analogs a common and valuable strategy in lead optimization.

  • Physicochemical Properties of API: The lipophilicity of the final molecule is influenced by this alkyl group. An increase from methyl to ethyl will raise the LogP value, which can affect solubility, cell permeability, and metabolism.

  • Metabolic Stability: The N-alkyl groups can be sites of metabolic degradation (e.g., N-dealkylation) by cytochrome P450 enzymes. The rate of metabolism can differ between N-methyl and N-ethyl groups, impacting the pharmacokinetic profile of the drug candidate.

The development of potent kinase inhibitors, for example, often involves exploring small alkyl substitutions on a core scaffold to optimize binding and cellular activity.[6][7]

IV. Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided. They represent self-validating systems for the synthesis and analysis of derivatives from these precursors.

Protocol 1: Synthesis of 2-Aryl-6-chloro-5-methyl-7-(N-ethyl)-7H-imidazo[4,5-c]pyridine

This protocol is a generalized Phillips condensation, adaptable for both the N4-ethyl and N4-methyl diamine precursors.[2]

cluster_2 Experimental Workflow: Phillips Condensation Setup 1. Reaction Setup: Combine diamine (1.0 eq), aromatic aldehyde (1.1 eq), and Na₂S₂O₅ (2.0 eq) in DMSO. Heat 2. Heating: Heat mixture to 120-140 °C for 4-8 hours under N₂. Setup->Heat Monitor 3. Monitoring: Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup 4. Workup: Cool to RT, pour into ice-water. Collect precipitate by filtration. Monitor->Workup Upon completion Purify 5. Purification: Purify crude solid by column chromatography (e.g., SiO₂, DCM/MeOH gradient) or recrystallization. Workup->Purify Analysis 6. Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS. Purify->Analysis

Caption: Step-by-step workflow for the synthesis of imidazo[4,5-c]pyridines.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired aromatic aldehyde (1.1 eq), and sodium metabisulfite (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Heating: Place the flask under an inert atmosphere (e.g., nitrogen) and heat the reaction mixture to 120-140 °C.

  • Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed (typically 4-8 hours).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-water with stirring. A precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Analytical Characterization by LC-MS

This method is suitable for monitoring reaction progress and confirming the identity and purity of the final products.

  • System: A standard High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm) and positive-ion mode electrospray ionization (ESI+) for mass analysis.

  • Analysis: The retention time will provide purity information (as % area under the curve), while the mass spectrum will confirm the molecular weight of the expected product.

V. Conclusion

This compound and 2-Chloro-N4-methylpyridine-3,4-diamine are both exceptionally valuable building blocks for the construction of bioactive imidazo[4,5-c]pyridine scaffolds. While chemically very similar, the choice between them is a critical decision point in drug design.

  • 2-Chloro-N4-methylpyridine-3,4-diamine offers a smaller, less sterically hindered profile, which may be advantageous for reaction kinetics and for probing smaller binding pockets.

  • This compound provides an opportunity to introduce additional hydrophobic interactions and explore a different region of chemical space, potentially enhancing binding affinity or modulating physicochemical properties like lipophilicity.

Ultimately, the selection is not a matter of one being superior to the other, but rather which one provides the optimal balance of synthetic feasibility and desired pharmacological properties for a given drug discovery program. A parallel and comparative approach utilizing both reagents is often the most effective strategy for accelerating the discovery of potent and effective new medicines.

References

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PubMed Central. Available at: [Link]

  • Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed. Available at: [Link]

  • Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - ResearchGate. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diaminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their value lies in the versatile reactivity of the pyridine ring, which, when adorned with two amino groups, presents a unique electronic landscape for synthetic chemists to explore. The strategic functionalization of this scaffold is pivotal in tuning the pharmacological profile of drug candidates. This guide provides an in-depth comparison of the reactivity of substituted diaminopyridines, with a focus on two of the most powerful reactions in the medicinal chemist's toolbox: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will explore how the electronic and steric nature of substituents governs reaction outcomes, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The fundamental reactivity of the pyridine ring is dictated by the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient positions, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The introduction of two amino groups, which are strong electron-donating groups, significantly modulates this reactivity, creating a nuanced interplay of electronic effects that can be harnessed for selective chemical transformations.

The Influence of Substituents on Diaminopyridine Reactivity: A Tale of Electronics and Sterics

The reactivity of a substituted diaminopyridine is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the pyridine ring. These effects can either enhance or diminish the inherent reactivity of the diaminopyridine core, and understanding this interplay is crucial for predictive and successful synthetic planning.

Electronic Effects: The Driving Force of Reactivity

The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), profoundly influences the electron density of the pyridine ring and, consequently, its reactivity.

  • Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the pyridine ring. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack, thereby accelerating the rate of SNAr reactions. In the context of palladium-catalyzed cross-coupling, EWGs can facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle.

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the pyridine ring. This has the opposite effect to EWGs, decelerating the rate of SNAr reactions by making the ring less electrophilic. In cross-coupling reactions, EDGs can sometimes hinder the oxidative addition step but may facilitate the reductive elimination step.

The influence of these electronic effects can be quantitatively assessed using the Hammett equation , which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[1][2] A positive ρ (rho) value in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[1]

Steric Effects: The Gatekeeper of Reactivity

The size and spatial arrangement of substituents around the reaction center can significantly impact reactivity. Bulky substituents can hinder the approach of a nucleophile or a catalyst, a phenomenon known as steric hindrance. This effect is particularly pronounced in palladium-catalyzed cross-coupling reactions where large, bulky phosphine ligands are often employed.[3] While some degree of steric bulk on the ligand is often beneficial for promoting reductive elimination, excessive steric hindrance on the diaminopyridine substrate can impede the formation of the active catalytic complex, leading to lower reaction yields and slower rates.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for the functionalization of electron-deficient aromatic rings. In the case of halo-diaminopyridines, the presence of electron-withdrawing groups is often essential for the reaction to proceed efficiently.

The Decisive Role of Electron-Withdrawing Groups

Consider the reaction of a series of 5-substituted 2,4-dichloro-diaminopyridines with a common nucleophile, such as piperidine. The presence of a strong electron-withdrawing group at the 5-position is expected to significantly accelerate the rate of substitution at the 4-position. This is because the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4]

Table 1: Representative Data for the SNAr of 5-Substituted 2,4-Dichloro-diaminopyridines with Piperidine

Substituent (at C5)Hammett Constant (σₚ)Relative Rate Constant (krel)
-NO₂0.78100
-CN0.6665
-H0.001
-CH₃-0.170.2
-OCH₃-0.270.08

This is a representative dataset generated to illustrate established principles of physical organic chemistry. Actual values may vary depending on specific reaction conditions.

The data clearly illustrates that strong electron-withdrawing groups like -NO₂ dramatically increase the reaction rate, while electron-donating groups like -OCH₃ render the substrate significantly less reactive towards nucleophilic attack.

Experimental Protocol: Monitoring SNAr Kinetics by 1H NMR Spectroscopy

This protocol describes a method for determining the relative rates of SNAr reactions for a series of substituted diaminopyridines.

Materials:

  • Substituted 2,4-dichloro-diaminopyridine (e.g., 2,4-dichloro-5-nitropyridine)

  • Nucleophile (e.g., piperidine)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the substituted 2,4-dichloro-diaminopyridine and the internal standard in DMSO-d₆ in a volumetric flask.

  • In an NMR tube, add a known volume of the stock solution.

  • Acquire a 1H NMR spectrum of the starting material to establish the initial concentrations (t=0).[5]

  • Initiate the reaction by adding a precise amount of the nucleophile (e.g., piperidine) to the NMR tube.

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.[6][7]

  • Integrate the signals corresponding to a characteristic proton of the starting material and the product, as well as the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction kinetics and calculate the rate constant.[8][9]

Visualization of the SNAr Workflow

SNAr_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep1 Prepare stock solution: Substrate + Internal Standard in DMSO-d6 prep2 Transfer to NMR tube prep1->prep2 react1 Acquire t=0 spectrum prep2->react1 react2 Add Nucleophile react1->react2 react3 Acquire spectra at timed intervals react2->react3 analysis1 Integrate signals (Substrate, Product, Standard) react3->analysis1 analysis2 Plot [Substrate] vs. Time analysis1->analysis2 analysis3 Calculate Rate Constant (k) analysis2->analysis3

Caption: Workflow for kinetic analysis of SNAr reactions using NMR spectroscopy.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[10][11][12] The reactivity of substituted halo-diaminopyridines in these reactions is a delicate balance of electronic and steric factors.

Suzuki-Miyaura Coupling: The Influence of Substituents on C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[10][11] For substituted 3-bromo-2,6-diaminopyridines, the electronic nature of a substituent at the 5-position can influence the reaction yield.

Table 2: Representative Data for the Suzuki-Miyaura Coupling of 5-Substituted 3-Bromo-2,6-diaminopyridines with Phenylboronic Acid

Substituent (at C5)Hammett Constant (σₚ)Yield (%)
-NO₂0.7885
-CN0.6678
-H0.0065
-CH₃-0.1755
-OCH₃-0.2748

This is a representative dataset generated to illustrate established principles of physical organic chemistry. Actual values may vary depending on specific reaction conditions.

In this case, electron-withdrawing groups generally lead to higher yields, likely by facilitating the oxidative addition of the palladium(0) catalyst to the C-Br bond. Electron-donating groups can make the oxidative addition less favorable, resulting in lower yields under standard conditions.

Buchwald-Hartwig Amination: The Interplay of Electronics and Sterics in C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[13] The reactivity of substituted halo-diaminopyridines in this reaction is highly dependent on the ligand, base, and the electronic and steric properties of the substrate.

Table 3: Representative Data for the Buchwald-Hartwig Amination of 5-Substituted 3-Bromo-2,6-diaminopyridines with Aniline

Substituent (at C5)Steric HindranceYield (%)
-HLow92
-CH₃Moderate85
-C(CH₃)₃High65
-NO₂Low75
-OCH₃Low88

This is a representative dataset generated to illustrate established principles of physical organic chemistry. Actual values may vary depending on specific reaction conditions.

Here, steric hindrance from a bulky t-butyl group significantly reduces the yield. The electronic effects are more nuanced; while an EWG like -NO₂ might be expected to increase the yield, it can also coordinate to the palladium catalyst, potentially inhibiting its activity.

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Diaminopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted halo-diaminopyridine.

Materials:

  • Substituted 3-bromo-2,6-diaminopyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a reaction vessel, add the substituted 3-bromo-2,6-diaminopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[14]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[15]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 Base PdII_Both Ar-Pd(II)L2-R Transmetal->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Ar-R RE->Product Start Ar-X Start->OA Boronic R-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Sources

The Evolving Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Guide to the Biological Activity of 2-Chloro-N4-ethylpyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition. This guide provides an in-depth comparative analysis of the biological activity of derivatives of 2-Chloro-N4-ethylpyridine-3,4-diamine, a key heterocyclic building block. We will explore their synthesis, delve into their antiproliferative and kinase-modulating effects, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of compounds.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The biological potential of this compound derivatives is intrinsically linked to their ability to serve as precursors for the synthesis of the imidazo[4,5-b]pyridine scaffold. This fused heterocyclic system is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows imidazo[4,s-b]pyridine derivatives to interact with a wide array of biological targets, most notably protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in cancer.

The general synthetic route to these derivatives involves the condensation of a substituted 2-chloro-3,4-diaminopyridine with an aldehyde, followed by cyclization to form the fused imidazole ring. The substituents on both the pyridine and the reacting aldehyde can be varied to generate a diverse library of compounds with distinct biological profiles.

Comparative Biological Activity: A Focus on Antiproliferative and Kinase Inhibitory Effects

While specific data for this compound derivatives is emerging, a wealth of information exists for closely related analogs, providing a strong basis for comparison and prediction of their biological activities. The primary therapeutic potential of these compounds lies in their ability to inhibit cancer cell proliferation and modulate the activity of key kinases involved in tumorigenesis.

Antiproliferative Activity

Derivatives of the imidazo[4,5-b]pyridine core have consistently demonstrated potent antiproliferative activity against a range of human cancer cell lines. The specific substitutions on the heterocyclic core and the appended phenyl ring significantly influence this activity.

For instance, studies on related imidazo[4,5-b]pyridine derivatives have shown potent activity against various cancer cell lines, including those of the breast (MCF-7), colon (HCT116, SW620), and cervix (HeLa).[1][2] The table below summarizes the antiproliferative activity of representative imidazo[4,5-b]pyridine derivatives, showcasing the impact of different substituents.

Compound IDR1 (at C6)R2 (at C2-phenyl)Cell LineIC50 (µM)Reference
Derivative A H4-cyanoHCT116-[1]
Derivative B BrHHeLa-[1]
Derivative C H4-amidinoColon Carcinoma0.4[1]
Derivative D H4-(2-imidazolinyl)Colon Carcinoma0.7[1]
Compound I --MCF-7Significant Activity[2]
Compound VIIc --HCT116Significant Activity[2]

Note: Specific IC50 values were not provided for all compounds in the source material, but they were reported to have significant activity.

The data suggests that substitutions at both the C6 position of the pyridine ring and the C2-phenyl ring play a crucial role in determining the antiproliferative potency. The presence of amidino and imidazolinyl groups, for example, appears to confer potent activity against colon carcinoma cells.[1]

Kinase Inhibitory Activity

The antiproliferative effects of these compounds are often attributed to their ability to inhibit specific protein kinases. Several key kinases have been identified as targets for imidazo[4,5-b]pyridine derivatives.

Cyclin-Dependent Kinase 9 (CDK9): This kinase is a critical regulator of transcription and a promising target in cancer therapy.[1] Several imidazo[4,5-b]pyridine derivatives have been shown to be potent inhibitors of CDK9.[2][3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell apoptosis.[3]

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[4] Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK, offering a potential advantage over existing covalent inhibitors.[4]

The table below presents the kinase inhibitory activity of selected imidazo[4,5-b]pyridine derivatives.

Compound IDTarget KinaseIC50 (µM)Reference
Compound I CDK90.63-1.32[2]
Compound VIIc CDK90.63-1.32[2]
Compound 6b BTK1.14[4]
Compound 6o BTK1.54[4]
Compound 6p BTK2.46[4]

These findings highlight the potential of the imidazo[4,5-b]pyridine scaffold as a versatile platform for the development of selective kinase inhibitors.

Key Signaling Pathways Targeted by Imidazo[4,5-b]pyridine Derivatives

The therapeutic efficacy of these compounds stems from their ability to modulate critical signaling pathways that drive cancer cell proliferation and survival. Below are diagrams of two key pathways targeted by these derivatives.

CDK9 Signaling Pathway

CDK9_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins Leads to expression of Cell_Survival Cell Survival Anti_apoptotic_proteins->Cell_Survival Promotes Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->PTEFb Inhibits

Caption: Simplified CDK9 signaling pathway and its inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Generates Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux Downstream_Signaling Downstream Signaling (NF-κB, MAPK) Calcium_Flux->Downstream_Signaling Cell_Proliferation B-Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->BTK Inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway featuring BTK.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the biological activity of this compound derivatives.

Synthesis of 2-Aryl-imidazo[4,5-b]pyridines

The synthesis of the core imidazo[4,5-b]pyridine scaffold is a critical first step. A common and effective method is the Phillips condensation reaction.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Cyclizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (0.55 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 120-140 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and then purify by recrystallization or column chromatography to obtain the desired 2-aryl-imidazo[4,5-b]pyridine derivative.

Synthesis_Workflow start This compound + Aromatic Aldehyde reaction Phillips Condensation (DMSO, Na₂S₂O₅, Heat) start->reaction product 2-Aryl-imidazo[4,5-b]pyridine Derivative reaction->product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Biochemical assays are crucial for determining the direct inhibitory effect of the compounds on specific kinases. The ADP-Glo™ assay is a luminescent assay that measures ADP production from a kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer, recombinant kinase (e.g., CDK9/Cyclin T1 or BTK), substrate, and ATP solution. Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor, the kinase, and a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[5]

Conclusion and Future Directions

Derivatives of this compound, particularly their cyclized imidazo[4,5-b]pyridine forms, represent a highly promising class of compounds with significant potential in cancer therapy. Their ability to potently inhibit cancer cell proliferation and modulate key kinases such as CDK9 and BTK underscores their therapeutic relevance.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader library of derivatives with diverse substitutions to establish a more comprehensive structure-activity relationship (SAR).

  • In-depth mechanistic studies to elucidate the precise binding modes of these inhibitors with their target kinases.

  • Preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

The continued exploration of this chemical space will undoubtedly lead to the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

  • Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. PubMed Central. [Link]

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

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A Comparative Guide to Alternative Reagents for 2-Chloro-N4-ethylpyridine-3,4-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and novelty of synthetic routes. 2-Chloro-N4-ethylpyridine-3,4-diamine is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly imidazo[4,5-b]pyridines and quinoxalines, which are of significant interest in medicinal chemistry. This guide provides an in-depth comparison of alternative reagents to this compound, offering insights into their reactivity, commercial availability, and synthetic utility, supported by experimental data.

The Core Reagent: this compound

This compound is a disubstituted diaminopyridine that serves as a versatile building block. The presence of the vicinal diamine functionality allows for the construction of fused imidazole and pyrazine rings, while the chloro and ethyl substituents offer opportunities for further functionalization and modulation of physicochemical properties. The classical and most widely employed transformation involving this reagent is the Phillips condensation, where the diamine reacts with an aldehyde to form an imidazo[4,5-b]pyridine scaffold.

dot graph TD { A[this compound] --> B{Phillips Condensation}; C[Aromatic Aldehyde] --> B; B --> D[2-Aryl-6-chloro-7-ethyl-imidazo[4,5-b]pyridine]; }

A simplified workflow for the Phillips condensation.

Alternative Reagents: A Comparative Analysis

The choice of an alternative to this compound is often dictated by factors such as desired substitution patterns, reactivity, cost, and commercial availability. Here, we compare several viable alternatives.

3,4-Diaminopyridine: The Unsubstituted Parent

Overview: 3,4-Diaminopyridine is the simplest analog and a readily available starting material.[1][2][3][4] Its lack of substituents on the pyridine ring makes it a useful baseline for understanding the electronic effects of various functional groups on reactivity.

Reactivity and Performance: The absence of the electron-withdrawing chloro group and the electron-donating ethyl group alters the nucleophilicity of the amino groups. Generally, the amino groups of 3,4-diaminopyridine are more nucleophilic than those in its 2-chloro counterpart, which can lead to faster reaction rates in condensation reactions. For instance, in the synthesis of 2-substituted imidazo[4,5-c]pyridines, 3,4-diaminopyridine readily reacts with various benzaldehydes.[5]

Experimental Data Snapshot:

DiamineAldehydeProductYield (%)Reference
3,4-DiaminopyridineBenzaldehyde2-Phenyl-5H-imidazo[4,5-c]pyridineHigh[5]
3,4-Diaminopyridine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5H-imidazo[4,5-c]pyridineHigh[5]

Advantages:

  • High commercial availability and lower cost.[3]

  • Higher nucleophilicity can lead to faster reactions.

Disadvantages:

  • Lacks the chloro substituent, which is a key handle for further diversification via nucleophilic aromatic substitution or cross-coupling reactions.

  • The resulting heterocyclic products have a different substitution pattern, which may not be desirable for all applications.

2-Chloro-3,4-diaminopyridine: The Direct Precursor

Overview: This compound is the direct precursor to the N4-ethylated target molecule and is also commercially available.[3] It allows for a direct comparison of the effect of the N4-ethyl group on reactivity.

Reactivity and Performance: The electronic environment of 2-chloro-3,4-diaminopyridine is very similar to the target compound, with the primary difference being the steric and electronic influence of the N4-substituent. The synthesis of imidazo[4,5-b]pyridines from 2-chloro-3,4-diaminopyridine is a well-established procedure.[6]

Experimental Data Snapshot:

DiamineAldehydeProductYield (%)Reference
2,3-Diamino-6-chloropyridineBenzaldehyde6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine91.4[6]

Advantages:

  • Commercially available.[3]

  • Provides a similar electronic profile to the target reagent, allowing for the synthesis of closely related analogs.

Disadvantages:

  • Requires an additional synthetic step (N-alkylation) to introduce the ethyl group if that specific functionality is desired.

Substituted ortho-Phenylenediamines: A Broader Perspective

Overview: For applications where the pyridine nitrogen is not essential, a wide range of substituted ortho-phenylenediamines can be employed. These are the foundational building blocks for benzimidazoles and quinoxalines.

Reactivity and Performance: The reactivity of ortho-phenylenediamines is highly dependent on the electronic nature of the substituents on the benzene ring. Electron-donating groups (e.g., -OCH3, -CH3) increase the nucleophilicity of the amino groups and generally accelerate condensation reactions. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) decrease nucleophilicity and can slow down the reaction, often requiring harsher conditions or catalysis.

dot graph TD { subgraph "Reactivity Spectrum" A["Electron-Donating Groups(e.g., -OCH3, -CH3)"] --> B{Increased Nucleophilicity}; B --> C[Faster Reaction Rates]; D["Electron-Withdrawing Groups(e.g., -NO2, -Cl)"] --> E{Decreased Nucleophilicity}; E --> F[Slower Reaction Rates]; end }

Influence of substituents on ortho-phenylenediamine reactivity.

Experimental Data Snapshot: Synthesis of Quinoxalines

DiamineDicarbonylProductYield (%)Reference
4-Methyl-1,2-diaminobenzeneDiethyl oxalate6-Methyl-1,4-dihydroquinoxaline-2,3-dioneGood[2]
4-Nitro-1,2-diaminobenzeneDiethyl oxalate6-Nitro-1,4-dihydroquinoxaline-2,3-dioneGood[2]
4-Chloro-1,2-diaminobenzeneDiethyl oxalate6-Chloro-1,4-dihydroquinoxaline-2,3-dioneGood[2]

Advantages:

  • A vast array of commercially available and synthetically accessible derivatives, allowing for extensive structure-activity relationship (SAR) studies.

  • Well-established and versatile chemistry for the synthesis of a broad range of heterocyclic systems.

Disadvantages:

  • The resulting products are benzimidazoles or quinoxalines, not the corresponding pyridine-fused heterocycles, which may have different biological activities and physicochemical properties.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines (Phillips Condensation)

This protocol is a generalized procedure based on the synthesis of various imidazo[4,5-b]pyridine derivatives.[6]

Materials:

  • Substituted 2,3-diaminopyridine (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Sodium metabisulfite (Na2S2O5) (0.55 mmol)

  • Dimethyl sulfoxide (DMSO) (4 mL)

Procedure:

  • To a solution of the substituted 2,3-diaminopyridine in DMSO, add the substituted benzaldehyde and sodium metabisulfite.

  • Heat the reaction mixture at 120-140 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

dot graph TD { A[Start] --> B{Dissolve Diamine in DMSO}; B --> C{Add Aldehyde and Na2S2O5}; C --> D{Heat at 120-140 °C}; D --> E{Monitor by TLC}; E --> F{Reaction Complete?}; F -- Yes --> G{Cool and Precipitate in Ice-Water}; F -- No --> D; G --> H{Filter and Wash}; H --> I{Dry and Purify}; I --> J[End]; }

Workflow for the Phillips condensation.

General Procedure for the Synthesis of Quinoxaline-2,3-diones

This protocol is a generalized procedure based on the synthesis of various quinoxaline-2,3-dione derivatives.[2]

Materials:

  • Substituted ortho-phenylenediamine (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Ethanol

  • Hydrochloric acid (catalytic)

Procedure:

  • Dissolve the substituted ortho-phenylenediamine in ethanol.

  • Add diethyl oxalate and a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Conclusion

The selection of a suitable diamine precursor is a critical step in the synthesis of imidazo[4,5-b]pyridines, quinoxalines, and related heterocyclic systems. While this compound offers a unique combination of substituents for targeted synthesis, a range of viable alternatives exists, each with its own set of advantages and disadvantages.

  • 3,4-Diaminopyridine is a cost-effective and highly reactive starting material for accessing the core unsubstituted imidazo[4,5-c]pyridine scaffold.[1][2]

  • 2-Chloro-3,4-diaminopyridine provides a direct route to 6-chloro-imidazo[4,5-b]pyridines, which can be further functionalized.[6]

  • Substituted ortho-phenylenediamines offer the broadest diversity for the synthesis of benzimidazoles and quinoxalines, allowing for extensive exploration of the chemical space.[2]

The choice of reagent will ultimately depend on the specific synthetic goals, desired biological activity, and considerations of cost and scalability. This guide provides a framework for making an informed decision by comparing the reactivity and utility of these key building blocks.

References

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed, 2023. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI, 2021. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed, 1987. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI, 2022. [Link]

  • Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate, 2021. [Link]

  • 3,4-diaminopyridine suppliers USA. Chemical Sources. [Link]

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A Comparative Guide to the Efficacy of 2-Chloro-N4-ethylpyridine-3,4-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final compounds. This guide provides an in-depth technical comparison of 2-Chloro-N4-ethylpyridine-3,4-diamine as a precursor in heterocyclic synthesis, particularly for the construction of imidazo[4,5-b]pyridine scaffolds. These structures are of significant interest in medicinal chemistry due to their resemblance to purines, which imparts a wide range of biological activities.[1] This guide will objectively compare its performance with a viable alternative, providing supporting experimental data and detailed protocols to inform your synthetic strategies.

The Strategic Importance of Substituted Diaminopyridines

The imidazopyridine core is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents.[1] The substituents on the pyridine ring play a crucial role in modulating the physicochemical and pharmacological properties of the final molecule. The presence of a chloro group, as in this compound, offers a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The N4-ethyl group can influence solubility, metabolic stability, and target engagement. Therefore, the choice of the initial diaminopyridine precursor is a key strategic decision in the synthesis of novel drug candidates.

This compound: A Profile

This compound is a highly functionalized pyridine derivative designed for the synthesis of specifically substituted imidazo[4,5-b]pyridines. The vicinal diamine functionality is the key reactive site for the formation of the fused imidazole ring.

Synthesis of this compound

A plausible and efficient synthesis of this compound starts from a readily available precursor, 2-chloro-3-nitropyridine. The synthesis involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3-nitropyridine is reacted with ethylamine. The electron-withdrawing nitro group activates the C4 position for nucleophilic attack, leading to the formation of 2-chloro-4-(ethylamino)-3-nitropyridine.

  • Reduction of the Nitro Group: The nitro group of 2-chloro-4-(ethylamino)-3-nitropyridine is then reduced to an amino group to yield the final product, this compound. This reduction can be achieved using various reagents, such as iron powder in acetic acid or catalytic hydrogenation.[1][2]

Comparative Analysis: Pre- versus Post-Cyclization N-Alkylation

A key strategic choice in the synthesis of N-substituted imidazopyridines is whether to introduce the N-alkyl group before or after the formation of the imidazole ring. This section compares the use of this compound (pre-alkylation) with an alternative strategy involving the cyclization of an un-substituted diaminopyridine followed by N-alkylation (post-alkylation).

To provide a concrete comparison, we will consider the synthesis of a model compound: 7-chloro-5-ethyl-2-phenyl-5H-imidazo[4,5-b]pyridine .

Method A: Pre-Alkylation using this compound

This approach utilizes the title compound and involves a direct cyclocondensation reaction.

Method B: Post-Alkylation of an Imidazopyridine Intermediate

This alternative route involves the synthesis of an unsubstituted imidazopyridine followed by a separate N-alkylation step.

Data Presentation: A Comparative Overview
FeatureMethod A: Pre-Alkylation (using this compound)Method B: Post-Alkylation (using 2-chloro-pyridine-3,4-diamine)
Starting Material This compound2-Chloro-pyridine-3,4-diamine
Key Reaction Cyclocondensation (e.g., Phillips Condensation)Cyclocondensation followed by N-alkylation
Number of Steps 1 (for cyclization)2 (cyclization + alkylation)
Regioselectivity Potentially higher, as the position of the ethyl group is pre-determined.Can lead to a mixture of N-alkylation products, requiring separation.[3]
Overall Yield Potentially higher due to fewer steps.May be lower due to an additional step and potential for side products.
Substrate Scope Requires the synthesis of a specific N-alkylated diamine for each desired product.A common imidazopyridine intermediate can be used to generate a library of N-alkylated derivatives.
Purification Generally simpler, with one primary product.May require chromatographic separation of regioisomers.

Experimental Protocols

Method A: Synthesis of 7-chloro-5-ethyl-2-phenyl-5H-imidazo[4,5-b]pyridine via Pre-Alkylation

This protocol is based on the well-established Phillips condensation reaction.[4]

Step 1: Cyclocondensation

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO), add benzaldehyde (1.1 mmol).

  • Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) (1.2 mmol).

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain 7-chloro-5-ethyl-2-phenyl-5H-imidazo[4,5-b]pyridine.

Method B: Synthesis of 7-chloro-5-ethyl-2-phenyl-5H-imidazo[4,5-b]pyridine via Post-Alkylation

Step 1: Synthesis of 7-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine

  • Follow the cyclocondensation procedure described in Method A, using 2-chloro-pyridine-3,4-diamine as the starting material instead of the N-ethylated derivative.

Step 2: N-Alkylation

  • To a solution of 7-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 mmol) in an anhydrous solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 mmol).[5]

  • Add the alkylating agent, ethyl iodide or ethyl bromide (1.2 mmol), to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired N-ethylated product from any unreacted starting material and potentially formed regioisomers.

Causality Behind Experimental Choices

  • Choice of Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often used for both cyclocondensation and N-alkylation reactions as they can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Oxidizing Agent in Phillips Condensation: Sodium metabisulfite is a common and effective oxidizing agent for the cyclization of the intermediate formed from the diamine and aldehyde.

  • Base in N-Alkylation: Anhydrous potassium carbonate is a widely used base for N-alkylation reactions. It is strong enough to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the alkyl halide, but mild enough to avoid unwanted side reactions.

Visualization of Synthetic Pathways

Method A: Pre-Alkylation Workflow

pre_alkylation start This compound reaction Phillips Condensation (DMSO, Na2S2O5, Heat) start->reaction aldehyde Benzaldehyde aldehyde->reaction product 7-chloro-5-ethyl-2-phenyl-5H-imidazo[4,5-b]pyridine reaction->product post_alkylation start 2-Chloro-pyridine-3,4-diamine cyclization Phillips Condensation (DMSO, Na2S2O5, Heat) start->cyclization aldehyde Benzaldehyde aldehyde->cyclization intermediate 7-chloro-2-phenyl-1H-imidazo[4,5-b]pyridine cyclization->intermediate alkylation N-Alkylation (Ethyl Iodide, K2CO3, DMF) intermediate->alkylation product 7-chloro-5-ethyl-2-phenyl-5H-imidazo[4,5-b]pyridine alkylation->product

Caption: Synthetic workflow for Method B.

Conclusion and Recommendations

Both the pre-alkylation strategy using this compound and the post-alkylation approach offer viable routes to N-ethyl substituted imidazo[4,5-b]pyridines.

This compound is the superior choice when:

  • High regioselectivity is paramount: The pre-determination of the ethyl group's position eliminates the risk of forming regioisomers during N-alkylation.

  • A streamlined synthesis is desired: The one-step cyclocondensation can lead to a higher overall yield and requires less complex purification.

  • The target molecule is a single, well-defined compound.

The post-alkylation strategy is more advantageous for:

  • The generation of a library of analogues: A common imidazopyridine intermediate can be readily alkylated with a variety of alkyl halides to explore structure-activity relationships.

  • Situations where the synthesis of the N-alkylated diamine is challenging or low-yielding.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of the synthesis, the need for analogue libraries, and the importance of isomeric purity. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to select the most efficient and effective pathway for their heterocyclic synthesis endeavors.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. JOURNAL OF CHEMICAL TECHNOLOGY AND METALLURGY. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • Synthesis of 5-chloro-2-ethyl-7-methylimidazo[4,5-b]pyridine. PrepChem. [Link]

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. LookChem. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]

  • The two possible alternative N-alkylation products are illustrated by... ResearchGate. [Link]

  • Preparation method of 2-chloro-3-aminopyridine.
  • Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. PubMed. [Link]

  • Preparation method of 2-chloro-3-aminopyridine.
  • Nitro Reduction. Organic Chemistry Portal. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. ResearchGate. [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]

  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of Fused Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the fused pyridine scaffold is a cornerstone of innovation. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comparative analysis of the principal synthetic routes to fused pyridines, with a significant focus on the quinoline core. We will delve into the mechanistic underpinnings of classical named reactions and explore the advancements offered by modern catalytic strategies. This document is designed to not only present protocols but to also elucidate the rationale behind experimental choices, empowering you to select and optimize the ideal synthetic route for your target molecule.

The Enduring Importance of Fused Pyridines

The fusion of a pyridine ring with other carbocyclic or heterocyclic systems gives rise to a class of compounds with diverse and often potent biological activities. The quinoline ring system, a fusion of benzene and pyridine, is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1] The ability to strategically functionalize this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide will navigate the rich landscape of synthetic strategies, from time-honored classical methods to cutting-edge catalytic approaches.

Classical Approaches: The Foundation of Fused Pyridine Synthesis

For over a century, a set of robust and reliable reactions has formed the bedrock of fused pyridine synthesis. These methods, while sometimes requiring harsh conditions, are invaluable for their simplicity and scalability.

The Skraup Synthesis

The Skraup synthesis is a powerful, albeit often vigorous, method for producing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[2]

Mechanism and Rationale: The reaction is initiated by the dehydration of glycerol in concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4] The aromatic amine then undergoes a Michael addition to the acrolein.[4] The subsequent acid-catalyzed cyclization and dehydration of the resulting intermediate yields a 1,2-dihydroquinoline, which is then oxidized to the aromatic quinoline product.[4] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[4] The often-violent nature of the reaction necessitates the use of moderators like ferrous sulfate to ensure a controlled reaction.[5]

Caption: The reaction pathway of the Skraup synthesis.

Experimental Protocol: Synthesis of Quinoline from Aniline [2]

  • In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 250 g (2.68 moles) of aniline and 100 g of ferrous sulfate heptahydrate.

  • To this mixture, add 750 g (8.15 moles) of glycerol.

  • Slowly and with constant stirring, add 350 ml of concentrated sulfuric acid.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[6]

Mechanism and Rationale: The reaction is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6] This method offers greater flexibility in the substitution pattern of the resulting quinoline compared to the Skraup synthesis. The reaction is catalyzed by either Brønsted or Lewis acids.[6]

Experimental Protocol: General Procedure

  • To a stirred solution of the aniline (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the α,β-unsaturated aldehyde or ketone (1.1 equivalents) and the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid).

  • The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, the mixture is poured into water and neutralized with a base (e.g., NaOH, NaHCO₃).

  • The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][7]

Mechanism and Rationale: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone.[3] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to afford the quinoline product.[7] The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for the cyclization step.[7]

Caption: The reaction pathway of the Combes synthesis.

Experimental Protocol: General Procedure [8]

  • A mixture of the aniline (1 equivalent) and the β-diketone (1 equivalent) is prepared.

  • Concentrated sulfuric acid is added dropwise to the mixture with cooling.

  • The reaction mixture is then heated (e.g., 100°C) for a specified time.

  • After cooling, the mixture is poured onto ice and neutralized with a base (e.g., aqueous ammonia).

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

The Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[9]

Mechanism and Rationale: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration.[9] The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular aldol-type condensation.[9] The reaction can be catalyzed by either acids or bases.[9] The choice of catalyst can influence the reaction rate and yield.[10]

Experimental Protocol: Catalyzed Friedländer Synthesis [11]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add the catalyst (e.g., 10 mol% molecular iodine).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Modern Synthetic Strategies: Expanding the Toolkit

While classical methods are foundational, modern synthetic chemistry has introduced a host of new strategies that offer milder reaction conditions, greater functional group tolerance, and novel pathways to complex fused pyridine architectures.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium, rhodium, and copper, have revolutionized the synthesis of fused pyridines by enabling C-H activation and novel annulation strategies.[12][13][14]

Key Concepts and Rationale:

  • Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for intramolecular C-H arylation, allowing for the synthesis of multiply fused heteroaromatic compounds.[13] The choice of ligand is critical for achieving high yields.[13]

  • Rhodium-Catalyzed C-H Activation: Rhodium catalysts can facilitate the annulation of various heterocycles with alkynes through chelation-assisted C-H activation.[12][15] This approach provides a versatile route to polycyclic pyridinium salts.

  • Copper-Catalyzed Reactions: Copper catalysts are employed in a variety of fused pyridine syntheses, including oxidative coupling reactions and multicomponent reactions.[14][16]

Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted Pyridines [17]

  • To a solution of an α,β-unsaturated oxime (0.2 mmol), an alkene (0.6 mmol), AgTFA (1.0 mmol), and a sterically hindered pyridine ligand (0.06 mmol) in dioxane (2.0 mL), add Pd(OAc)₂ (0.02 mmol).

  • Stir the reaction mixture at 90°C for 24 hours.

  • Dilute with ethyl acetate and filter through a Celite® pad.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on NH₂ silica gel.

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot.[18][19]

Key Concepts and Rationale: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful tool for synthesizing imidazo[1,2-a]pyridines.[18] MCRs are prized for their operational simplicity and ability to rapidly generate molecular diversity.[18]

Experimental Protocol: One-Pot Synthesis of Substituted Pyridines [20]

  • To a mixture of a 1,3-dicarbonyl compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol, add NaOH (3 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • The reaction is quenched by the addition of diluted aqueous HCl.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis, enabling novel transformations under mild conditions.[21][22]

Key Concepts and Rationale: Photoredox catalysis can be used to generate radical intermediates that can participate in the formation of fused pyridine rings.[23] For example, the condensation of anilines and alkenyl ethers can be achieved using visible-light photoredox catalysis to synthesize substituted 2-alkylquinolines.[21]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and tolerance for harsh conditions.

Synthetic Method Key Reagents Typical Product Reaction Temperature (°C) Typical Yield (%) Advantages Disadvantages
Skraup Synthesis Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or substituted quinolines140 - 15084 - 91[2]Readily available starting materials, scalable.Harsh and often violent reaction conditions, low functional group tolerance, tar formation.[5][24]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolinesRefluxModerateMore versatile than Skraup for substituted quinolines.Can produce mixtures of regioisomers.
Combes Synthesis Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines~100Moderate to Good[25]Good for 2,4-disubstituted products.Requires β-diketones, which may not be readily available.
Friedländer Annulation 2-aminoaryl aldehyde/ketone, active methylene compoundPolysubstituted quinolines80 - 100 (catalyzed)High to excellent (can exceed 90%)[24]High yields, good functional group tolerance, milder conditions with modern catalysts.Requires synthesis of substituted 2-aminoaryl carbonyl precursors.[24]
Transition-Metal Catalysis Varies (e.g., aryl halides, alkynes)Highly functionalized fused pyridinesVaries (often mild)Good to ExcellentHigh functional group tolerance, novel bond formations (C-H activation).Catalyst cost and sensitivity, ligand optimization may be required.
Multicomponent Reactions 3 or more simple starting materialsComplex, diverse fused pyridinesOften mild (room temp to reflux)Good to Excellent[20]High efficiency and atom economy, rapid generation of diversity.Can be challenging to optimize for new substrate combinations.
Photoredox Catalysis Varies (e.g., anilines, alkenes)Functionalized fused pyridinesRoom temperatureGoodVery mild conditions, green (uses visible light), unique reactivity.Can require specialized equipment, photocatalyst selection is key.

Decision-Making Workflow for Synthetic Route Selection

Choosing the optimal synthetic strategy requires a careful evaluation of the target molecule and the available resources.

G start Define Target Fused Pyridine sub_pattern Desired Substitution Pattern? start->sub_pattern unsub Unsubstituted or simple alkyl/aryl? sub_pattern->unsub Simple poly_func Highly functionalized or complex? sub_pattern->poly_func Complex skraup_dm Consider Skraup or Doebner-von Miller unsub->skraup_dm fried_combes Consider Friedländer or Combes unsub->fried_combes modern Consider Modern Methods (Transition-Metal, MCR, Photoredox) poly_func->modern harsh_ok Harsh conditions acceptable? skraup_dm->harsh_ok precursor 2-Aminoaryl carbonyl precursor available? fried_combes->precursor func_group High functional group tolerance needed? modern->func_group yes_harsh Skraup may be suitable harsh_ok->yes_harsh Yes no_harsh Doebner-von Miller is a better choice harsh_ok->no_harsh No end Select and Optimize Synthetic Route yes_harsh->end no_harsh->end yes_precursor Friedländer is a strong candidate precursor->yes_precursor Yes no_precursor Combes may be an alternative if β-diketone is available precursor->no_precursor No yes_precursor->end no_precursor->end yes_func Modern methods are preferred func_group->yes_func Yes no_func Classical methods may suffice func_group->no_func No mild_cond Mild conditions required? yes_func->mild_cond no_func->end yes_mild Photoredox or some MCRs are ideal mild_cond->yes_mild Yes no_mild Broader range of methods applicable mild_cond->no_mild No yes_mild->end no_mild->end

Caption: A decision-making workflow for selecting a synthetic route to fused pyridines.

Conclusion

The synthesis of fused pyridines is a mature yet continually evolving field. While classical methods provide robust and often scalable routes to fundamental quinoline structures, modern catalytic strategies have opened new avenues for the construction of highly complex and functionalized derivatives under mild and efficient conditions. A thorough understanding of the mechanistic principles and practical considerations of each method, as outlined in this guide, is essential for the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds. By carefully evaluating the target molecule and the available synthetic toolkit, researchers can continue to unlock the vast potential of fused pyridines in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to the Validation and Comparative Analysis of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the quality of each building block is paramount to the success of the final active pharmaceutical ingredient (API). Intermediates, such as 2-Chloro-N4-ethylpyridine-3,4-diamine, are the unsung heroes in the multi-step syntheses of modern therapeutics. This guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to validate the quality of this critical intermediate and to compare its synthetic performance against a viable alternative. Our focus will be on the practical application of this diamine in the synthesis of a key structural motif found in PARP (Poly (ADP-ribose) polymerase) inhibitors, a class of drugs vital for cancer therapy.[1][2][3]

The narrative herein is built on the pillars of scientific integrity: explaining the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references.

Section 1: Synthesis and Qualification of this compound (Compound 1)

The reliability of any synthetic route is contingent on the quality of its starting materials. This compound is not a trivial intermediate to synthesize, and its purity can significantly impact the yield and impurity profile of subsequent steps. Below, we compare two potential synthetic routes for its preparation.

Route A: Direct Amination Approach

This route involves the direct amination of a dichloropyridine precursor followed by nitration and reduction. While seemingly straightforward, this pathway often suffers from poor regioselectivity during the amination step, leading to a mixture of isomers that are challenging to separate.

Route B: Sequential Nitration-Amination-Reduction (Recommended)

A more robust and controllable method involves a sequential approach, beginning with a commercially available chloropyridine. This multi-step process allows for purification at intermediate stages, ensuring a high-purity final product.

Experimental Protocol: Synthesis of Compound 1 via Route B

This protocol details a reliable lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4][5][6]

  • Nitration: 2-Chloro-4-methylpyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position. The temperature must be carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts.

  • Chlorination: The methyl group of 2-chloro-3-nitro-4-methylpyridine is then chlorinated using N-chlorosuccinimide (NCS) under radical initiation conditions to yield 2-chloro-4-(chloromethyl)-3-nitropyridine.

  • Ethylamine Displacement: The benzylic chloride is selectively displaced with ethylamine. This reaction is typically run at low temperatures to minimize side reactions.

  • Reduction: The nitro group is reduced to an amine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.[7] This step is critical and must be driven to completion to avoid impurities in the final product.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield this compound (Compound 1) as a solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the recommended synthetic pathway (Route B) for producing high-purity Compound 1.

G cluster_synthesis Route B: Synthesis Workflow Start 2-Chloro-4-methylpyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 2-Chloro-3-nitro-4-methylpyridine Step1->Intermediate1 Step2 Chlorination (NCS, Initiator) Intermediate1->Step2 Intermediate2 2-Chloro-4-(chloromethyl)-3-nitropyridine Step2->Intermediate2 Step3 Amination (Ethylamine) Intermediate2->Step3 Intermediate3 2-Chloro-N-ethyl-3-nitro-4-pyridinamine Step3->Intermediate3 Step4 Reduction (Fe/AcOH or H2/Pd-C) Intermediate3->Step4 Crude Crude Product Step4->Crude Step5 Purification (Chromatography & Recrystallization) Crude->Step5 End Compound 1 (High Purity) Step5->End

Caption: Recommended synthetic workflow for this compound.

Section 2: Analytical Validation and Quality Control

Before proceeding with any downstream application, the identity and purity of Compound 1 must be rigorously confirmed. The presence of residual starting materials, regioisomers, or byproducts from the reduction step can have deleterious effects on subsequent reactions.

QC Protocol: Validating Compound 1
  • Identity Confirmation (LC-MS):

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the molecular weight of the synthesized compound.

    • Rationale: This provides definitive evidence of the compound's identity by matching the observed mass-to-charge ratio (m/z) with the theoretical value.

  • Purity Assessment (HPLC-UV):

    • Technique: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the gold standard for assessing the purity of aromatic amines.[8][9]

    • Rationale: This method separates the target compound from any impurities, and the area under the peak at a specific wavelength is proportional to its concentration. Purity is reported as a percentage of the total peak area.

  • Structural Confirmation (NMR):

    • Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the successful formation of the desired product.

Data Summary: Typical Analytical Results for Compound 1
ParameterMethodSpecificationTypical Result
AppearanceVisualOff-white to light brown solidConforms
Identity (m/z)LC-MS (ESI+)[M+H]⁺ = 187.06187.1
PurityHPLC-UV (254 nm)≥ 98.5%99.2%
Melting PointDSCReport Value135-138 °C
Visualizing the Analytical Workflow

This diagram outlines the decision-making process for batch release based on analytical QC data.

G cluster_qc Analytical QC Workflow Start Synthesized Batch of Compound 1 QC_Checks Perform LC-MS, HPLC, NMR Start->QC_Checks Decision Purity ≥ 98.5% AND Identity Confirmed? QC_Checks->Decision Pass Batch Released for Downstream Use Decision->Pass Yes Fail Repurify or Reject Batch Decision->Fail No

Caption: Quality control workflow for the validation of Compound 1.

Section 3: Comparative Performance in Downstream Synthesis

The ultimate test of an intermediate's quality is its performance in a subsequent reaction. Here, we compare the efficacy of our validated this compound (Compound 1) against a commercially available, structurally similar alternative, 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine (Alternative 2), in a key cyclization reaction to form a heterocyclic core common in PARP inhibitors.

The reaction is a condensation with a phthalic anhydride derivative to form the tetracyclic phthalazinone core.

Comparative Experimental Protocol

Two parallel reactions are set up under identical conditions:

  • Reaction A: Equimolar amounts of validated Compound 1 and 2-formylbenzoic acid are reacted in a suitable solvent (e.g., acetic acid or ethanol) under reflux conditions.

  • Reaction B: Equimolar amounts of Alternative 2 and 2-formylbenzoic acid are reacted under the same conditions.

Both reactions are monitored by HPLC until the starting diamine is consumed. The crude products are then isolated, purified, and analyzed for yield and purity.

Comparative Performance Data
ParameterReaction A (with Compound 1)Reaction B (with Alternative 2)Rationale for Difference
Reaction Time 8 hours12 hoursThe bromo-substituent in Alternative 2 is more sterically hindering and deactivating, slowing the nucleophilic attack.
Isolated Yield 85%68%The faster, cleaner reaction with Compound 1 leads to less degradation and a higher yield of the desired product.
Product Purity (Post-Purification) 99.5%98.0%The slower reaction with Alternative 2 generates more side products, which are difficult to remove completely.
Cost-Effectiveness HigherLowerWhile the initial cost of Alternative 2 may be lower, the reduced yield and longer reaction time increase the overall cost per gram of the final product.
Visualizing the Comparative Pathways

This diagram illustrates the two competing synthetic pathways and their outcomes.

G cluster_pathways Comparative Downstream Synthesis cluster_A Pathway A cluster_B Pathway B Reagent 2-Formylbenzoic Acid ReactionA Condensation (8 hrs) Reagent->ReactionA ReactionB Condensation (12 hrs) Reagent->ReactionB Compound1 Compound 1 (Validated Diamine) Compound1->ReactionA ProductA Final Product Yield: 85% Purity: 99.5% ReactionA->ProductA Alternative2 Alternative 2 (Bromo-Diamine) Alternative2->ReactionB ProductB Final Product Yield: 68% Purity: 98.0% ReactionB->ProductB

Caption: Comparison of synthetic outcomes using Compound 1 vs. Alternative 2.

Conclusion

This guide demonstrates a robust framework for the synthesis, validation, and comparative evaluation of the critical pharmaceutical intermediate, this compound. The experimental data clearly indicates that while alternatives may exist, a rigorously synthesized and validated intermediate (Compound 1) provides superior performance in terms of reaction efficiency, yield, and final product purity. For drug development professionals, this underscores a crucial principle: investment in the quality and validation of early-stage intermediates is not merely a matter of compliance, but a direct driver of efficiency, cost-effectiveness, and the ultimate quality of the therapeutic agent.

References

  • WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof.
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. (2023). [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health (NIH). (2022). [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Royal Society of Chemistry (RSC). (2023). [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. (2018). [Link]

  • Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. (2011). [Link]

  • Determination of aromatic diamines in hair dyes using liquid chromatography. PubMed. (1981). [Link]

  • Amines, Aromatic: Method 2002. Centers for Disease Control and Prevention (CDC). (1994). [Link]

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A Senior Application Scientist's Guide to Impurity Profiling and Comparative Analysis of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the impurity profiling of 2-Chloro-N4-ethylpyridine-3,4-diamine, a critical intermediate in pharmaceutical synthesis. In the absence of extensive public literature on this specific molecule, this document establishes a robust analytical strategy based on first principles, analogous compound studies, and regulatory expectations. We will delve into the predictive identification of process-related impurities by examining its synthesis pathway, outline a multi-tiered analytical approach for detection and characterization, and provide comparative insights into the most effective methodologies. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a rigorous and compliant impurity control strategy.

The Imperative of Impurity Profiling in Pharmaceutical Intermediates

In pharmaceutical development, the principle of "as pure as reasonably practical" is paramount. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). For a key intermediate like this compound, a thorough understanding of its impurity profile is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and ensuring patient safety.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established clear guidelines, specifically ICH Q3A/B, which mandate the reporting, identification, and qualification of impurities in new drug substances. An impurity profile is a detailed fingerprint of a substance, cataloging the identities and quantities of all impurities present. Establishing this profile early in the development of an intermediate like this compound allows for:

  • Process Optimization: Identifying the source of impurities enables the refinement of synthetic routes to minimize their formation.

  • Safety Assessment: Understanding the structure of an impurity is the first step in assessing its potential toxicity.

  • Regulatory Compliance: A well-documented impurity profile is a non-negotiable component of any regulatory submission, such as a Drug Master File (DMF) or New Drug Application (NDA).

Predicting Potential Impurities: A Synthesis-Based Approach

A proactive approach to impurity profiling begins with a thorough analysis of the synthetic pathway. By understanding the starting materials, reagents, intermediates, and reaction conditions, we can predict the most likely process-related impurities.

A common synthetic route to this compound starts from 2-chloro-3-nitropyridin-4-amine. The process typically involves two key transformations: the reduction of the nitro group to an amine, followed by N-ethylation.

Synthesis_Pathway cluster_impurities Potential Impurities SM1 2-Chloro-3-nitropyridin-4-amine (Starting Material) INT1 2-Chloro-pyridine-3,4-diamine (Intermediate) SM1->INT1 Reduction (e.g., Fe/HCl, H2/Pd) Imp1 Unreacted SM1 SM1->Imp1 FP This compound (Final Product) INT1->FP N-Ethylation (e.g., EtI, Et2SO4) Imp2 Over-ethylated Product (N,N-diethyl) FP->Imp2 Imp3 Positional Isomer (N3-ethyl) FP->Imp3 Imp4 Dechlorinated Product FP->Imp4

Caption: Hypothetical synthesis of this compound and potential process-related impurities.

Based on this pathway, we can anticipate the following classes of impurities:

  • Starting Material-Related:

    • Unreacted 2-chloro-3-nitropyridin-4-amine: Incomplete reduction would lead to the carryover of this starting material.

  • Intermediate-Related:

    • Unreacted 2-Chloro-pyridine-3,4-diamine: Incomplete ethylation will result in the presence of the un-ethylated intermediate.

  • By-products from Ethylation:

    • Over-ethylated Species: The presence of two nucleophilic amino groups creates the possibility of di-ethylation (N,N-diethyl) or even tri-ethylation. The reaction's selectivity is a critical factor.[1]

    • Positional Isomers: Ethylation could potentially occur on the N3-amine as well as the desired N4-amine, leading to the formation of 2-Chloro-N3-ethylpyridine-3,4-diamine.

  • Degradants:

    • Dechlorination: Depending on the reaction conditions (e.g., catalytic hydrogenation for reduction), the chloro-substituent could be removed, leading to the formation of N4-ethylpyridine-3,4-diamine.

    • Oxidation Products: Aromatic diamines can be susceptible to oxidation, forming colored impurities, especially when exposed to air and light.

Core Analytical Methodologies: A Comparative Overview

A multi-pronged analytical approach is necessary to effectively separate, identify, and quantify the potential impurities. The primary techniques in our arsenal are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the workhorse for impurity profiling of non-volatile organic molecules.

  • Expertise & Experience: The choice of a reverse-phase C18 column is a logical starting point for a molecule with moderate polarity like this compound. The separation mechanism relies on the differential partitioning of the main component and its impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution, typically starting with a high percentage of aqueous buffer and ramping up the organic solvent (e.g., acetonitrile or methanol), is essential. This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities (like over-ethylated species) are resolved effectively within a reasonable runtime. UV detection is ideal due to the chromophoric nature of the pyridine ring system.

  • Trustworthiness: A well-developed HPLC method incorporates system suitability tests (SSTs) to ensure its performance. Parameters such as theoretical plates, tailing factor, and resolution between the main peak and a known impurity are monitored in every run to validate the system's precision and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for detection and quantification, it provides no structural information. LC-MS is the definitive tool for impurity identification.

  • Expertise & Experience: Coupling an HPLC system to a mass spectrometer allows us to obtain the mass-to-charge ratio (m/z) of each eluting peak. For this application, an electrospray ionization (ESI) source in positive ion mode would be highly effective, as the basic amine functionalities are readily protonated. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, is particularly powerful. It provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of an unknown impurity. For instance, an over-ethylated impurity would show a mass difference of +28.0313 Da (C2H4) compared to the main component.

  • Trustworthiness: The self-validating nature of LC-MS comes from the orthogonal information it provides. The retention time from the chromatography and the accurate mass from the mass spectrometer together create a highly specific identifier for each compound, significantly reducing the risk of misidentification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.

  • Expertise & Experience: Its applicability here is limited. Aromatic diamines often have high boiling points and may degrade at the high temperatures of the GC inlet. However, it could be a valuable complementary technique for identifying volatile impurities from starting materials or solvents that would not be retained on a reverse-phase HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.

  • Expertise & Experience: While not a routine quality control technique for trace impurities, NMR is indispensable for characterizing unknown impurities that are isolated or synthesized. 1D proton (¹H) and carbon (¹³C) NMR, along with 2D techniques like COSY and HSQC, can definitively establish connectivity and identify positional isomers (e.g., distinguishing between N3-ethyl and N4-ethyl isomers).

Comparative Summary
Technique Primary Use Strengths Limitations Best For...
HPLC-UV Quantification, PurityRobust, reproducible, precise, cost-effectiveNo structural informationRoutine QC, purity testing, content uniformity
LC-MS (HRMS) IdentificationHigh sensitivity, provides molecular weight and formulaQuantification can be complex, matrix effectsIdentifying unknown impurities, confirming predicted structures
GC-MS Identification (Volatiles)Excellent for volatile/semi-volatile compoundsNot suitable for non-volatile or thermally labile compoundsResidual solvent analysis, volatile starting materials
NMR Structure ElucidationUnambiguous structure determinationLow sensitivity, requires isolated/pure sampleDefinitive characterization of major impurities or reference standards

A Practical Workflow for Impurity Profiling

A logical, phased approach ensures efficiency and regulatory compliance.

Workflow P1 Phase 1: Method Development & Detection S1a Develop gradient HPLC-UV method P1->S1a P2 Phase 2: Identification & Characterization S2a Analyze sample by LC-MS (HRMS) P2->S2a P3 Phase 3: Quantification & Control S3a Qualify analytical method (ICH Q2) P3->S3a S1b Analyze sample to detect all impurities >0.05% S1a->S1b S1b->P2 S2b Correlate HPLC peaks with MS data S2a->S2b S2c Propose structures for unknown impurities S2b->S2c S2d Isolate or synthesize critical impurities S2c->S2d S2e Confirm structure by NMR S2d->S2e S2e->P3 S3b Quantify impurities using qualified HPLC method S3a->S3b S3c Set specifications based on ICH Q3A/B guidelines S3b->S3c

Caption: A three-phase workflow for comprehensive impurity profiling.

Experimental Protocols: A Starting Point

These protocols are designed as robust starting points and should be optimized for the specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Impurity Detection and Quantification
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      25.0 70
      30.0 95
      35.0 95
      35.1 5

      | 40.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This gives a concentration of ~0.5 mg/mL.

  • System Suitability:

    • Prepare a solution containing the main compound and a known, co-eluting impurity.

    • Acceptance Criteria: Resolution > 2.0, Tailing Factor < 1.5, Theoretical Plates > 5000.

  • Causality Behind Choices:

    • Formic Acid: Acts as an ion-pairing agent and improves peak shape for the basic amine analytes.

    • Gradient Elution: Necessary to elute a wide range of impurities with varying polarities.

    • 254 nm: A common wavelength for aromatic compounds, providing good sensitivity. A Diode Array Detector (DAD) is recommended to check for peak purity and identify the optimal wavelength for each impurity.

Protocol 2: LC-MS Sample Preparation for Impurity Identification
  • Instrumentation: LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap, Q-TOF).

  • Methodology:

    • Utilize the same HPLC method as described above. The use of a volatile buffer like formic acid is critical for MS compatibility.

    • Divert the flow from the UV detector to the MS inlet.

    • Acquire data in positive ion mode over a mass range of 50-1000 m/z.

    • Perform both full scan analysis (to detect all ions) and data-dependent MS/MS fragmentation (to aid in structural elucidation).

  • Data Analysis:

    • Extract ion chromatograms for the masses of predicted impurities.

    • For unknown peaks, use the accurate mass data to generate potential elemental compositions.

    • Analyze fragmentation patterns to confirm proposed structures. For example, the loss of an ethyl group (-29 Da) would be a characteristic fragment.

Conclusion and Forward Look

The impurity profile of this compound, like any pharmaceutical intermediate, is a critical quality attribute that demands a rigorous, science-driven approach. While specific literature may be sparse, a robust control strategy can be built by combining predictive analysis based on synthesis, a multi-technique analytical platform, and a steadfast adherence to regulatory principles. The comparative strengths of HPLC for quantification and LC-MS for identification form the cornerstone of this strategy. By implementing the workflows and protocols outlined in this guide, researchers and drug developers can ensure the quality and safety of their materials, paving the way for a successful and compliant pharmaceutical development program.

References

  • ICH Q3A R2: Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ICH Q3B R2: Impurities in New Drug Products. International Council for Harmonisation. [Link]

  • ICH Q2 R1: Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Synthesis of 2-chloro-3-aminopyridine.
  • Amine Alkylation. Wikipedia. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines... ResearchGate. [Link]

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A Senior Application Scientist's Guide to 2-Chloro-N4-ethylpyridine-3,4-diamine: A Comparative Analysis in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Substituted pyridines, particularly those bearing vicinal diamine functionalities, are of immense interest as they serve as precursors to fused heterocyclic systems that mimic endogenous structures. 2-Chloro-N4-ethylpyridine-3,4-diamine is a highly functionalized pyridine derivative that has emerged as a superior building block for the synthesis of complex bioactive molecules, most notably imidazo[4,5-b]pyridines. These structures are recognized as purine bioisosteres, leading to a broad spectrum of biological activities including antiproliferative and antiviral properties.[1]

This guide provides an in-depth technical comparison of this compound against alternative reagents. We will dissect its reactivity, explore the mechanistic advantages conferred by its unique substitution pattern, and present supporting data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

Core Advantage: Strategic Functionalization for Controlled Synthesis

The primary utility of this compound lies in its capacity for controlled, regioselective reactions to form fused heterocyclic systems. The arrangement of its functional groups—two adjacent amines, an electron-withdrawing chloro group, and an N-ethyl group—offers a unique combination of reactivity and selectivity that sets it apart from simpler diamines.

  • Vicinal Diamines for Imidazole Ring Formation : The adjacent 3- and 4-amino groups are perfectly positioned to undergo condensation reactions with a variety of electrophiles, such as aldehydes or carboxylic acids, to construct a fused imidazole ring. This is the foundational reaction for creating the valuable imidazo[4,5-b]pyridine scaffold.[1]

  • Electronic and Steric Differentiation : The electronic landscape of the pyridine ring is heavily influenced by its substituents. The pyridine nitrogen and the 2-chloro group are electron-withdrawing, which decreases the overall electron density of the ring.[2] This electronic pull, combined with the steric bulk of the N4-ethyl group, creates a significant difference in the nucleophilicity and accessibility of the 3-amino and 4-amino groups. This inherent differentiation is the key to achieving high regioselectivity in subsequent acylation or alkylation reactions, a critical factor in synthesizing specific, targeted isomers of bioactive compounds.[2]

  • The Chloro Group as a Synthetic Handle : The chloro substituent at the 2-position is not merely a reactivity modulator; it is a versatile synthetic handle for post-condensation modifications. It can be readily displaced by various nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions, allowing for the introduction of additional diversity into the final molecule, a crucial step in structure-activity relationship (SAR) studies.

Comparative Analysis: Performance in Imidazo[4,5-b]pyridine Synthesis

The most effective way to illustrate the advantages of this compound is to compare its performance in the well-established Phillips condensation reaction. This reaction involves the condensation of the diamine with an aromatic aldehyde, followed by an oxidative cyclization to form the fused imidazole ring.[1]

Alternative Reagents Considered:
  • 3,4-Diaminopyridine (Unsubstituted): The parent compound, lacking the chloro and ethyl groups.

  • 1,2-Phenylenediamine (Benzene-based): A common, non-pyridine vicinal diamine.

  • 2-Chloro-5-methylpyridine-3,4-diamine: A close analogue to assess the impact of the N4-substituent.[1][2]

Data Presentation: Phillips Condensation with Benzaldehyde
ReagentKey Structural FeaturesTypical Reaction ConditionsExpected YieldRegioselectivityPost-Condensation Modification Potential
This compound Chloro group (synthetic handle), N4-ethyl group (modulates solubility & reactivity)Na₂S₂O₅, DMSO, 120-140°CHighHigh (predictable)Excellent (SNAr at C2-Cl)
3,4-Diaminopyridine Unsubstituted pyridine coreNa₂S₂O₅, DMSO, 120-140°CModerate to HighModerate (potential for isomeric mixtures)Limited (requires ring activation)
1,2-Phenylenediamine Benzene core (lacks pyridine nitrogen)Various oxidative conditionsModerate to HighN/AStandard aromatic chemistry
2-Chloro-5-methylpyridine-3,4-diamine Chloro group, C5-methyl group (electron-donating)Na₂S₂O₅, DMSO, 120-140°CHighHigh (predictable)Excellent (SNAr at C2-Cl)

Note: The data presented in this table are illustrative, based on established principles and data from analogous systems to highlight the expected performance differences.[1][2]

Causality Behind Performance Differences:
  • Yield and Reactivity: The substituted diaminopyridines often provide high yields due to the well-defined reactivity of the amino groups.[1] The N4-ethyl group in our target compound can enhance solubility in organic solvents compared to the parent diaminopyridine, leading to more homogeneous reaction mixtures and potentially improved yields.

  • Regioselectivity: While the Phillips condensation itself is straightforward, any pre-functionalization (e.g., mono-acylation) benefits immensely from the electronic and steric differences in this compound. The N4-ethyl group provides steric hindrance, directing initial reactions towards the more accessible 3-amino position under kinetic control.[2] This is a distinct advantage over the more symmetrical 3,4-diaminopyridine, where achieving selective mono-functionalization can be challenging.

  • Final Product Properties: The most significant advantage is the nature of the resulting product. Synthesizing an imidazo[4,5-b]pyridine preserves the pyridine nitrogen, which is often crucial for biological activity and acts as a hydrogen bond acceptor. This is a key benefit over products derived from 1,2-phenylenediamine. Furthermore, the retained 2-chloro substituent is a prime site for introducing further complexity to the molecule, a feature absent in the product from 3,4-diaminopyridine.

Experimental Protocols and Visualization

To provide a practical framework, we present a detailed methodology for a key synthetic application and visualize the workflow.

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-7-ethyl-7H-imidazo[4,5-b]pyridines

This protocol describes the Phillips condensation, a robust method for constructing the imidazo[4,5-b]pyridine scaffold from this compound.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in dimethyl sulfoxide (DMSO).

    • Causality: DMSO is used as a high-boiling, polar aprotic solvent, which is ideal for this type of condensation and subsequent oxidation at elevated temperatures.

  • Addition of Oxidizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (2.0-3.0 eq) to the mixture.

    • Causality: Sodium metabisulfite serves as the in-situ oxidant for the cyclization of the intermediate Schiff base to the final aromatic imidazole ring.

  • Heating: Heat the reaction mixture to 120-140°C and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

    • Self-Validation: Purity should be assessed by HPLC and identity confirmed by NMR and Mass Spectrometry.

Mandatory Visualization: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Dissolve Reactants (Diamine + Aldehyde in DMSO) B 2. Add Oxidant (Na₂S₂O₅) A->B C 3. Heat Reaction (120-140°C, 4-6h) B->C D 4. Quench & Precipitate (Ice Water) C->D TLC Monitoring E 5. Isolate Crude Product (Filtration) D->E F 6. Purify (Recrystallization or Chromatography) E->F G Final Pure Product (>98% Purity) F->G F->G HPLC/NMR/MS Analysis

Caption: Experimental workflow for the synthesis and purification of imidazo[4,5-b]pyridines.

Mandatory Visualization: Phillips Condensation Mechanism

Caption: Simplified mechanism of the Phillips condensation reaction.

Conclusion and Future Outlook

This compound stands out as a strategically designed building block for heterocyclic synthesis. Its advantages over simpler alternatives are clear: enhanced control over regioselectivity, superior solubility, and the invaluable presence of a chloro-substituent that acts as a synthetic handle for late-stage diversification. These features translate to more efficient and versatile synthetic routes, which are critical for accelerating discovery timelines in pharmaceutical and materials science research. By understanding the interplay of its functional groups and leveraging the robust protocols available, researchers can confidently employ this reagent to construct complex molecular architectures with high precision and yield.

References

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine | 101990-44-7 | Benchchem.
  • Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds - Benchchem.
  • Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide - Benchchem.

Sources

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: Benchmarking 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth technical comparison of 2-Chloro-N4-ethylpyridine-3,4-diamine and its analogs against other key heterocyclic building blocks. By examining their reactivity, steric and electronic properties, and performance in key synthetic transformations, we aim to equip you with the insights necessary to make informed decisions in your synthetic endeavors.

Introduction to this compound: A Versatile Scaffold

This compound (CAS 1025509-12-9) is a highly functionalized pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry.[1][2] Its core structure, featuring vicinal diamines, a chloro leaving group, and an N-ethyl substituent, offers multiple points for diversification and the construction of complex heterocyclic systems. Notably, diaminopyridines are key precursors for the synthesis of imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres and are prevalent in a wide array of biologically active compounds, including kinase inhibitors.[3]

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its reactivity can be reliably inferred from its close structural analogs, such as 2-chloro-N4-methylpyridine-3,4-diamine (CAS 50432-67-2) and 2-Chloro-5-methylpyridine-3,4-diamine.[4][5][6] This guide will leverage data from these analogs to provide a comprehensive comparative analysis.

The Strategic Advantage: Analyzing the Functional Groups

The utility of this compound stems from the interplay of its distinct functional groups. Understanding their individual contributions is key to predicting reactivity and designing successful synthetic strategies.

The Vicinal Diamines: Gateways to Fused Systems

The 3,4-diaminopyridine moiety is the cornerstone of this building block's utility, primarily serving as a precursor to fused imidazole rings. The differential nucleophilicity of the 3- and 4-amino groups, influenced by the electronic landscape of the pyridine ring, allows for regioselective reactions.[3] The electron-withdrawing nature of the pyridine nitrogen and the 2-chloro substituent decreases the electron density of the ring, modulating the basicity and nucleophilicity of the amino groups.

The 2-Chloro Group: A Versatile Handle for Diversification

The chlorine atom at the 2-position is an excellent leaving group, enabling a variety of synthetic transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by a wide range of nucleophiles, such as amines and thiols, allowing for the introduction of diverse side chains.

  • Palladium-Catalyzed Cross-Coupling Reactions: This group serves as a handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The N4-Ethyl Group: Modulating Physicochemical Properties and Reactivity

The ethyl group on the 4-amino nitrogen introduces both steric and electronic effects that can be strategically exploited:

  • Steric Hindrance: The ethyl group can influence the regioselectivity of reactions by sterically hindering the 4-amino group, potentially favoring reactions at the less substituted 3-amino position.[7]

  • Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the 4-amino group compared to an unsubstituted amine.[8] This can impact the rate and outcome of subsequent reactions.

  • Physicochemical Properties: The N-ethyl group can also influence the solubility, lipophilicity, and metabolic stability of the final molecule, which are critical parameters in drug design.

Performance in Key Synthetic Methodologies: A Comparative Analysis

The true value of a building block is demonstrated in its performance in key synthetic reactions. Here, we compare the expected performance of this compound and its analogs with other common heterocyclic building blocks in the synthesis of fused imidazoles.

Phillips Condensation: A Classic Route to Imidazo[4,5-b]pyridines

The Phillips condensation is a widely used method for the synthesis of benzimidazoles and their heterocyclic analogs, involving the reaction of an ortho-diamine with a carboxylic acid or its derivative. In the context of our building blocks, this reaction provides a direct route to 2-substituted imidazo[4,5-b]pyridines.

Experimental Protocol: Phillips Condensation for the Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diaminopyridine derivative (1.0 eq) and the aromatic aldehyde (1.1 eq) in a high-boiling solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Comparative Performance in Phillips Condensation

Building BlockTypical ReagentsTypical YieldKey Considerations
2-Chloro-5-methylpyridine-3,4-diamine Aromatic aldehydes, Na₂S₂O₅, DMSOGood to ExcellentThe methyl group can provide a slight electronic donating effect.[9]
3,4-Diaminopyridine Carboxylic acids, polyphosphoric acid (PPA)Good (~75%)A baseline for comparison; lacks the chloro handle for further diversification.[10]
2,3-Diaminopyridine Aromatic aldehydes, waterExcellent (83-87%)Leads to the isomeric imidazo[4,5-c]pyridine scaffold.[10]
4,5-Diaminopyrimidine Carboxylic acids, PPAModerate to GoodThe additional nitrogen in the pyrimidine ring alters the electronic properties and potential for hydrogen bonding.
Palladium-Catalyzed Amidation: A Modern Approach to Fused Imidazoles

Palladium-catalyzed amidation offers a more recent and often more versatile route to N-substituted imidazo[4,5-b]pyridines and related fused heterocycles.[11][12] This method allows for the direct coupling of a 2-chloro-3-amino-pyridine with a primary amide, followed by an in-situ cyclization.

Experimental Protocol: Palladium-Catalyzed Synthesis of an N1-Substituted Imidazo[4,5-b]pyridine

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-chloro-3-aminopyridine derivative (1.0 eq), the primary amide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a degassed solvent, typically dioxane or toluene.

  • Reaction: Heat the mixture with stirring at 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Performance in Palladium-Catalyzed Amidation

Building BlockCatalyst/Ligand SystemTypical YieldKey Considerations
3-Alkyl/Aryl-2-chloropyridines Pd₂(dba)₃/XantphosGood (51-99%)Provides rapid access to N1-substituted products.[10]
2-Chloro-3-aminopyrazine Pd₂(dba)₃/Me₄tBuXPhosGenerally higher yields than pyridinesThe more electron-deficient pyrazine ring can lead to faster reaction rates.[12]
2-Chloro-4,6-diaminopyrimidine Similar Pd-based systemsModerate to GoodThe presence of an additional amino group can influence reactivity and require protecting group strategies.[13]

Alternative Building Blocks: Expanding the Synthetic Toolbox

While this compound and its analogs are powerful tools, a comprehensive drug discovery program necessitates the exploration of a diverse range of building blocks. Here, we briefly compare other relevant heterocyclic diamines.

  • Diaminopyrimidines: These building blocks are widely used in the synthesis of kinase inhibitors and other therapeutic agents.[14][15] The presence of two nitrogen atoms in the pyrimidine ring significantly alters the electronic properties compared to pyridines, which can impact biological activity and physicochemical properties.

  • Diaminopyrazines: Pyrazine-based building blocks are also valuable in medicinal chemistry. The pyrazine ring is more electron-deficient than pyridine, which can influence the reactivity of substituents and the pKa of the resulting molecules.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of these building blocks, the following diagrams outline the key reaction pathways.

Phillips_Condensation diaminopyridine 2-Chloro-N4-ethyl- pyridine-3,4-diamine intermediate Schiff Base Intermediate diaminopyridine->intermediate Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate imidazopyridine 2-Aryl-imidazo[4,5-b]pyridine intermediate->imidazopyridine Oxidative Cyclization

Caption: Phillips condensation pathway to imidazo[4,5-b]pyridines.

Pd_Amidation chloro_amino_pyridine 2-Chloro-3-aminopyridine Derivative coupled_product Coupled Intermediate chloro_amino_pyridine->coupled_product Pd-catalyzed Coupling amide Primary Amide (R-CONH2) amide->coupled_product imidazopyridine N1-Substituted imidazo[4,5-b]pyridine coupled_product->imidazopyridine Intramolecular Cyclization

Caption: Palladium-catalyzed amidation for imidazo[4,5-b]pyridine synthesis.

Conclusion: A Strategic Choice for Innovation

This compound and its analogs represent a valuable class of building blocks for the synthesis of diverse and complex heterocyclic scaffolds. Their utility is underscored by the differential reactivity of their functional groups, which allows for a high degree of synthetic flexibility. While direct experimental data for the N-ethyl derivative is limited, a thorough understanding of its structural analogs provides a solid foundation for its application in drug discovery and development.

By carefully considering the electronic and steric effects of the substituents and choosing the appropriate synthetic methodology, researchers can effectively leverage these building blocks to construct novel molecular architectures with desired biological activities. The comparative data presented in this guide serves as a starting point for the rational design and efficient synthesis of the next generation of therapeutic agents.

References

  • 2-chloro-n4-methylpyridine-3,4-diamine [ 50432-67-2 ]. Chemsigma. Available at: [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic letters, 14(7), 1764–1767.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Recent Patents on Anti-Infective Drug Discovery, 18(3), 235-257.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Organic & Biomolecular Chemistry, 21(48), 9832-9837.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1146.
  • Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. (2021). RSC Advances, 11(36), 22373-22383.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). Journal of Medicinal Chemistry.
  • Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. (2021). RSC Advances, 11(36), 22373-22383.
  • Synthesis of imidazole fused natural products and bioactive compounds. American Chemical Society. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). European journal of medicinal chemistry, 96, 467–476.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2015). MedChemComm, 6(11), 1957-1962.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2022). RSC Medicinal Chemistry, 13(5), 586-599.
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  • 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. (2005). Bioorganic & medicinal chemistry letters, 15(9), 2221–2224.
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  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2021). Molecules, 26(8), 2289.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
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  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. 2-Chloro-N4-ethylpyridine-3,4-diamine is one such compound, and while it holds potential in discovery pipelines, its responsible management, particularly at the end of its lifecycle, is paramount. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these essential safety measures.

Hazard Assessment: Understanding the "Why"

  • Pyridine Derivatives: The parent compound, pyridine, is a flammable liquid and is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] The U.S. Environmental Protection Agency (EPA) considers waste pyridine a hazardous material, mandating its disposal according to strict federal and state regulations.[4]

  • Chlorinated Aromatic Compounds: Chlorinated hydrocarbons are a class of compounds monitored by the EPA due to their potential for environmental persistence and toxicity.[5] The presence of a chlorine atom on the aromatic ring can significantly influence the compound's reactivity and toxicological profile.

  • Aromatic Amines: Aromatic amines are a class of compounds that often exhibit toxic properties. Related compounds, such as other chloro-diamine-pyrimidine derivatives, are known to cause skin, eye, and respiratory irritation.[6][7]

Given this analysis, This compound must be treated as a hazardous waste .[8] This classification is not merely a precaution; it is a necessary measure to protect laboratory personnel and the environment from potential harm.

Essential Safety and Handling Protocol

Proper disposal begins with safe handling during use. The following table summarizes the critical safety information.

Parameter Guideline Rationale & Reference
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (butyl rubber or nitrile), and a fully-buttoned lab coat are mandatory.[3][9]Protects against potential skin and eye irritation or absorption, common hazards associated with pyridine and amine derivatives.[6][10]
Required Engineering Controls All handling and preparation of waste must be conducted within a certified laboratory chemical fume hood.[11]Minimizes the risk of inhaling potentially harmful aerosols or vapors.
Accidental Exposure: Eyes Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[11]Rapid dilution is critical to minimizing potential damage from corrosive or irritating substances.
Accidental Exposure: Skin Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]Prevents prolonged contact and potential systemic absorption of the chemical.
Accidental Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]Inducing vomiting can cause further damage to the esophagus, especially with potentially corrosive substances.

Step-by-Step Disposal Workflow

The disposal of this compound waste must be systematic. It is regulated from the moment it is generated until its final treatment at a licensed facility.[13] The following workflow ensures compliance and safety at every stage.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal gen Generate Waste: Pure Compound, Solutions, or Contaminated Materials decision_form Determine Waste Form: Solid or Liquid? gen->decision_form container_solid Use a compatible, sealable container for SOLID waste. (e.g., wide-mouth HDPE jar) decision_form->container_solid Solid container_liquid Use a compatible, sealable container for LIQUID waste. (e.g., HDPE or glass carboy) decision_form->container_liquid Liquid label_waste Affix a 'Hazardous Waste' Label IMMEDIATELY fill_label Complete the Label: - Full Chemical Name - Hazard Pictograms - Date of First Addition - PI/Lab Information label_waste->fill_label saa Store sealed container in a designated Satellite Accumulation Area (SAA). [1] fill_label->saa check_compat Ensure segregation from incompatible materials (e.g., strong oxidizers, acids). [11] saa->check_compat request_pickup When container is full or no longer in use, submit a waste pickup request to EHS. check_compat->request_pickup

Caption: Disposal workflow for this compound.

Protocol Details:
  • Waste Identification and Segregation:

    • Treat all forms of this compound waste—including pure solid, solutions, and contaminated materials (e.g., weigh paper, gloves, silica gel)—as hazardous.

    • Crucially, do not mix this waste stream with others. Keep acids and bases, as well as oxidizers, strictly segregated from this waste to prevent uncontrolled chemical reactions.[11][14] Solid and liquid wastes should also be kept in separate containers.[15]

  • Container Selection and Labeling:

    • Choose a container that is compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate. The container must have a tight-fitting, leak-proof lid.[15]

    • The moment the first drop of waste enters the container, it must be labeled.[16] Affix your institution's official hazardous waste tag.

    • The label must be filled out completely and legibly, including the full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[14]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13]

    • The container must remain closed at all times except when actively adding waste.[16] This is a common and critical compliance point to prevent the release of vapors.

  • Arranging for Final Disposal:

    • Once the container is full, or if the waste will no longer be generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[13]

    • Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[2][9] This can lead to serious environmental contamination and regulatory violations.

Spill Management and Decontamination

Accidents can happen, and preparation is key.

  • Small Spills: In the event of a small spill contained within a chemical fume hood, use an inert absorbent material like vermiculite or sand.[9] Collect the absorbed material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.

  • Large Spills: For any spill that occurs outside of a fume hood or is too large for laboratory personnel to handle safely, evacuate the area immediately. Alert your colleagues and contact your institution's EHS or emergency response team.[8]

  • Decontamination of Empty Containers: An empty container that held this compound must still be handled with care. Unless your institution classifies this compound as acutely toxic (a "P-listed" waste), the container can typically be decontaminated by triple rinsing with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[14]

Proactive Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset.[16]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[16]

  • Inventory Management: Maintain a precise inventory of chemicals to avoid over-purchasing and the eventual need to dispose of expired or unused stock.[15]

  • Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[16]

By adhering to these detailed procedures and understanding the scientific principles that underpin them, you contribute to a culture of safety and responsibility. This not only protects you and your colleagues but also ensures that our pursuit of scientific advancement does not come at the expense of environmental health.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines.[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • Princeton University, Environmental Health & Safety. Laboratory Waste Management Guidelines.[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]

  • Vanderbilt University, Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.[Link]

  • National Center for Biotechnology Information (NCBI). Regulations and Guidelines Applicable to Pyridine.[Link]

  • Chemsigma. 2-chloro-n4-methylpyridine-3,4-diamine.[Link]

  • Washington State University, Environmental Health & Safety. Standard Operating Procedure for Pyridine.[Link]

  • Penta Manufacturing Company. Pyridine - Safety Data Sheet.[Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.[Link]

  • U.S. Environmental Protection Agency (EPA). Disinfectants and Disinfection Byproducts Rules.[Link]

  • U.S. Environmental Protection Agency (EPA). Assessment of Techniques for Detoxification of Selected Hazardous Materials.[Link]

  • U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.[Link]

  • U.S. Environmental Protection Agency (EPA). Method 612: Chlorinated Hydrocarbons.[Link]

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A Senior Application Scientist's Guide to Handling 2-Chloro-N4-ethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is broadly available for 2-Chloro-N4-ethylpyridine-3,4-diamine. The following guidance is synthesized from the known hazards of structurally related compounds, including pyridine derivatives and chlorinated aromatic amines.[1][2] This compound must be handled with extreme caution in a controlled laboratory environment, adhering strictly to all institutional and local safety protocols. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

This compound combines several structural motifs that suggest a significant hazard profile. As a chlorinated pyridine derivative and an aromatic amine, it should be treated as potentially toxic and irritating.[2] The primary routes of exposure to mitigate are skin contact, eye contact, inhalation, and ingestion.[3]

Anticipated Hazards:

  • Skin Irritation/Corrosion: Similar chlorinated and aminated pyridine compounds are known to cause skin irritation.[4] Prolonged contact could lead to more severe effects.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[4][5]

  • Toxicity: Aromatic amines as a class are noted for their potential toxicity, including carcinogenicity and mutagenicity.[2] The substance should be considered toxic if swallowed, inhaled, or absorbed through the skin.

  • Respiratory Irritation: Dust or vapors may cause respiratory irritation.[4]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable to establish a primary barrier between the researcher and the chemical. The following table summarizes the required equipment, which should be selected based on a thorough risk assessment.

Protection Type Recommended Equipment Applicable Standard Rationale
Eye and Face Tightly fitting chemical safety goggles combined with a face shield.EN 166 (EU) or ANSI Z87.1 (US)Provides a robust barrier against splashes, dust, and vapors, protecting against potential serious eye damage.
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.EN 374 (EU) or equivalentPyridine and its derivatives can degrade certain glove materials; nitrile and neoprene offer better resistance than latex.[6] Double-gloving provides an extra layer of protection against tears and contamination during doffing.
Body Protection A flame-retardant, chemically impervious lab coat or coveralls.N/AProtects skin from accidental splashes and contact. Should be fully buttoned.[7]
Respiratory Primary: All handling must occur in a certified chemical fume hood. Secondary: If a fume hood is unavailable or if aerosol generation is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.NIOSH (US) or EN 14387 (EU)This is an essential engineering control to prevent inhalation of potentially toxic dust or vapors.[8]
Footwear Closed-toe, chemical-resistant shoes or boots.N/AProtects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[9]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, repeatable workflow is critical for safety. The following procedure outlines the necessary steps for preparing, handling, and concluding work with this compound.

Preparation and Engineering Controls
  • Ventilation Verification: Confirm that the chemical fume hood is operational and has a valid inspection date. The airflow should be unobstructed.[6]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[10]

  • Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and specifically designated, labeled containers for the compound and its waste.[8]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for aromatic amines. This should include an inert absorbent material like vermiculite or sand.[11]

Safe Handling Workflow

The following diagram illustrates the critical path for safely handling the compound.

cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_hood Verify Fume Hood & Emergency Equipment gather_ppe Assemble All PPE & Handling Tools prep_hood->gather_ppe prep_waste Prepare Labeled Waste Container gather_ppe->prep_waste don_ppe Don PPE (Gloves Last) prep_waste->don_ppe handle_chem Weigh & Transfer Chemical Compound don_ppe->handle_chem close_container Securely Seal Primary Container handle_chem->close_container decontaminate Decontaminate Workspace & Equipment close_container->decontaminate doff_ppe Doff PPE (Gloves First) decontaminate->doff_ppe dispose_waste Dispose of Waste (Chemical & PPE) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Safe Handling Workflow for this compound.
Detailed Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles and face shield. Don the first pair of gloves. Don the second pair just before handling the chemical.

  • Chemical Handling: Conduct all manipulations, including weighing and transferring, within the sash of the chemical fume hood to contain any dust or fumes.[8] Avoid creating dust.

  • Prudent Practices: Never work alone when handling highly hazardous chemicals.[9] Do not eat, drink, or smoke in the laboratory.[9] Keep containers tightly closed when not in use.[12]

  • Decontamination: After handling, decontaminate any equipment used and the work surface within the fume hood.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order. The outer pair of gloves should be removed first and disposed of. Remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[13]

Emergency & Disposal Plans

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

  • Spill: Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.[8] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[15] Do not allow the chemical to enter drains.

Disposal Plan

All waste, including the chemical residue, any contaminated absorbent material from spills, and disposable PPE (gloves, etc.), must be treated as hazardous waste.[15]

  • Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[7]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal company.[13] Disposal must be in strict accordance with all local, state, and federal regulations.[8]

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • Washington State University. Pyridine Safety Data Sheet Information. WSU Website. Available at: [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. Available at: [Link]

  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan. Northwestern University Research Safety. Available at: [Link]

  • Thermo Fisher Scientific. (2025). 6-Chloro-N4,N4-diethylpyrimidine-2,4-diamine Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Mondal, P., & T., P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Available at: [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University Environmental Health & Safety. Available at: [Link]

  • Mondal, P., & T., P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.